molecular formula C6H4FN3 B1473512 6-fluoro-1H-pyrazolo[4,3-b]pyridine CAS No. 1378592-49-4

6-fluoro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1473512
CAS No.: 1378592-49-4
M. Wt: 137.11 g/mol
InChI Key: QFYCGESRMOOOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCGESRMOOOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 6-fluoro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. Drawing from available data and established principles of chemical reactivity, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in synthesis and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The fusion of a pyrazole and a pyridine ring results in a scaffold that is a bioisostere of purine, making it a privileged structure in the design of kinase inhibitors and other targeted therapeutics. The fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

Structural and Identification Data
ParameterValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1378592-49-4Chemsrc[2]
Molecular Formula C₆H₄FN₃PubChem[1]
Molecular Weight 137.12 g/mol PubChem[1]
Canonical SMILES C1=C(C=NC2=C1NN=C2)FPubChem[1]
InChI Key QFYCGESRMOOOPP-UHFFFAOYSA-NPubChem[1]
Physical Properties

Below is a table summarizing the known and predicted physical properties of this compound. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.

PropertyValueNotesSource
Melting Point Not availableExperimental data not found in the public domain.-
Boiling Point 297.9 ± 20.0 °C at 760 mmHgPredicted value.Chemsrc[2]
Density 1.5 ± 0.1 g/cm³Predicted value.Chemsrc[2]
Flash Point 134.0 ± 21.8 °CPredicted value.Chemsrc[2]
Solubility Not availableExperimental data not found. Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.-
logP 0.76Predicted value, indicating moderate lipophilicity.Chemsrc[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The fluorine atom at C6 will likely cause through-space coupling to the proton at C7 and potentially the proton at C5.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom directly bonded to the fluorine (C6) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy (Predicted)

A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.

Mass Spectrometry

The exact mass is a key parameter for identification.

  • Exact Mass : 137.038925 u[1]

Chemical Reactivity and Synthetic Utility

The reactivity of the this compound core is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich pyrazole ring. The fluorine substituent further modulates this reactivity.

Acidity and Basicity

The pyrazole moiety possesses both an acidic N-H proton and a basic pyridinic nitrogen atom. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the fused pyrazole ring and the fluorine atom. The N-H proton on the pyrazole ring is acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be used in various functionalization reactions.

Reactivity of the Pyrazole Ring
  • N-Alkylation and N-Arylation: The pyrazole nitrogen can be readily alkylated or arylated under standard conditions (e.g., using an alkyl halide and a base like sodium hydride or cesium carbonate). This is a common strategy to introduce diversity and modulate the physicochemical properties of the molecule.

Reactivity of the Pyridine Ring
  • Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile handle for further chemical modifications.

The diagram below illustrates the key reactive sites on the this compound scaffold.

Caption: Key reactive sites of this compound.

Synthetic Protocols

Proposed Synthetic Pathway

A potential synthesis could start from a suitably substituted fluoropyridine derivative, which is then converted to a hydrazine intermediate, followed by cyclization to form the pyrazole ring.

The workflow for a potential synthesis is outlined below:

Synthetic_Workflow A Substituted Fluoropyridine B Hydrazinolysis A->B Hydrazine C Hydrazinopyridine Intermediate B->C D Cyclization C->D Cyclizing Agent (e.g., orthoformate) E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a key component in numerous compounds investigated for various therapeutic applications. The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

Derivatives of the pyrazolo[4,3-b]pyridine core have been explored as:

  • Kinase Inhibitors: The scaffold's resemblance to purine makes it an ideal template for designing inhibitors of various kinases, which are crucial targets in oncology and immunology.

  • CNS Agents: The ability of this scaffold to be functionalized allows for the fine-tuning of properties required for penetration of the blood-brain barrier.

Safety and Handling

Specific safety data for this compound is not available. However, based on related heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential hazards may include:

  • Skin and eye irritation.

  • Respiratory tract irritation upon inhalation.

  • Harmful if swallowed.

For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a purine-like core and a fluorine substituent offers a versatile platform for the development of novel therapeutic agents. While there is a need for more comprehensive experimental characterization of this specific molecule, the foundational knowledge of its structure, predicted properties, and reactivity provides a strong starting point for researchers in the field.

References

  • This compound | CAS#:1378592-49-4 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound. PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

The Synthesis of 6-fluoro-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, featuring prominently in the development of novel therapeutics, particularly as kinase inhibitors. Its unique electronic properties, conferred by the fluorine substituent and the fused bicyclic system, offer a valuable platform for modulating drug-target interactions. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for accessing this important molecular framework. We will delve into the causal factors influencing experimental design, present detailed, validated protocols, and offer insights gleaned from practical application. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel pyridine-based chemical entities.

Introduction: The Strategic Importance of the this compound Core

The fusion of a pyrazole and a pyridine ring to form the pyrazolo[4,3-b]pyridine system creates a bioisostere of purine, rendering it a compelling scaffold for targeting a wide array of biological targets. The introduction of a fluorine atom at the 6-position further enhances its desirability in drug design. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, often through the formation of favorable orthogonal interactions with target proteins. Consequently, the this compound core has emerged as a key component in the development of potent and selective inhibitors for various kinases implicated in oncology and other disease areas.

This guide will present a convergent and efficient synthetic approach, commencing with the preparation of a key functionalized pyridine precursor and culminating in the construction of the target heterocyclic system. The presented methodology is designed to be both scalable and adaptable, allowing for the introduction of further diversity elements for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered around the formation of the pyrazole ring onto a pre-functionalized pyridine core. This approach offers greater control over the substitution pattern of the pyridine ring. A particularly effective strategy involves a modified Japp-Klingemann reaction, which allows for the efficient construction of the pyrazole ring from a suitably activated pyridine precursor.

Retrosynthesis Target This compound Intermediate1 Hydrazone Intermediate Target->Intermediate1 Cyclization Intermediate2 Pyridinyl Ketoester Intermediate1->Intermediate2 Japp-Klingemann Reaction StartingMaterial3 Hydrazine Intermediate1->StartingMaterial3 StartingMaterial1 2-chloro-5-fluoro-3-nitropyridine Intermediate2->StartingMaterial1 SNAr StartingMaterial2 Ethyl Acetoacetate Intermediate2->StartingMaterial2

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic blueprint highlights the key transformations: a cyclization to form the pyrazole ring, a Japp-Klingemann reaction to generate the necessary hydrazone intermediate, and a nucleophilic aromatic substitution (SNAr) to couple the pyridine and ketoester fragments. The success of this strategy hinges on the availability of the key starting material, 2-chloro-5-fluoro-3-nitropyridine.

Synthesis of the Key Precursor: 2-chloro-5-fluoro-3-nitropyridine

The synthesis of 2-chloro-5-fluoro-3-nitropyridine is a critical first step. A reliable method for its preparation begins with the commercially available 3-fluoro-5-nitropyridin-2(1H)-one.

Chlorination of 3-fluoro-5-nitropyridin-2(1H)-one

The conversion of the pyridinone to the corresponding chloropyridine is achieved through treatment with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). This combination is a potent chlorinating agent for heterocyclic systems. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Starting_Material_Synthesis Reactant 3-fluoro-5-nitropyridin-2(1H)-one Product 2-chloro-5-fluoro-3-nitropyridine Reactant->Product Chlorination Reagents POCl3, PCl5 60 °C, 10 h

Figure 2: Synthesis of the key precursor.

Experimental Protocol: Synthesis of 2-chloro-5-fluoro-3-nitropyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-fluoro-5-nitropyridin-2-ol158.081.5 g9.48 mmol
Phosphorus oxychloride (POCl3)153.3315 mL-
Phosphorus pentachloride (PCl5)208.242.96 g14.22 mmol

Procedure:

  • To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.

  • Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated sodium carbonate solution (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (100-200 mesh, 5% ethyl acetate in hexane) to afford 2-chloro-5-fluoro-3-nitropyridine.[1]

Construction of the Pyrazolo[4,3-b]pyridine Core

With the key precursor in hand, the subsequent steps focus on the construction of the fused pyrazole ring.

Nucleophilic Aromatic Substitution (SNAr)

The first step in this sequence is an SNAr reaction between 2-chloro-5-fluoro-3-nitropyridine and a suitable carbon nucleophile. Ethyl acetoacetate is an excellent choice, as the resulting ketoester is primed for the subsequent cyclization. The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH), to deprotonate the active methylene group of the ethyl acetoacetate, thereby generating the nucleophile.

The nitro group at the 3-position and the nitrogen atom within the pyridine ring strongly activate the 2-position towards nucleophilic attack, facilitating the displacement of the chloride.

Modified Japp-Klingemann Reaction and Cyclization

The resulting pyridinyl ketoester is then subjected to a modified Japp-Klingemann reaction. This powerful transformation involves the reaction of the ketoester with a diazonium salt, which can be generated in situ from an aniline precursor or, more conveniently for this scaffold, by direct reaction with hydrazine. The reaction with hydrazine will lead to the formation of a hydrazone intermediate, which will then undergo a spontaneous or base-catalyzed intramolecular cyclization to form the pyrazole ring. The final step involves aromatization to yield the desired this compound.

Core_Synthesis Start 2-chloro-5-fluoro- 3-nitropyridine Step1 SNAr with Ethyl Acetoacetate Start->Step1 Intermediate Pyridinyl Ketoester Step1->Intermediate Step2 Reaction with Hydrazine Intermediate->Step2 Hydrazone Hydrazone Intermediate Step2->Hydrazone Step3 Intramolecular Cyclization Hydrazone->Step3 Product This compound Step3->Product

Figure 3: Workflow for the synthesis of the pyrazolo[4,3-b]pyridine core.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )
2-chloro-5-fluoro-3-nitropyridine176.53
Ethyl acetoacetate130.14
Sodium hydride (60% dispersion in mineral oil)24.00
Hydrazine hydrate50.06
Anhydrous THF-
Ethanol-

Procedure:

Step 1: Synthesis of Ethyl 2-(5-fluoro-3-nitropyridin-2-yl)-3-oxobutanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C, add ethyl acetoacetate dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-fluoro-3-nitropyridine in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyridinyl ketoester.

Step 2: Synthesis of this compound

  • Dissolve the pyridinyl ketoester in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Conclusion

This guide has detailed a robust and efficient synthetic route for the preparation of this compound, a key scaffold in contemporary drug discovery. By elucidating the strategic rationale behind the chosen synthetic pathway and providing detailed experimental protocols, we aim to empower researchers to readily access this valuable heterocyclic system. The presented methodology is amenable to modification, allowing for the synthesis of a diverse library of analogues for comprehensive SAR exploration. The insights provided herein are intended to facilitate the discovery and development of next-generation therapeutics targeting a range of diseases.

References

Sources

A Comprehensive Technical Guide to 6-fluoro-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-1H-pyrazolo[4,3-b]pyridine core is a cornerstone heterocyclic scaffold in contemporary medicinal chemistry. As an analogue of purine, its unique arrangement of nitrogen atoms facilitates critical hydrogen bonding interactions within the ATP-binding sites of various kinases, making it a "privileged scaffold" for the development of targeted inhibitors. The strategic incorporation of a fluorine atom at the 6-position often enhances metabolic stability and modulates electronic properties, further refining the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, characterization, and profound applications in kinase inhibitor design, tailored for researchers and drug development professionals.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is registered under the following CAS Number:

  • CAS Number: 1378592-49-4[1]

The core physicochemical properties of this scaffold are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₆H₄FN₃PubChem[1]
Molecular Weight 137.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI Key QFYCGESRMOOOPP-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=C(C=NC2=C1NN=C2)FPubChem[1]

The Role of the Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine family, including the [4,3-b], [3,4-b], and other isomers, has emerged as a dominant motif in the design of kinase inhibitors.[2] Kinases are a class of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2][3]

The efficacy of the pyrazolopyridine scaffold stems from its ability to act as a bioisostere for the adenine base of ATP. The nitrogen atoms on the bicyclic ring system are perfectly positioned to form two or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition. This mechanism effectively blocks the binding of endogenous ATP, thereby shutting down the downstream signaling cascade.

ATP cannot bind cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP_Site ATP Binding Site (Hinge Region) RTK->ATP_Site Substrate Substrate Protein ATP_Site->Substrate ATP ATP ATP->ATP_Site Inhibitor This compound Derivative Inhibitor->ATP_Site Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK Pathway) Proliferation Cell Proliferation & Survival

Caption: Mechanism of Kinase Inhibition by a Pyrazolopyridine Scaffold.

This scaffold's versatility is demonstrated by its incorporation into inhibitors targeting a wide array of kinases, including:

  • TBK1 (TANK-binding kinase 1): Crucial in innate immunity and oncogenesis.[4]

  • TRK (Tropomyosin receptor kinases): Fusions of which are oncogenic drivers in various cancers.[5]

  • FLT3 and CDK4: Key targets in acute myeloid leukemia (AML).[6]

  • B-Raf(V600E): A common mutation driving melanoma and other cancers.[7]

  • ALK (Anaplastic lymphoma kinase): A validated target in non-small cell lung cancer.[8]

Synthetic Strategy and Characterization

The synthesis of functionalized this compound derivatives typically involves building the pyrazole ring onto a pre-existing, appropriately substituted pyridine core or vice-versa. A common and robust approach is the multi-step synthesis starting from commercially available materials. While specific routes for the parent compound are proprietary or less published, a generalized, field-proven strategy for analogous pyrazolo[3,4-b]pyridines can be adapted, often involving cyclization reactions.[4][5][9][10]

Generalized Synthetic Approach:

  • Starting Material: A substituted 2-amino-5-fluoropyridine.

  • Diazotization: The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Cyclization: Intramolecular cyclization is induced to form the pyrazole ring fused to the pyridine core.

  • Functionalization: The resulting pyrazolopyridine core can be further functionalized, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at available positions to introduce diverse chemical moieties, thereby exploring the structure-activity relationship (SAR).[4][5]

Standard Characterization Protocol:

A self-validating system is crucial for confirming the identity and purity of the synthesized compound.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude product against starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides initial confirmation of the product's molecular weight via the parent ion peak and assesses purity by UV trace.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the integrity of the heterocyclic core.[5][8]

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, allowing for the definitive determination of the elemental formula.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, typically aiming for >95% for biological screening.[5]

Experimental Workflow: Suzuki Cross-Coupling for Lead Optimization

To illustrate a key application, the following section details a standard protocol for a Suzuki cross-coupling reaction. This reaction is fundamental for elaborating the core scaffold by creating a new carbon-carbon bond, a common strategy in lead optimization to enhance potency or selectivity.

start Start: Assemble Reactants reactants 1. Combine in Flask: - Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine - Arylboronic acid (1.2 eq) - Base (e.g., Na₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reactants degas 2. Degas Mixture (N₂ or Ar purge for 15 min) reactants->degas catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) degas->catalyst heat 4. Heat Reaction (e.g., 80-100 °C, monitor by TLC/LCMS) catalyst->heat workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify 6. Purification (Silica Gel Column Chromatography) workup->purify analyze 7. Characterization (NMR, LCMS, HRMS) purify->analyze end End: Pure Product analyze->end

Caption: Standard Workflow for a Suzuki Cross-Coupling Reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated this compound (e.g., a bromo- or iodo- derivative, 1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[4] The causality here is critical: removing dissolved oxygen is paramount as oxygen can oxidatively deactivate the palladium catalyst, halting the catalytic cycle. Purge the mixture with an inert gas (N₂ or Argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove inorganic salts and the aqueous solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the desired product.

  • Final Validation: The structure and purity of the final compound are confirmed using the characterization techniques outlined in the previous section.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for the parent this compound is not widely available, safe handling procedures can be inferred from related heterocyclic compounds like pyridine and other fluorinated aromatics.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Fire Safety: While not highly flammable, keep away from open flames and sources of ignition, as is standard practice for organic solids.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[11]

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of targeted therapeutics. Its inherent ability to form key interactions in the hinge region of kinases, combined with the favorable properties imparted by fluorination, ensures its continued prominence in drug discovery campaigns. This guide has provided a foundational understanding of its properties, synthesis, and application, offering a technical resource for scientists dedicated to advancing the field of medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Patel, R. V., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available from: [Link]

  • International Laboratory USA. 5-FLUORO-1H-PYRAZOLO[4,3-B]PYRIDINE. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Hnídková, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Research Square. Available from: [Link]

  • Zhang, Q., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Lee, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ganesan, S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Lyssikatos, J. P., et al. (2016). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Available from: [Link]

Sources

The Ascendant Therapeutic Potential of the 6-Fluoro-1H-Pyrazolo[4,3-b]pyridine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The landscape of modern drug discovery is characterized by an unrelenting pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties. Within this competitive arena, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of proteins implicated in critical disease pathways. The strategic incorporation of a fluorine atom at the 6-position of this scaffold has been shown to significantly influence its biological profile, enhancing potency and modulating selectivity. This technical guide provides a comprehensive overview of the biological activities associated with the 6-fluoro-1H-pyrazolo[4,3-b]pyridine core and its derivatives, offering field-proven insights into their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.

The Strategic Advantage of the 1H-Pyrazolo[4,3-b]pyridine Core

The 1H-pyrazolo[4,3-b]pyridine system is a bicyclic heteroaromatic ring structure that can be considered a bioisostere of purine. This inherent similarity to the building blocks of DNA and RNA allows molecules based on this scaffold to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

The introduction of a fluorine atom at the 6-position is a key chemical modification. Fluorine's high electronegativity and small size can lead to profound changes in a molecule's properties, including:

  • Enhanced Binding Affinity: Fluorine can form favorable electrostatic interactions with the target protein, increasing binding affinity and potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer duration of action.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, influencing its solubility, membrane permeability, and oral bioavailability.

Diverse Biological Activities of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Derivatives of the 1H-pyrazolo[4,3-b]pyridine core have demonstrated significant activity across multiple therapeutic areas, highlighting the scaffold's adaptability. Key biological activities are detailed below.

Anticancer Activity through Kinase Inhibition

A predominant therapeutic application of 1H-pyrazolo[4,3-b]pyridine derivatives lies in oncology, primarily through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4)[1]. Both FLT3 and CDK4 are key drivers in various cancers, particularly acute myeloid leukemia (AML).

  • FLT3 (FMS-like tyrosine kinase-3): A receptor tyrosine kinase that, when mutated, becomes constitutively active and promotes the uncontrolled proliferation of leukemic cells.

  • CDK4 (Cyclin-dependent kinase 4): A key regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its inhibition can lead to cell cycle arrest and apoptosis.

An optimized compound from this series, 23k , demonstrated impressive potency with IC50 values of 11 nM for FLT3 and 7 nM for CDK4[1]. In a xenograft tumor model using MV4-11 cells (which harbor an FLT3-ITD mutation), compound 23k at a dose of 200 mg/kg resulted in a 67% tumor growth inhibition, underscoring its potential as an antitumor therapeutic agent[1].

Table 1: Inhibitory Activity of Optimized 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivative (23k)

Target KinaseIC50 (nM)
FLT311
CDK47

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for FLT3)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations

    • FLT3 enzyme

    • Substrate (Poly(Glu, Tyr))

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DOT Script for Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Assay_Plate Add Reagents & Compound to Plate Compound->Assay_Plate Reagents Enzyme, Substrate, Buffer Prep Reagents->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Detection ADP-Glo™ Assay Incubation->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Neurological Applications: Positive Allosteric Modulation of mGlu4

The therapeutic reach of the 1H-pyrazolo[4,3-b]pyridine scaffold extends beyond oncology into the realm of neuroscience. A notable example is the discovery of VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4)[2].

  • mGlu4: A G-protein coupled receptor that plays a crucial role in regulating neurotransmission in the brain. Its modulation is a promising therapeutic strategy for Parkinson's disease.

VU0418506 emerged from a drug discovery program that sought to identify novel scaffolds for mGlu4 PAMs[2]. The 1H-pyrazolo[4,3-b]pyridine core served as a bioisosteric replacement for a picolinamide headgroup, leading to a compound with excellent potency and selectivity, along with favorable in vivo pharmacokinetic properties[2]. This discovery highlights the scaffold's ability to interact with targets other than kinases and underscores its potential in treating neurological disorders.

DOT Script for mGlu4 PAM Mechanism

G Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Orthosteric Binding PAM VU0418506 (PAM) PAM->mGlu4 Allosteric Binding G_Protein G-protein Signaling Cascade mGlu4->G_Protein Enhanced Activation Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's Disease) G_Protein->Therapeutic_Effect

Caption: Mechanism of mGlu4 positive allosteric modulation.

Immuno-Oncology: Inhibition of the PD-1/PD-L1 Interaction

In the rapidly evolving field of cancer immunotherapy, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction[3]. This interaction is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system.

  • PD-1/PD-L1 Pathway: When PD-L1 on a tumor cell binds to PD-1 on a T cell, it sends an inhibitory signal to the T cell, suppressing its anticancer activity.

A lead compound from this series, D38 , was identified as a highly potent inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 9.6 nM in a biochemical assay[3]. Furthermore, in a cell-based co-culture model, D38 effectively blocked the interaction with an EC50 of 1.61 µM[3]. This demonstrates the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold to generate novel immuno-oncology agents that can restore the immune system's ability to recognize and eliminate cancer cells.

Table 2: Activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative (D38) as a PD-1/PD-L1 Inhibitor

Assay TypeValue (nM)
HTRF Assay (IC50)9.6
Co-culture Model (EC50)1610

Experimental Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To measure the ability of a test compound to inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-1 protein (tagged, e.g., with His)

  • Recombinant human PD-L1 protein (tagged, e.g., with Fc)

  • Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Europium cryptate)

  • Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-Fc-d2)

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • Low-volume 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

  • Reagent Preparation: Prepare solutions of PD-1, PD-L1, and the HTRF detection antibodies in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the following:

    • Test compound at various concentrations

    • PD-1 protein

    • PD-L1 protein

  • Incubation: Incubate the plate at room temperature to allow for protein-protein binding and inhibition by the compound.

  • Detection: Add the HTRF detection antibodies (anti-His-Europium cryptate and anti-Fc-d2) to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature to allow the antibodies to bind to their respective tags.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal).

    • The HTRF signal is proportional to the extent of PD-1/PD-L1 binding.

    • Plot the percentage of inhibition (calculated from the decrease in the HTRF ratio) against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its broader family of derivatives represent a highly versatile and promising platform for the development of novel therapeutics. The demonstrated activities as kinase inhibitors, allosteric modulators of GPCRs, and inhibitors of protein-protein interactions underscore the remarkable adaptability of this chemical core. The strategic incorporation of fluorine at the 6-position offers a powerful tool for fine-tuning the pharmacological properties of these molecules.

Future research in this area should continue to explore the vast chemical space around the 1H-pyrazolo[4,3-b]pyridine nucleus. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, a deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for advancing the most promising candidates into clinical development. The continued investigation of this privileged scaffold holds great promise for delivering innovative treatments for a wide range of human diseases, from cancer to neurodegenerative disorders.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

Sources

Synthesis of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-fluoro-1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. This structural motif is a key component in numerous compounds investigated as kinase inhibitors, central nervous system agents, and anti-infective therapeutics. The introduction of a fluorine atom at the 6-position of this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability, making this compound derivatives highly sought-after targets in modern drug discovery. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound ring system can be broadly categorized into two main retrosynthetic approaches:

  • Strategy A: Annulation of a pyrazole ring onto a pre-functionalized 6-fluoropyridine core. This is often the more common and versatile approach, allowing for the late-stage introduction of the pyrazole moiety.

  • Strategy B: Construction of the pyridine ring onto a pre-existing pyrazole. This strategy can be advantageous when the desired pyrazole precursors are readily available.

This guide will primarily focus on Strategy A, for which more established and adaptable synthetic protocols exist.

Primary Synthetic Pathway: From Substituted Pyridines to the Pyrazolo[4,3-b]pyridine Core

A robust and widely applicable method for the synthesis of pyrazolo[4,3-b]pyridines, which can be adapted for the 6-fluoro analogues, commences with appropriately substituted pyridine precursors. A particularly effective route starts from 2-chloro-3-nitropyridine derivatives. By extension, the synthesis of this compound derivatives can be envisioned to start from 2-chloro-5-fluoro-3-nitropyridine.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 2-chloro-5-fluoro- 3-nitropyridine Intermediate1 Pyridinyl keto ester Start->Intermediate1 SNAr with β-keto ester Intermediate2 Hydrazone intermediate Intermediate1->Intermediate2 Japp-Klingemann reaction Target This compound derivative Intermediate2->Target Intramolecular nucleophilic substitution (cyclization)

Figure 1: A generalized workflow for the synthesis of this compound derivatives.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form the Pyridinyl Keto Ester

The initial step involves the reaction of 2-chloro-5-fluoro-3-nitropyridine with a β-keto ester, such as ethyl acetoacetate, in the presence of a base. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position.

Reaction Mechanism:

SNAr_Mechanism Reactants 2-chloro-5-fluoro-3-nitropyridine + Ethyl acetoacetate anion Meisenheimer Meisenheimer complex (intermediate) Reactants->Meisenheimer Nucleophilic attack Product Pyridinyl keto ester Meisenheimer->Product Loss of Cl-

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol:

  • To a solution of the chosen β-keto ester (e.g., ethyl acetoacetate, 1.1 eq.) in a suitable aprotic polar solvent such as DMF or DMSO, add a non-nucleophilic base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-chloro-5-fluoro-3-nitropyridine (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl keto ester.

Step 2: The Japp-Klingemann Reaction for Hydrazone Formation

The subsequent step involves a modified Japp-Klingemann reaction to convert the pyridinyl keto ester into a hydrazone intermediate. This is achieved by reacting it with a diazonium salt, which can be prepared in situ from an aniline derivative.

Causality Behind Experimental Choices: The use of stable arenediazonium tosylates is often preferred for operational simplicity and safety.[1] The reaction conditions are controlled to favor the formation of the desired hydrazone and subsequent cyclization.

Experimental Protocol (One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation):

This efficient one-pot procedure combines the azo-coupling, deacylation, and pyrazole ring annulation steps.[1]

  • Prepare the arenediazonium tosylate from the corresponding aniline.

  • To a solution of the pyridinyl keto ester (1.0 eq.) in a suitable solvent mixture (e.g., acetonitrile and water), add the arenediazonium tosylate (1.1 eq.).

  • Add a base (e.g., pyridine or DBU) to facilitate the coupling and subsequent cyclization.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Step 3: Intramolecular Cyclization to Form the Pyrazolo[4,3-b]pyridine Ring

The final step is an intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen attacks the carbon bearing the nitro group, leading to the formation of the pyrazole ring and expulsion of the nitro group. This cyclization is often spontaneous under the conditions of the Japp-Klingemann reaction.

Plausible Mechanism:

Cyclization_Mechanism Hydrazone Hydrazone intermediate Cyclized_Intermediate Cyclized intermediate Hydrazone->Cyclized_Intermediate Intramolecular nucleophilic attack Target This compound derivative Cyclized_Intermediate->Target Elimination of NO2-

Figure 3: Simplified mechanism for the final cyclization step.

Alternative Synthetic Strategies

While the previously described method is robust, other synthetic routes can also be employed to access this compound derivatives.

Strategy 2: Annulation of the Pyridine Ring onto a Pre-formed Pyrazole

This approach starts with a suitably functionalized pyrazole and constructs the pyridine ring. For example, a 4-aminopyrazole-5-carbaldehyde derivative could undergo a cyclocondensation reaction with a suitable three-carbon synthon. However, the instability of 4-aminopyrazole-5-carbaldehydes often necessitates the use of N-protected forms.[1]

Data Summary

CompoundR1R6Yield (%)Melting Point (°C)
5a 2-cyanophenylNO285222–224
5d 4-fluorophenylNO276214–215
5m 2-cyanophenylCF375199–200
5o 2-methoxyphenylCF363142–144

Data extracted from Minyaev et al., 2023.[1]

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a key objective for medicinal chemists aiming to develop novel therapeutics. The synthetic strategy commencing from 2-chloro-5-fluoro-3-nitropyridine offers a plausible and efficient pathway to these valuable compounds. The operational simplicity of the one-pot Japp-Klingemann and cyclization protocol makes this an attractive approach for library synthesis and lead optimization campaigns. Further research into direct C-H fluorination of the pyrazolo[4,3-b]pyridine core could provide alternative and more atom-economical routes in the future. The continued exploration of the synthetic landscape for these fluorinated heterocycles will undoubtedly fuel the discovery of next-generation therapeutics.

References

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 787. [Link]

Sources

Spectroscopic Profile of 6-fluoro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a fluorinated analogue of the pyrazolopyridine scaffold, which is a key pharmacophore in numerous biologically active molecules, this compound presents a unique profile for molecular interactions and metabolic stability. The strategic placement of a fluorine atom on the pyridine ring can profoundly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in biological systems.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a fused pyrazole and pyridine ring system. The fluorine atom is substituted at the 6-position of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-38.1 - 8.3s-
H-57.8 - 8.0dJ(H-5, F-6) ≈ 3-5 Hz
H-77.1 - 7.3dJ(H-7, F-6) ≈ 8-10 Hz
N-H13.0 - 14.0br s-

Causality Behind Predictions:

  • H-3: This proton on the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift. It is expected to be a singlet as it lacks adjacent proton coupling partners.

  • H-5 and H-7: These protons on the pyridine ring will exhibit coupling to the fluorine at position 6. The magnitude of the through-bond coupling constant (J) is dependent on the number of bonds separating the nuclei. The four-bond coupling (⁴J) between H-5 and F-6 is expected to be smaller than the three-bond coupling (³J) between H-7 and F-6.

  • N-H: The proton on the pyrazole nitrogen is acidic and often exchanges with residual water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the influence of the electronegative nitrogen and fluorine atoms, as well as the carbon-fluorine couplings.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-3135 - 140-
C-3a145 - 150J(C-3a, F-6) ≈ 5-10 Hz
C-5110 - 115J(C-5, F-6) ≈ 15-20 Hz
C-6160 - 165J(C-6, F-6) ≈ 240-260 Hz
C-7115 - 120J(C-7, F-6) ≈ 5-10 Hz
C-7a140 - 145J(C-7a, F-6) ≈ 2-5 Hz

Causality Behind Predictions:

  • C-6: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of fluorinated compounds. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • C-5 and C-7: The carbons ortho to the fluorine will show smaller two-bond coupling constants (²JCF).

  • C-3a and C-7a: The carbons meta and para to the fluorine will display even smaller three- and four-bond couplings (³JCF and ⁴JCF), respectively.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-6-110 to -130dddJ(F-6, H-5) ≈ 3-5 Hz, J(F-6, H-7) ≈ 8-10 Hz

Causality Behind Predictions:

  • The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on a pyridine ring, a chemical shift in this range is expected.

  • The signal will be split into a doublet of doublets of doublets (ddd) due to coupling with H-5 and H-7. Further smaller couplings to other protons might also be observable with high-resolution instrumentation.

Experimental Protocols: A General Framework

While specific protocols for this compound are not published, the following represents a standard workflow for acquiring high-quality spectroscopic data for such a compound.

NMR Sample Preparation and Acquisition

Caption: General workflow for NMR sample preparation and data acquisition.

Expertise & Experience: The choice of a polar aprotic solvent like DMSO-d6 is often preferred for heterocyclic compounds which may have limited solubility in less polar solvents like chloroform-d. The inclusion of 2D NMR experiments is crucial for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

Mass Spectrometry Analysis

Caption: A typical workflow for high-resolution mass spectrometry analysis.

Trustworthiness: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion Formula Calculated m/z
[M+H]⁺C₆H₅FN₃⁺138.0462

Causality Behind Predictions:

  • The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). This value is what would be experimentally observed in an HRMS analysis and serves as a definitive confirmation of the compound's elemental formula.

Predicted Fragmentation Pattern

The pyrazolo[4,3-b]pyridine core is relatively stable. Fragmentation in Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments would likely involve the loss of small neutral molecules.

Fragmentation_Pathway A [M]⁺˙ m/z = 137 B Loss of HCN A->B - HCN D Loss of N₂ A->D - N₂ C [M-HCN]⁺˙ m/z = 110 B->C E [M-N₂]⁺˙ m/z = 109 D->E

Caption: Plausible fragmentation pathways for this compound.

Expertise & Experience: The loss of HCN from the pyridine or pyrazole ring is a common fragmentation pathway for nitrogen-containing aromatic heterocycles. The expulsion of a stable N₂ molecule from the pyrazole ring is also a characteristic fragmentation process.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted Infrared (IR) Absorption Bands

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3100 - 3300Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C=N and C=C stretch1500 - 1650Strong
C-F stretch1200 - 1250Strong

Causality Behind Predictions:

  • N-H stretch: The broadness of this peak is due to hydrogen bonding.

  • C=N and C=C stretches: Aromatic rings exhibit a series of characteristic absorptions in this region.

  • C-F stretch: This is typically a strong and distinct absorption, providing clear evidence for the presence of a fluorine atom.

Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Solvent Predicted λmax (nm)
Ethanol~230, ~280

Causality Behind Predictions:

  • The predicted absorption maxima are based on the π → π* transitions within the aromatic pyrazolopyridine system. The exact positions and intensities of the bands can be influenced by the solvent polarity.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By applying fundamental principles of spectroscopy and drawing on data from analogous structures, we have constructed a comprehensive profile that can aid researchers in the identification and characterization of this important heterocyclic compound. The provided explanations for the predicted spectral features are intended to offer deeper insight into the structure-property relationships of fluorinated pharmacophores. As primary experimental data for this specific molecule becomes available, this guide can serve as a valuable reference for comparison and interpretation.

References

  • While no direct references for the complete spectroscopic data of this compound were found, the principles and comparative data used in this guide are based on established knowledge in the following areas

    • NMR Spectroscopy of Heterocyclic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
    • ¹⁹F NMR Spectroscopy: Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

    • Mass Spectrometry of Organic Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
    • Spectroscopic Properties of Pyrazolopyridines: General information can be found in various articles in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron.

The Rise of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Specificity in Kinase Inhibition

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the pursuit of compounds with high potency and selectivity remains a significant challenge. Within this pursuit, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold" – a molecular framework with an inherent propensity for binding to the ATP-binding site of kinases.[1] This technical guide delves into the mechanism of action of a specific, albeit representative, member of this class: 6-fluoro-1H-pyrazolo[4,3-b]pyridine. While direct, extensive research on this exact molecule is nascent, by examining its well-studied pyrazolopyridine analogues, we can construct a robust and insightful understanding of its probable mechanism of action, biological targets, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this promising class of compounds.

The Pyrazolopyridine Core: A Foundation for Potent Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring.[2][3] This rigid, planar structure provides an ideal backbone for the strategic placement of functional groups that can engage in key interactions within the ATP-binding pocket of protein kinases. The nitrogen atoms within the bicyclic system act as crucial hydrogen bond acceptors and donors, mimicking the interactions of the adenine region of ATP. This inherent ability to dock within the kinase active site is the primary reason for its designation as a privileged scaffold.[1]

The Hypothesized Role of the 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position of the pyrazolo[4,3-b]pyridine core is a strategic chemical modification. While specific data for this exact substitution is limited, the well-established principles of medicinal chemistry allow us to hypothesize its impact:

  • Enhanced Binding Affinity: Fluorine, being the most electronegative element, can form strong hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, potentially increasing the inhibitor's potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the molecule's lipophilicity and pKa, which can in turn affect its solubility, cell permeability, and off-target effects.

General Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for pyrazolopyridine-based inhibitors is competitive inhibition of ATP binding. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Pyrazolopyridine derivatives, due to their structural similarity to the purine ring of ATP, occupy the same binding pocket on the kinase, preventing ATP from binding and thereby inhibiting the phosphorylation of downstream substrates.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Catalyzes Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binds Inhibitor This compound (Inhibitor) Inhibitor->ATP_Binding_Pocket Competitively Binds (Inhibition) Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling

Figure 1: A diagram illustrating the principle of ATP-competitive inhibition by this compound.

Diverse Kinase Targets of the Pyrazolopyridine Scaffold

The versatility of the pyrazolopyridine scaffold allows for its adaptation to target a wide array of protein kinases implicated in various diseases. The specific substitutions on the core structure dictate the inhibitor's selectivity and potency for different kinases.

TANK-Binding Kinase 1 (TBK1) Inhibition and Innate Immunity

TBK1 is a key kinase in the innate immune signaling pathway, and its aberrant activation is linked to autoimmune diseases and certain cancers.[4] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors.[4]

TBK1_Signaling_Pathway Pathogen_Signal Pathogen Signal (e.g., viral RNA) PRR Pattern Recognition Receptors (PRRs) Pathogen_Signal->PRR TBK1 TBK1 PRR->TBK1 pIRF3 Phosphorylated IRF3 TBK1->pIRF3 Phosphorylates IRF3 IRF3 IRF3->TBK1 Nucleus Nucleus pIRF3->Nucleus IFN_Genes Interferon (IFN) Gene Transcription Nucleus->IFN_Genes Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 Inhibits

Figure 2: Simplified signaling pathway showing TBK1 activation and its inhibition by a pyrazolopyridine derivative.

Dual FLT3 and CDK4 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common drivers of AML. Cyclin-dependent kinase 4 (CDK4) is crucial for cell cycle progression. Dual inhibitors targeting both kinases offer a promising therapeutic strategy. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as potent dual FLT3/CDK4 inhibitors.[5]

FLT3_CDK4_Pathway cluster_cell_cycle Cell Cycle Progression cluster_proliferation Cell Proliferation & Survival CyclinD_CDK4 Cyclin D / CDK4 pRb Phosphorylated Rb CyclinD_CDK4->pRb Phosphorylates Rb Rb Rb->CyclinD_CDK4 E2F E2F pRb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CyclinD_CDK4 Inhibits Inhibitor->FLT3 Inhibits

Figure 3: Dual inhibition of FLT3 and CDK4 signaling pathways by a pyrazolopyridine derivative.

Targeting Tropomyosin Receptor Kinases (TRKs) in Cancer

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are drivers of various cancers when they are constitutively activated by chromosomal rearrangements. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors.[6]

Other Notable Kinase Targets

The therapeutic reach of pyrazolopyridine inhibitors extends to numerous other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): A target in non-small cell lung cancer.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various solid tumors.[8]

  • c-Met: A receptor tyrosine kinase involved in cell motility and invasion.[8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[9][10][11][12]

Quantitative Analysis of Pyrazolopyridine Inhibitor Potency

The potency of pyrazolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for representative compounds against their target kinases.

Compound ClassTarget Kinase(s)Representative IC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridineTBK10.2[4]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridineFLT3 / CDK411 / 7[5]
Pyrazolo[3,4-b]pyridineTRKA56[6]
1H-pyrazolo[3,4-b]pyridineCDK1 / CDK26 / 9[9]
3,6-diamino-1H-pyrazolo[3,4-b]pyridineCDK5 / GSK-3410 / 1500[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Characterizing the inhibitory activity of a compound like this compound requires robust and quantitative assays. The HTRF assay is a widely used method for determining the IC50 of kinase inhibitors in vitro.

HTRF_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Incubation1 Add compound dilutions and reaction mixture to microplate. Incubate at room temperature. Compound_Prep->Incubation1 Reaction_Mix Prepare reaction mixture: - Kinase - Biotinylated substrate - ATP Reaction_Mix->Incubation1 Incubation2 Add detection mixture to wells. Incubate in the dark. Incubation1->Incubation2 Detection_Mix Prepare detection mixture: - Europium-labeled anti-phospho antibody - Streptavidin-XL665 Detection_Mix->Incubation2 Read_Plate Read plate on an HTRF-compatible plate reader (665 nm and 620 nm). Incubation2->Read_Plate Data_Analysis Calculate HTRF ratio and plot dose-response curve to determine IC50. Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 4: A generalized workflow for determining kinase inhibition using an HTRF assay.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to generate a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a microplate, add the kinase, a biotinylated substrate peptide, and ATP to the assay buffer.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a detection mixture containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-conjugated XL665 (a fluorescent acceptor).

    • Incubate the plate in the dark to allow for antibody binding and the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on its analogues, its mechanism of action is highly likely to be the competitive inhibition of ATP binding to a range of protein kinases. The strategic inclusion of a 6-fluoro substituent has the potential to enhance potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Target Identification and Selectivity Profiling: A comprehensive screening of this compound and its derivatives against a broad panel of kinases is necessary to identify its primary targets and assess its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazolopyridine core will be crucial for optimizing potency and selectivity for the desired kinase target(s).

  • In Vivo Efficacy Studies: Promising compounds will need to be evaluated in relevant animal models of human diseases to assess their therapeutic potential.

The journey from a privileged scaffold to a clinically approved drug is long and arduous, but the foundational principles outlined in this guide provide a solid framework for the continued exploration and development of this compound and its derivatives as next-generation kinase inhibitors.

References

  • [1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.]([Link] Alicante.es/es/documentos/vol-37-2022/molecules-27-02237.pdf)

Sources

Unlocking Therapeutic Potential: A Technical Guide to the 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluoro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective inhibitors of various therapeutic targets. The strategic incorporation of a fluorine atom at the 6-position can enhance metabolic stability, improve blood-brain barrier permeability, and modulate binding affinity, making this scaffold particularly attractive for developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of the this compound scaffold, with a primary focus on its applications in oncology and neurodegenerative diseases. We will delve into the mechanistic basis for targeting specific enzymes and pathways, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for target validation.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The pyrazolopyridine bicyclic system is a well-established pharmacophore found in numerous biologically active compounds. The fusion of a pyrazole and a pyridine ring creates a planar, aromatic system that can effectively mimic the purine core of ATP, enabling it to bind to the active site of many protein kinases. The 1H-pyrazolo[4,3-b]pyridine isomer, in particular, has been extensively explored as a hinge-binding motif in kinase inhibitor design.

The introduction of a fluorine atom at the 6-position of this scaffold is a deliberate design choice aimed at improving the drug-like properties of the resulting molecules. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's physicochemical properties, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Increased Membrane Permeability: In certain contexts, fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage across cellular membranes and the blood-brain barrier.[1]

  • Modulation of Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby enhancing potency and selectivity.

Key Therapeutic Target Classes

The this compound scaffold has shown promise in targeting a diverse range of proteins implicated in various diseases. The primary focus of this guide will be on its application in oncology and neurodegenerative disorders.

Protein Kinase Inhibition in Oncology

Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets. The this compound scaffold is an excellent starting point for developing potent and selective kinase inhibitors.

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of cancer cells. Derivatives of the related 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine scaffold have been identified as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4.[2] The optimized compound 23k from this series demonstrated potent inhibition of both kinases in the low nanomolar range.[2] This suggests that the this compound core could be similarly exploited to develop CDK inhibitors for the treatment of various cancers, including acute myeloid leukemia (AML).[2]

Table 1: Inhibitory Activity of a Representative Pyrazolo[4,3-b]pyridine Derivative

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative ActivityReference
23kFLT311MV4-11Potent[Bioorg. Chem. 2022, 121, 105669][2]
CDK47[Bioorg. Chem. 2022, 121, 105669][2]

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling has been implicated in a variety of cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of our core structure, has been successfully utilized to develop potent and selective FGFR inhibitors.[3] The design of these inhibitors was based on a scaffold hopping strategy from known FGFR inhibitors like AZD4547.[3] The pyrazolopyridine core was found to be crucial for activity against FGFR.[3] This provides a strong rationale for exploring this compound derivatives as potential FGFR inhibitors.

The versatility of the pyrazolopyridine scaffold extends to a broad range of other oncogenic kinases, including:

  • B-Raf: A key component of the MAPK/ERK signaling pathway, with the V600E mutation being a common driver in melanoma. Pyrazolopyridine derivatives have been reported as potent inhibitors of B-Raf(V600E).[4]

  • SRC Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, and their overexpression is linked to cancer progression. Pyrazolopyrimidines, which share a similar bicyclic core, have been developed as potent and selective SRC inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK): Gene rearrangements involving ALK are oncogenic drivers in non-small cell lung cancer (NSCLC). 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant ALK.[6]

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A Compound Synthesis (this compound derivatives) B Biochemical Kinase Assay (e.g., TR-FRET, FP) A->B Screening C Determine IC₅₀ Values B->C Data Analysis D Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) C->D Lead Selection E Target Engagement Assay (e.g., Western Blot for p-target) D->E Mechanism of Action F Determine GI₅₀/EC₅₀ Values E->F Potency Confirmation G Xenograft Tumor Models F->G Preclinical Validation H Evaluate Anti-tumor Efficacy G->H Efficacy Testing G cluster_0 Upstream Activation cluster_1 TBK1 Signaling Complex cluster_2 Downstream Effects PAMPs PAMPs/DAMPs Receptors PRRs (e.g., TLRs, RLRs) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptors->Adaptors TBK1 TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB Adaptors->TBK1 Recruitment & Activation IFN Type I Interferon Production IRF3->IFN Inflammation Inflammation IFN->Inflammation NFkB->Inflammation Inhibitor This compound Derivative Inhibitor->TBK1 Inhibition

Caption: Inhibition of TBK1 by a pyrazolopyridine derivative can block downstream inflammatory signaling.

Experimental Protocols

To facilitate the exploration of the this compound scaffold, we provide the following generalized experimental protocols for target validation.

General Protocol for In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution (2x final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (2x final concentrations).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing the Eu-labeled antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

General Protocol for Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO (control) to the respective wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ values.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases, particularly cancer and neurodegenerative disorders. Its favorable physicochemical properties, conferred in part by the strategic fluorine substitution, make it an attractive core for designing potent, selective, and metabolically robust drug candidates. The extensive research on related pyrazolopyridine isomers provides a strong foundation and a clear roadmap for exploring the full therapeutic potential of this scaffold.

Future research in this area should focus on:

  • Synthesis of diverse libraries of this compound derivatives to comprehensively explore the structure-activity relationships for various targets.

  • Head-to-head comparisons with non-fluorinated analogues to precisely quantify the impact of the 6-fluoro substitution on potency, selectivity, and pharmacokinetic parameters.

  • Expansion of target classes beyond kinases to include other enzymes and protein-protein interactions where the pyrazolopyridine core may be advantageous.

  • In-depth preclinical evaluation of lead compounds in relevant animal models to validate their therapeutic efficacy and safety profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the versatile this compound scaffold.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 2022.
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed, [no date].
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central, [no date].
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 2016.
  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed, 2011.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central, [no date].
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed, [no date].

Sources

An In-depth Technical Guide to the Solubility of 6-fluoro-1H-pyrazolo[4,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document outlines a theoretical solubility profile based on the molecule's structural and physicochemical properties. Furthermore, it details a standardized, self-validating experimental protocol for the accurate determination of its solubility in a range of organic solvents, equipping researchers and drug development professionals with the methodology to generate reliable and reproducible quantitative data. This guide is intended to serve as a foundational resource for informed decision-making in experimental design, formulation development, and process chemistry involving this compound.

Introduction to this compound and the Imperative of Solubility Data

This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a fluorine substituent on the pyridine moiety. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

Solubility is a critical physicochemical parameter in the drug discovery and development process.[3] It directly influences a compound's bioavailability, formulation options, and the feasibility of various chemical processes such as purification and synthesis.[4] An active pharmaceutical ingredient (API) must possess adequate solubility to be absorbed and exert its therapeutic effect. Therefore, a thorough understanding of the solubility of this compound in different organic solvents is paramount for its advancement as a potential drug candidate or for its use as a key intermediate. This guide provides both a theoretical framework and a practical, detailed methodology for elucidating the solubility profile of this important heterocyclic compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄FN₃PubChem[5]
Molecular Weight 137.11 g/mol PubChem[5]
Appearance Solid (predicted)
LogP (octanol-water partition coefficient) 0.7PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Polar Surface Area 41.6 ŲPubChem[5]

Table 1: Key physicochemical properties of this compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6] The structure of this compound allows for several types of intermolecular interactions that will govern its solubility.

The fused aromatic ring system contributes to van der Waals forces and potential π-π stacking interactions. The nitrogen atoms in both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring is a hydrogen bond donor. The polar C-F bond further contributes to the molecule's overall polarity.

Based on these structural features, a theoretical solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the nitrogen atoms and the N-H group of the pyrazolopyridine core, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar regions of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents, which primarily interact through weak van der Waals forces.

The LogP value of 0.7 suggests a relatively balanced hydrophilic-lipophilic character, indicating that while it has some affinity for nonpolar environments, its polarity and hydrogen bonding potential will likely dominate its solubility behavior in common organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible quantitative solubility data, a robust experimental methodology is required. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][8]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.[9][10]

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, acetone, toluene, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the suspensions to equilibrate for at least 24 hours to ensure saturation is reached.[11]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.45 µm syringe filter.[12]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of this compound.[13][14]

  • Data Analysis: Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Shake at constant temperature (24 hours) B->C D Centrifuge or Filter C->D E Dilute supernatant D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Key Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents. A systematic investigation of these factors can provide deeper insights into its solution behavior and guide formulation and process development.

  • Solvent Polarity and Hydrogen Bonding Capability: As discussed in the theoretical profile, the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are primary determinants of solubility for a polar, hydrogen-bonding compound like this compound.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[15] However, this relationship should be experimentally verified for this specific compound.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Logical Relationships in Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ResearchGate. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]

  • UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Predicting Solubility. Rowan Scientific. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

  • This compound. PubChem. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Sion-Net. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Publications. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. National Library of Medicine. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Molecular structures of pyrazolopyridine derivatives 1–20. ResearchGate. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

Sources

6-fluoro-1H-pyrazolo[4,3-b]pyridine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-fluoro-1H-pyrazolo[4,3-b]pyridine

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing potent activity as kinase inhibitors in oncology.[1] The introduction of a fluorine atom at the 6-position can significantly modulate the scaffold's electronic properties and metabolic stability, making this compound (C6H4FN3) a compound of high interest.[2] Understanding its three-dimensional structure is paramount for rational drug design and for controlling its solid-state properties. This guide provides a comprehensive, field-proven workflow for the complete single-crystal X-ray diffraction (SCXRD) analysis of this molecule, from crystal growth to final structural interpretation. It is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to heterocyclic compounds.

The Strategic Importance of Crystallographic Analysis

Single-crystal X-ray diffraction is an indispensable analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid.[3][4] For a pharmaceutical candidate like this compound, this is not merely an academic exercise. The precise determination of its molecular geometry, conformational preferences, and intermolecular interactions in the solid state directly impacts:

  • Structure-Activity Relationship (SAR) Studies: A high-resolution crystal structure provides the exact geometry for computational modeling and docking studies, enabling the design of more potent and selective inhibitors.[5]

  • Polymorph Screening: Different crystalline forms (polymorphs) can have drastically different solubilities, stabilities, and bioavailabilities. Crystallography is the definitive tool for identifying and characterizing these forms.

  • Intellectual Property: A solved crystal structure constitutes a unique physical form of a molecule, which can be critical for securing robust patent protection.[2]

This guide outlines the complete pathway to achieving a publication-quality crystal structure of the title compound.

From Powder to Diffracting Crystal: The Crystallization Workflow

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. For a heterocyclic compound like this compound, which possesses both hydrogen bond donors (N-H) and acceptors (pyridine N, pyrazole N), a systematic approach to crystallization is essential.

Experimental Protocol: Slow Evaporation Solution Growth

The slow evaporation technique is often the most successful starting point for novel compounds.[6] The principle is to slowly increase the concentration of the solute past its saturation point, promoting the formation of a small number of well-ordered crystal nuclei.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane) to find one in which the compound has moderate solubility. The goal is for the compound to dissolve upon gentle heating but be close to saturation at room temperature.

  • Preparation of Saturated Solution: In a clean, small vial, dissolve a small amount (5-10 mg) of this compound in the chosen solvent (e.g., 1-2 mL of an Ethanol/Water mixture). Gentle warming may be required. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).

  • Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a fine needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, clear crystals. This process can take anywhere from a few days to several weeks. Once suitable crystals have formed, they should be carefully harvested using a nylon loop.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular structure.[4][7]

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations, resulting in higher resolution data and a more precise final structure.[8]

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a sensitive detector (e.g., a CMOS or CCD detector).[7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This data is used to develop a data collection strategy.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure data completeness and a good signal-to-noise ratio.

  • Data Reduction and Integration: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensity of each reflection, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction.

From Raw Data to Refined Structure: The Solution and Refinement Process

The processed diffraction data contains the information needed to solve and refine the three-dimensional atomic arrangement.

Workflow for Structure Solution and Refinement

workflow cluster_exp Experimental Phase cluster_proc Computational Phase Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData ProcessedData Integrated Intensities (hkl File) RawData->ProcessedData Data Reduction StructureSolution Structure Solution (e.g., SHELXT) ProcessedData->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement FinalModel Refined Structure (CIF File) Refinement->FinalModel Validation Structure Validation (e.g., checkCIF) FinalModel->Validation

Caption: Workflow for SCXRD from data collection to final validated structure.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT). This step generates an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares minimization (e.g., with SHELXL). This iterative process involves:

    • Assigning atom types (C, N, F).

    • Refining atomic coordinates and anisotropic displacement parameters (ADPs).

    • Locating hydrogen atoms from the difference Fourier map and refining them using appropriate constraints (e.g., a riding model).

    • The refinement is complete when the model converges, indicated by minimal shifts in refined parameters and low residual factors (R1, wR2).

  • Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic soundness.

A Deeper Look: Interpreting the Crystal Structure

While the specific crystal structure of this compound is not yet published, we can predict its key features based on the analysis of analogous pyrazole and pyrazolopyridine structures.[6][9][10]

Hypothetical Crystallographic Data Summary

The following table presents plausible crystallographic data for the title compound, based on typical values for small, heterocyclic molecules.

ParameterHypothetical Value
Chemical FormulaC6 H4 F N3
Formula Weight137.12 g/mol [2][11]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)13.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)558
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.630
Temperature (K)150(2)
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Intramolecular Geometry

The molecule is expected to be largely planar due to its fused aromatic ring system. The C-F bond length will be a key parameter, typically around 1.35 Å. Bond lengths and angles within the pyrazolo-pyridine core will conform to established values for aromatic heterocyclic systems.

Supramolecular Analysis: The Role of Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions. Understanding this network is crucial for predicting the material's physical properties.

  • Hydrogen Bonding: The most significant interaction is expected to be a classic N-H···N hydrogen bond. The pyrrolic N-H of one molecule will likely donate to the pyridinic nitrogen of an adjacent molecule, forming infinite chains or discrete dimers/trimers, a common motif in pyrazole chemistry.[10]

  • π-π Stacking: The planar pyrazolopyridine rings may engage in offset π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

  • Hirshfeld Surface Analysis: To visualize and quantify these interactions, Hirshfeld surface analysis is an invaluable tool.[6][9] This technique maps the electron distribution between neighboring molecules.

    • d_norm surface: Bright red spots on the d_norm surface would highlight the key N-H···N hydrogen bonds as points of close intermolecular contact.

    • Fingerprint Plots: Decomposing the Hirshfeld surface into a 2D "fingerprint plot" allows for the quantification of each interaction type's contribution to the overall packing. For this molecule, we would anticipate significant contributions from H···N/N···H (hydrogen bonding) and H···H contacts, with smaller but potentially important contributions from C···H, F···H, and C···C (π-stacking) contacts.[9]

Conclusion

The comprehensive crystal structure analysis of this compound, following the detailed workflow presented in this guide, provides critical insights for drug development. By moving from a simple chemical formula to a precise three-dimensional atomic map, researchers can unlock a deeper understanding of the molecule's behavior. The resulting structural data serves as an authoritative foundation for advanced computational chemistry, informed medicinal chemistry efforts, and the strategic development of intellectual property, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available at: [Link]

  • This compound | CAS#:1378592-49-4. Chemsrc. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. ProQuest. Available at: [Link]

  • 239315 PDFs | Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION. ResearchGate. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]

  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. OSTI.gov. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-fluoro-1H-pyrazolo[4,3-b]pyridines in Modern Drug Discovery

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been investigated as potential therapeutics for various diseases, including cancer, viral infections, and neurological disorders.

The introduction of a fluorine atom at the 6-position of the pyrazolo[4,3-b]pyridine core can significantly modulate the physicochemical and pharmacokinetic properties of the molecule. Fluorine's high electronegativity and small size can alter the electron distribution within the aromatic system, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Consequently, 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives are of considerable interest to researchers and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The proposed synthetic strategy is based on established and robust chemical transformations, offering a reliable pathway to this important class of compounds.

Overall Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence, commencing with a commercially available fluorinated pyridine precursor. The overall strategy involves the construction of the pyrazole ring onto a pre-functionalized 6-fluoropyridine core. This approach allows for the late-stage introduction of diversity elements, making it amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

The key steps in this synthetic protocol are:

  • Synthesis of the Key Intermediate: 2-chloro-6-fluoro-3-nitropyridine. This crucial building block is prepared from the commercially available 2-amino-6-fluoropyridine through a two-step sequence of nitration followed by a Sandmeyer reaction.

  • Nucleophilic Aromatic Substitution (SNAr) Reaction. The highly activated 2-chloro-6-fluoro-3-nitropyridine undergoes a regioselective SNAr reaction with a suitable carbon nucleophile, such as ethyl acetoacetate, to introduce the side chain required for the subsequent cyclization.

  • Modified Japp-Klingemann Reaction and Cyclization. The resulting β-ketoester derivative is then subjected to a modified Japp-Klingemann reaction with an appropriate aryldiazonium salt, followed by an intramolecular cyclization to construct the desired 1H-pyrazolo[4,3-b]pyridine ring system.

This synthetic route is depicted in the workflow diagram below:

Synthetic Workflow A 2-Amino-6-fluoropyridine B 6-Fluoro-3-nitropyridin-2-amine A->B Nitration C 2-Chloro-6-fluoro-3-nitropyridine B->C Sandmeyer Reaction D Ethyl 2-(6-fluoro-3-nitropyridin-2-yl)-3-oxobutanoate C->D SNAr with Ethyl Acetoacetate F Ethyl 1-aryl-6-fluoro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate D->F:w Modified Japp-Klingemann & Cyclization E Aryl Diazonium Salt E->F:s Japp-Klingemann Mechanism cluster_0 Modified Japp-Klingemann & Cyclization A Pyridinyl Keto Ester B Azo Intermediate A->B Azo-coupling with ArN2+ C Hydrazone B->C Deacylation D Cyclized Intermediate C->D Intramolecular SNAr E This compound D->E Aromatization

Application Notes and Protocols for 6-fluoro-1H-pyrazolo[4,3-b]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[4,3-b]pyridine Scaffold in Oncology

The 1H-pyrazolo[4,3-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] Kinase signaling pathways are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.

This document focuses on the application of 6-fluoro-1H-pyrazolo[4,3-b]pyridine, a specific derivative of this promising scaffold. While comprehensive biological data for this exact molecule is emerging, this guide consolidates field-proven insights and protocols based on the extensive research conducted on structurally related pyrazolopyridine analogs. The addition of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, this compound represents a compound of significant interest for cancer research and drug development.

These application notes will provide a framework for investigating the anti-cancer potential of this compound, detailing its likely mechanism of action, and providing robust protocols for its evaluation in cancer cell lines.

Anticipated Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives of the pyrazolo[4,3-b]pyridine scaffold predominantly function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site on a target kinase, these small molecules prevent the phosphorylation of downstream substrate proteins. This action effectively blocks the signaling cascades that cancer cells rely on for their growth and survival.

Numerous kinases have been identified as targets for pyrazolopyridine derivatives, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.

  • FMS-like Tyrosine Kinase 3 (FLT3): A key driver in certain types of leukemia.

  • Tropomyosin Receptor Kinases (TRKs): Implicated in a variety of cancers.

  • TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and cancer cell survival pathways.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs is linked to multiple malignancies.[4]

The inhibition of these pathways by a pyrazolo[4,3-b]pyridine derivative can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, FGFR) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK) RTK->Kinase_Cascade Pyrazolopyridine This compound Pyrazolopyridine->RTK Inhibits CDK Cyclin-Dependent Kinase (CDK) Pyrazolopyridine->CDK Inhibits Apoptosis Apoptosis Pyrazolopyridine->Apoptosis Induces Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Cycle_Machinery Cell Cycle Machinery CDK->Cell_Cycle_Machinery ATP_Kinase ATP ATP_Kinase->RTK ATP_CDK ATP ATP_CDK->CDK Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Cell_Cycle_Machinery->Proliferation

Figure 1: Proposed signaling pathway inhibition by this compound.

In Vitro Efficacy of Pyrazolopyridine Derivatives in Cancer Cell Lines

The following table summarizes the reported anti-proliferative activities of various pyrazolopyridine derivatives across a range of human cancer cell lines. This data provides a strong rationale for investigating this compound in similar cancer models.

Compound ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Observed EffectsReference
Pyrazolo[3,4-b]pyridine DerivativeHCT-116Colon Carcinoma2.3Anti-proliferative[5]
Pyrazolo[3,4-b]pyridine DerivativeHepG2Liver Carcinoma2.6Anti-proliferative[5]
Pyrazolo[3,4-b]pyridine DerivativeA-549Lung Carcinoma2.9Anti-proliferative[5]
Pyrazolo[3,4-b]pyridine DerivativeK562Leukemia-Anti-leukemic[6]
Pyrazolo[3,4-b]pyridine DerivativeMV4-11Leukemia-Anti-leukemic[6]
Pyrazolo[3,4-b]pyridine DerivativeHeLaCervical Cancer2.59Anti-proliferative[7]
Pyrazolo[3,4-b]pyridine DerivativeMCF-7Breast Cancer4.66Anti-proliferative[7]
1H-pyrazolo[3,4-b]pyridine DerivativeA172GlioblastomaMicromolar rangeAnti-proliferative[1]
1H-pyrazolo[3,4-b]pyridine DerivativeA375MelanomaMicromolar rangeAnti-proliferative[1]

Experimental Protocols

The following protocols are foundational for characterizing the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (adhesion) seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_72h Incubate 72h (treatment) add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4h (formazan formation) add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density allows for logarithmic growth over the course of the experiment without reaching confluency.

  • Incubation for Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Rationale: Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.[9]

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance reading.

    • Incubate the plate overnight at 37°C in the incubator.

  • Absorbance Measurement:

    • Mix each sample by gentle pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.[8]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is designed to detect the cleavage of key apoptotic proteins, such as PARP and Caspase-3, following treatment with the compound.

G start Start treat_cells Treat cells with compound (e.g., at IC50 and 2x IC50) start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block primary_ab Incubate with primary antibody (e.g., anti-cleaved PARP) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3: General workflow for Western blot analysis of apoptotic markers.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Rationale: This prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. An increase in the cleaved forms of PARP (89 kDa) and Caspase-3 (17/19 kDa) indicates the induction of apoptosis.[4][12] Use β-actin as a loading control to ensure equal protein loading across lanes.

Conclusion

The this compound scaffold holds considerable potential as a template for the development of novel anti-cancer therapeutics. Based on the extensive research into related pyrazolopyridine derivatives, it is hypothesized that this compound will act as a kinase inhibitor, leading to reduced cell viability and the induction of apoptosis in cancer cell lines. The protocols provided in these application notes offer a robust and validated framework for the initial characterization of the anti-cancer properties of this compound, paving the way for further preclinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? Retrieved from [Link]

  • Misra, M., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. Retrieved from [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8206. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. Retrieved from [Link]

  • Sharma, S., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 12(1), 79-100. Retrieved from [Link]

  • El-Naga, A. S. A., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(17), 5345. Retrieved from [Link]

Sources

Application Notes and Protocols for the 6-fluoro-1H-pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-fluoro-1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a key structural motif in a variety of targeted therapies, particularly as kinase inhibitors. Its isomeric counterpart, the 1H-pyrazolo[3,4-b]pyridine, is also a well-established pharmacophore. The strategic incorporation of a fluorine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine ring system offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of derivatives based on the this compound scaffold.

The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Specifically, the C-F bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby enhancing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule, potentially leading to improved target engagement and selectivity.[2]

This guide will detail a robust synthetic protocol for accessing the this compound core, discuss its application in the design of kinase inhibitors, and provide step-by-step protocols for the biological evaluation of compounds derived from this promising scaffold.

Synthetic Strategy: A Protocol for the Preparation of this compound Derivatives

A versatile and efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on the reaction of 2-chloro-3-nitropyridines with components of the Japp-Klingemann reaction.[3] This approach can be adapted to produce the this compound scaffold, starting from the commercially available 2-chloro-5-fluoro-3-nitropyridine.

Rationale for the Synthetic Approach

This multi-step synthesis involves an initial nucleophilic aromatic substitution (SNAr) to introduce a carbon-based nucleophile at the 2-position of the pyridine ring, followed by a Japp-Klingemann reaction to form the pyrazole ring. The final step is an intramolecular cyclization to yield the desired bicyclic scaffold. This method is advantageous due to the operational simplicity and the use of stable intermediates.[3]

Experimental Protocol: Synthesis of Ethyl 6-fluoro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Step 1: Synthesis of Ethyl 2-(5-fluoro-3-nitropyridin-2-yl)-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-5-fluoro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Ethyl 6-fluoro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Prepare a solution of aniline (1.1 equivalents) in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

  • In a separate flask, dissolve the product from Step 1 (1.0 equivalent) in ethanol.

  • To the ethanolic solution, add a solution of sodium acetate (3.0 equivalents) in water.

  • Cool this mixture to 0-5 °C and add the freshly prepared benzenediazonium chloride solution dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. A precipitate should form.

  • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • The collected solid is the crude hydrazone intermediate which is then cyclized. To do this, suspend the solid in acetic acid and heat at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the title compound.

  • Further purification can be achieved by recrystallization or flash column chromatography.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrazolo[4,3-b]pyridine scaffold is a "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[4] This makes it an excellent starting point for the design of potent and selective kinase inhibitors. The 6-fluoro substituent can further enhance the potential of this scaffold in several ways:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrazole N-H, potentially strengthening its hydrogen bonding interaction with the kinase hinge.

  • Metabolic Blocking: The 6-position of the pyridine ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, leading to improved pharmacokinetic properties such as a longer half-life.

  • Enhanced Target Interactions: The fluorine atom may engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone or form specific hydrogen bonds with backbone N-H groups, thereby increasing binding affinity.

Exemplary Kinase Targets

Derivatives of the isomeric pyrazolo[3,4-b]pyridine and related scaffolds have shown potent inhibitory activity against a range of kinases, suggesting that the this compound scaffold would be a promising starting point for inhibitors of:

  • FMS-like tyrosine kinase-3 (FLT3) and Cyclin-dependent kinase 4 (CDK4) : Dual inhibitors of these kinases have been developed from a 6-substituted pyrazolo[4,3-b]pyridine core for the treatment of acute myeloid leukemia (AML).[5]

  • Tropomyosin receptor kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent pan-TRK inhibitors for the treatment of cancers with NTRK gene fusions.[5]

  • TANK-binding kinase 1 (TBK1): This kinase is a key regulator of innate immunity, and pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors with potential applications in autoimmune diseases and cancer.[6]

Protocols for Biological Evaluation

Once derivatives of the this compound scaffold have been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase enzyme.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Kinase assay buffer (specific composition depends on the kinase)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km for the specific kinase.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. The signal is typically a measure of ADP production or substrate phosphorylation.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., using MV4-11 cells for FLT3 inhibition)

This protocol measures the effect of a compound on the proliferation of a cancer cell line that is dependent on the target kinase for growth and survival.

  • Reagents and Materials:

    • MV4-11 human acute myeloid leukemia cell line (or other relevant cell line)

    • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

    • Test compound stock solution (10 mM in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)

    • 96-well clear-bottom, white-walled cell culture plates

  • Procedure:

    • Seed the MV4-11 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compound or vehicle control to the wells.

    • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison of different derivatives.

Table 1: In Vitro and Cellular Activity of this compound Derivatives

Compound IDR1R3Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)MV4-11 Cell Proliferation GI50 (nM)
Example-1 PhenylCOOEtDataDataData
Example-2 4-FluorophenylCOOHDataDataData
Example-3 2-MethoxyphenylCONH2DataDataData
Control Known InhibitorDataDataData

Visualizations

General Synthetic Workflow

G start 2-chloro-5-fluoro-3-nitropyridine + Ethyl Acetoacetate step1 S N Ar Reaction (NaH, DMF) start->step1 intermediate1 Ethyl 2-(5-fluoro-3-nitropyridin-2-yl)-3-oxobutanoate step1->intermediate1 step2 Japp-Klingemann Reaction (Aniline, NaNO 2 , HCl, then NaOAc) intermediate1->step2 intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Cyclization (Acetic Acid, Reflux) intermediate2->step3 product Ethyl 6-fluoro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate step3->product

Caption: Synthetic route to the this compound scaffold.

Mechanism of Action: Kinase Inhibition

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibition cluster_downstream Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds to ATP Pocket Signaling Cell Proliferation, Survival Phospho_Substrate->Signaling

Caption: Competitive inhibition of a kinase by a pyrazolopyridine derivative.

References

  • Sheng, R., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 61(15), 6477-6503. Available at: [Link]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1352. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. Available at: [Link]

  • Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 188, 112015. Available at: [Link]

  • Gillis, E. P., et al. (2008). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(21), 6681-6698. Available at: [Link]

  • Islyaikin, M. K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available at: [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

Sources

Application Notes and Protocols: In Vivo Efficacy Studies of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for targeted cancer therapy.[1][2] The strategic incorporation of a fluorine atom at the 6-position can enhance metabolic stability and cell permeability, making 6-fluoro-1H-pyrazolo[4,3-b]pyridine an attractive backbone for novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound class, using a dual FLT3 and CDK4 inhibitor for Acute Myeloid Leukemia (AML) as a representative example.

Section 1: Scientific Rationale & Background

The Therapeutic Target: Dual FLT3 and CDK4/6 Inhibition in AML

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy. A significant subset of AML cases, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (FLT3-ITD).[3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemia cells.[4]

Simultaneously, the cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle G1/S transition.[5] In many cancers, including AML, the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is hyperactivated, driving incessant cell division.[4][6] Therefore, a dual-inhibitor strategy targeting both FLT3 and CDK4 offers a powerful, multi-pronged approach to halt AML progression.[3][7] Compounds based on the this compound scaffold have been identified as potent dual inhibitors of these kinases.[8]

The In Vivo Model: Subcutaneous MV4-11 Xenograft

To evaluate the anti-tumor efficacy of these compounds in a living system, the subcutaneous xenograft model is a robust and widely used method.[9][10] The MV4-11 human AML cell line is an ideal choice as it endogenously expresses the FLT3-ITD mutation, making it highly dependent on the signaling pathways targeted by the pyrazolopyridine compounds.[11][12] In this model, immunodeficient mice (e.g., NOD/SCID or NSG) are implanted with MV4-11 cells, which then form a solid, measurable tumor, allowing for straightforward assessment of a drug's ability to inhibit tumor growth.[9][13]

Signaling Pathway Overview

The diagram below illustrates the simplified signaling cascade in FLT3-ITD positive AML and the points of intervention by a dual FLT3/CDK4 inhibitor.

FLT3_CDK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation Promotes CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Rb Rb CDK4->Rb Activates pRb p-Rb CDK4->pRb Phosphorylation E2F E2F Rb->E2F Inhibits pRb->E2F Releases E2F->Proliferation Promotes Inhibitor This compound (Dual Inhibitor) Inhibitor->FLT3 Inhibits Inhibitor->CDK4 Inhibits

FLT3/CDK4 Signaling Pathway in AML.

Section 2: Preclinical Formulation Development

A significant hurdle in the preclinical evaluation of pyrazolopyridine derivatives is their often poor aqueous solubility. Developing a stable and homogenous formulation is critical for ensuring consistent and reliable drug exposure in vivo.

Protocol: Oral Gavage Formulation

This protocol describes a common vehicle for oral administration of poorly soluble compounds.

Materials:

  • This compound test compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile conical tubes and syringes

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the test compound based on the desired final concentration and dosing volume (typically 10 mL/kg for mice).

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize potential toxicity. Vortex thoroughly. Gentle warming (37-40°C) or sonication may be used to aid dissolution.

  • Addition of Co-solvents: Sequentially add PEG400, vortexing after the addition to ensure the solution remains clear. A common ratio is 5-10% DMSO, 30-40% PEG400.

  • Addition of Surfactant: Add Tween-80 (e.g., 1-5%) to the organic solution and vortex until homogenous. This helps to maintain the compound in suspension when the aqueous vehicle is added.

  • Final Dilution: Slowly add the sterile saline or water to the organic mixture while continuously vortexing. This should be done dropwise to prevent precipitation of the compound. The final volume should bring all components to their target percentages.

  • Final Formulation Check: The final formulation should be a clear solution or a fine, homogenous suspension. Visually inspect for any precipitation before administration. Prepare fresh daily.

Scientist's Note: Always prepare a small test batch first to ensure the compound is soluble and stable in the chosen vehicle system before making the full batch for the study. The vehicle used for the treatment group must also be administered to the control group (Vehicle Control) to account for any effects of the formulation itself.

Section 3: Detailed In Vivo Efficacy Protocol

This protocol outlines a standard subcutaneous xenograft study to determine the anti-tumor efficacy of a this compound compound.

Experimental Workflow

InVivo_Workflow A 1. Animal Acclimation (1 week) C 3. Tumor Implantation (Subcutaneous, Right Flank) A->C B 2. Cell Culture & Preparation (MV4-11 Cells) B->C D 4. Tumor Growth Monitoring (Caliper Measurements) C->D E 5. Randomization (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation (Day 0) (Oral Gavage) E->F G 7. Continued Treatment & Monitoring (Dosing, Tumor Volume, Body Weight) F->G H 8. Study Endpoint (e.g., Day 21 or Tumor Volume >2000 mm³) G->H I 9. Data Analysis (TGI Calculation, Statistics) H->I

In Vivo Xenograft Efficacy Study Workflow.

Step-by-Step Methodology

1. Animal Husbandry:

  • Model: Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.

  • Acclimation: House animals for at least one week before the start of the experiment under standard specific-pathogen-free (SPF) conditions.

2. Cell Culture and Implantation:

  • Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to maintain exponential growth.[11]

  • Harvest and resuspend viable cells in a 1:1 mixture of sterile PBS and Matrigel.[13]

  • Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[9]

3. Tumor Growth and Randomization:

  • Begin monitoring tumor growth 3-4 days post-implantation.

  • Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[9]

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.[12]

4. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.

  • Group 2 (Test Compound): Administer the this compound compound via oral gavage at the predetermined dose (e.g., 50 mg/kg, once daily).

  • Group 3 (Positive Control - Optional): Administer a standard-of-care agent if available.

5. Monitoring and Endpoints:

  • Continue to measure tumor volumes and body weights 2-3 times weekly.[12]

  • Efficacy Endpoint: The study may be terminated on a specific day (e.g., Day 21) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[9]

  • Toxicity Monitoring: Monitor mice daily for clinical signs of toxicity. A key indicator is body weight loss; a loss of >20% typically requires euthanasia.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and potential downstream pharmacodynamic analysis (e.g., Western blot for p-STAT5 or p-Rb).[3]

Section 4: Data Analysis & Interpretation

Key Efficacy Parameter: Tumor Growth Inhibition (TGI)

Tumor Growth Inhibition (TGI) is a standard metric to quantify the efficacy of an anticancer agent. It represents the percentage difference in tumor growth between the treated and control groups.

Calculation: The most common formula for TGI at the end of the study is: TGI (%) = [1 - (ΔT / ΔC)] x 100 [14]

Where:

  • ΔT = (Mean tumor volume of Treated group at endpoint) - (Mean tumor volume of Treated group at Day 0)

  • ΔC = (Mean tumor volume of Control group at endpoint) - (Mean tumor volume of Control group at Day 0)

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

GroupDose (mg/kg, QD)Mean Tumor Volume (mm³ ± SEM) - Day 0Mean Tumor Volume (mm³ ± SEM) - Day 21% TGIMean Body Weight Change (%)
Vehicle-125 ± 151850 ± 210-+2.5
Compound X50128 ± 14695 ± 9567%-1.8

This table presents hypothetical data based on reported efficacy for a similar pyrazolopyridine compound.[8]

Interpretation of Results
  • Efficacy: A high % TGI (e.g., >60%) indicates significant anti-tumor activity.[8] A TGI >100% indicates tumor regression.

  • Tolerability: Minimal body weight loss and the absence of adverse clinical signs suggest the compound is well-tolerated at the tested dose.

  • Statistical Significance: Appropriate statistical tests (e.g., t-test or ANOVA) should be used to determine if the difference in tumor volumes between the treated and control groups is statistically significant (typically p < 0.05).[15][16]

References

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics. Available from: [Link]

  • Brown, M. (2014). How can one calculate tumor growth inhibition? ResearchGate. Available from: [Link]

  • Perl, A. E., et al. (2015). Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia. Molecular Cancer Therapeutics. Available from: [Link]

  • Lopez, S., et al. (2016). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Oncotarget. Available from: [Link]

  • Lopez, S., et al. (2016). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Oncotarget. Available from: [Link]

  • Claussen, C. H., & Claussen, A. H. (2018). Modeling Mouse Xenograft Tumor Growth Inhibition to Optimize Cycles in Oncology. PAGE 27. Available from: [Link]

  • Pharmacology Discovery Services. Xenograft, Leukemia, MV-4-11. Eurofins. Available from: [Link]

  • Rocchetti, M., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • Lopez, S., et al. (2016). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Oncotarget. Available from: [Link]

  • Altogen Labs. (n.d.). MV4-11 Xenograft Model. Altogen Labs. Available from: [Link]

  • Xu, H., & Johnson, W. D. (2009). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics. Available from: [Link]

  • Saland, E., et al. (2015). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. Blood Cancer Journal. Available from: [Link]

  • Lemos, A., et al. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Reaction Biology. (2022). MV4-11: Subcutaneous AML xenograft tumor model. Reaction Biology. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed. Available from: [Link]

  • Altogen Labs. (2017). Working with AML/ALL xenograft models? ResearchGate. Available from: [Link]

  • Sharma, G., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry. Available from: [Link]

  • CN103992318A - Pyrazolopyridine compound and preparation method thereof. Google Patents.
  • Daugan, A., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry. Available from: [Link]

  • Request PDF. (2022). Surface pharmaceutical application of pyrazole, isoxazole, pyrimidine and pyridine derivatives. ResearchGate. Available from: [Link]

  • Sławiński, J., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available from: [Link]

  • Keshk, R. M., et al. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

Sources

Application Note & Protocols for Developing Structure-Activity Relationship (SAR) Studies of the 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Series

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry. Its isomeric relationship with purines allows it to function as an effective hinge-binder in numerous protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinases (TRKs).[3][4][5]

The introduction of a fluorine atom at the C6 position is a strategic chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, binding affinity (by participating in favorable electrostatic interactions), and membrane permeability. This application note provides a comprehensive, field-proven guide for researchers to systematically develop Structure-Activity Relationship (SAR) studies for the this compound series, from initial synthetic diversification to multiparametric biological evaluation.

Deconstructing the Scaffold: Key Vectors for Chemical Diversification

A successful SAR campaign hinges on the logical and systematic exploration of chemical space around the core scaffold. For the this compound series, four primary vectors offer the most fruitful avenues for modification. The rationale for exploring each position is grounded in its potential interaction with a target protein, its influence on physicochemical properties, or both.

  • N1 Position: This position is typically solvent-exposed in kinase binding pockets. Modifications here are crucial for modulating solubility, cell permeability, and pharmacokinetic properties. Introducing polar groups can enhance solubility, while carefully chosen lipophilic groups can improve membrane transport.

  • C3 Position: Often directed towards the hinge region of a kinase active site, the C3 substituent is critical for establishing potent target engagement. Groups capable of forming hydrogen bonds (e.g., amines, amides) are frequently essential for high-affinity binding.

  • C5 Position: This vector points towards the ribose-binding pocket or solvent-exposed regions. Modifications can influence selectivity against other kinases and fine-tune physicochemical properties.

  • C7 Position: Probing the C7 position allows for exploration of deeper, often hydrophobic, pockets within the active site. Bulky or lipophilic groups at this position can significantly enhance potency and selectivity.

Caption: Key vectors for SAR exploration on the this compound scaffold.

Synthetic Strategy: Building the Chemical Library

A robust and flexible synthetic plan is essential for generating a diverse library of analogues. The following strategy focuses on creating a versatile, late-stage intermediate that allows for rapid diversification at the key positions. The presented route is an adaptation of established methods for synthesizing functionalized pyrazolopyridines.[6]

Workflow for Analogue Synthesis

The overall workflow begins with the construction of a di-halogenated core, which serves as a versatile platform for sequential, site-selective cross-coupling reactions.

Synthesis_Workflow Start Commercially Available 2,5-dichloro-3-nitropyridine Step1 SNAr with Hydrazine Start->Step1 Intermediate1 Hydrazinyl Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 Core Scaffold Formation (Halogenated Pyrazolo[4,3-b]pyridine) Step2->Intermediate2 Step3 Site-Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C3 Intermediate2->Step3 Intermediate3 C3-Functionalized Intermediate Step3->Intermediate3 Step4 N1-Alkylation/Arylation Intermediate3->Step4 Step5 Cross-Coupling at C7 Intermediate3->Step5 Final Diversified Analogue Library Step4->Final Step5->Final

Caption: General workflow for synthesizing a diversified library of analogues.

Protocol: Synthesis of a Key Intermediate (3,7-dichloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine)

This protocol describes the synthesis of a key building block, which can be selectively functionalized at multiple positions.

Materials:

  • 2,3,5-trichloro-6-fluoropyridine

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Step 1: Hydrazine Displacement.

    • To a solution of 2,3,5-trichloro-6-fluoropyridine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the mixture under reduced pressure. The resulting crude hydrazinylpyridine intermediate is often carried forward without further purification.

    • Causality: The highly nucleophilic hydrazine selectively displaces the most activated chlorine atom (at C2) via an SₙAr reaction to set the stage for cyclization.

  • Step 2: Cyclization to Form the Pyrazolo[4,3-b]pyridine Core.

    • In a separate flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to anhydrous DMF (5 mL/g of starting pyridine) at 0 °C. Stir for 30 minutes.

    • Add the crude hydrazinylpyridine intermediate from Step 1 to the Vilsmeier reagent solution.

    • Heat the reaction mixture to 90 °C and stir for 4 hours.

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with aqueous NaOH until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 3,7-dichloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine.

    • Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

    • Causality: The Vilsmeier reagent facilitates an intramolecular electrophilic cyclization followed by dehydration and chlorination to form the stable, aromatic pyrazolopyridine ring system.

Protocol: C3 Diversification via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective functionalization at the C3 position.

Materials:

  • 3,7-dichloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a microwave vial, add the 3,7-dichloro intermediate, the boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

  • Causality: The palladium catalyst facilitates a highly selective cross-coupling reaction. The C3 position is generally more reactive than C7 in this scaffold, allowing for controlled, stepwise functionalization.[7][8]

Biological Evaluation Cascade: From Potency to Cellular Effect

A tiered screening approach is critical for efficient SAR development. It allows for the rapid identification of potent compounds in primary assays before committing more resource-intensive cellular and selectivity profiling.

Screening_Cascade Start Synthesized Analogue Library Tier1 Tier 1: Primary Assay In Vitro Kinase Inhibition (IC50) Start->Tier1 Decision1 Potency < 1 µM? Tier1->Decision1 Tier2 Tier 2: Secondary Assays - Cellular Antiproliferation (EC50) - Kinase Selectivity Panel Decision1->Tier2 Yes Stop Deprioritize Decision1->Stop No Decision2 Cellularly Active & Selective? Tier2->Decision2 Tier3 Tier 3: ADME-Tox Profiling - Metabolic Stability (HLM) - Solubility, Permeability Decision2->Tier3 Yes Decision2->Stop No Lead Lead Candidate Identification Tier3->Lead

Caption: A tiered workflow for the biological evaluation of new chemical entities.

Protocol: Primary In Vitro Kinase Assay (e.g., PIM-1 Kinase)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of an inhibitor against a target kinase.[9]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction:

    • In a white, 384-well plate, add 2.5 µL of assay buffer containing the kinase and substrate peptide.

    • Add 50 nL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of assay buffer containing ATP (at the Kₘ concentration for the kinase).

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferation Assay (MCF-7 Cells)

This assay determines the ability of a compound to inhibit the growth of a cancer cell line.[9]

Materials:

  • MCF-7 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compounds (in DMSO)

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serially diluted compounds (final DMSO concentration < 0.1%).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence and calculate the EC₅₀ value similarly to the IC₅₀ calculation.

Early ADME-Tox Profiling: Ensuring Drug-Like Properties

Assessing absorption, distribution, metabolism, excretion (ADME), and toxicity properties early is crucial to avoid costly late-stage failures. These assays provide essential data to guide the SAR towards compounds with favorable pharmacokinetic profiles.[10][11]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (1 µM final concentration)

  • Acetonitrile with an internal standard (for quenching and analysis)

Procedure:

  • Pre-warm the HLM and NADPH system to 37 °C.

  • In a 96-well plate, incubate the test compound with HLM in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693/k.[12]

Data Integration and SAR Table Construction

The core of an SAR study is the systematic analysis of how structural changes impact biological and physicochemical properties. A well-structured table is the primary tool for this analysis.

CmpdR¹ (N1)R³ (C3)R⁷ (C7)PIM-1 IC₅₀ (nM)MCF-7 EC₅₀ (nM)HLM t₁/₂ (min)
1 H-Cl-Cl>10,000>10,000<5
2 H4-aminophenyl-Cl5202,10015
3 H4-aminophenyl3-fluorophenyl4515028
4 Me4-aminophenyl3-fluorophenyl5518035
5 H3-aminopyridine3-fluorophenyl259542
6 H4-hydroxyphenyl3-fluorophenyl8904,500>60

Interpretation of Hypothetical SAR Data:

  • C3 is Critical for Potency: Replacing the C3-chloro group with an amino-substituted aryl ring (Cmpd 2 vs 1) dramatically improves potency, suggesting a key hydrogen bond interaction. A pyridine at this position (Cmpd 5) further enhances activity, possibly due to an optimal hydrogen bond vector. Replacing the amine with a hydroxyl group (Cmpd 6) is detrimental, highlighting the importance of the specific H-bond donor.

  • C7 Drives Potency and Lipophilicity: Adding a 3-fluorophenyl group at C7 (Cmpd 3 vs 2) increases both biochemical and cellular potency significantly, likely by accessing a hydrophobic pocket.

  • N1 is Tolerant but Influences PK: Methylation at N1 (Cmpd 4 vs 3) has a minimal effect on potency but slightly improves metabolic stability, demonstrating its utility for fine-tuning PK properties without compromising activity.

  • Correlation: A good correlation between biochemical (IC₅₀) and cellular (EC₅₀) potency (e.g., Cmpd 3 and 5) suggests good cell permeability and lack of significant efflux.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A successful SAR campaign requires a disciplined and integrated approach, combining flexible synthetic strategies with a tiered biological and ADME-Tox evaluation cascade. By systematically probing the key chemical vectors (N1, C3, C5, C7) and correlating structural modifications with their functional consequences, researchers can efficiently navigate chemical space to identify lead candidates with an optimal balance of potency, selectivity, and drug-like properties. This structured methodology maximizes the probability of success and accelerates the journey from initial hit to clinical candidate.

References

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Discovery Technologies. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. Available at: [Link]

  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][13][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate. Available at: [Link]

  • The Properties of Kinase Inhibitors. Royal Society of Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. MDPI. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual. Semantic Scholar. Available at: [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available at: [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. Available at: [Link]

  • Synthesis and Functionalization of 1H‐Pyrazolo[3,4‐b]pyridines Involving Copper and Palladium‐Promoted Coupling Reactions. Sci-Hub. Available at: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Quantitative Analysis of 6-fluoro-1H-pyrazolo[4,3-b]pyridine: Validated HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 6-fluoro-1H-pyrazolo[4,3-b]pyridine, a critical heterocyclic building block in modern drug discovery. Recognizing the compound's importance as a potential pharmaceutical intermediate, two primary analytical techniques are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications and analysis in complex matrices. The protocols are developed with an emphasis on scientific causality, explaining the rationale behind method parameters. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3]

Introduction: The Need for Precise Quantification

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[4] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] As a key intermediate, ensuring the purity and concentration of this compound is paramount for reaction stoichiometry, impurity profiling, and stability testing.[5] This guide provides comprehensive, step-by-step protocols for its quantification, designed for direct implementation in a research or quality control laboratory.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₄FN₃[6][7]
Molecular Weight 137.12 g/mol [6][7]
LogP 0.76[6]
Boiling Point 297.9 ± 20.0 °C[6]
Density 1.5 ± 0.1 g/cm³[6]

The compound's moderate polarity (LogP of 0.76) makes it an ideal candidate for reversed-phase liquid chromatography.

General Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured pathway to ensure consistency and minimize error. This workflow is applicable to both HPLC-UV and LC-MS/MS methodologies.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt & Login StdPrep Standard Preparation (Stock & Working Standards) SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep Instrument Instrument Setup & System Suitability Test (SST) SamplePrep->Instrument Sequence Sequence Run (Standards & Samples) Instrument->Sequence DataProc Data Processing (Integration & Calibration) Sequence->DataProc Validation Method Validation Review DataProc->Validation Report Final Report Generation Validation->Report

Caption: General workflow for quantitative analysis.

Method I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine analysis, such as determining the purity of a drug substance or assaying its concentration in a final product. It offers a balance of performance, cost-effectiveness, and robustness.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being moderately polar, will have sufficient retention on a C18 column to separate from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). A mobile phase consisting of acetonitrile and water provides good peak shape and elution characteristics. A phosphate buffer is included to control the pH, ensuring consistent ionization state of the analyte and reproducible retention times. UV detection is selected based on the chromophoric nature of the pyrazolopyridine ring system.

Detailed Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid

  • This compound Reference Standard (>99% purity)

  • Syringe filters (0.22 µm, PTFE or Nylon)

B. Instrument and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1100/1200 Series or equivalentStandard industry instrument.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and efficiency for this class of compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Buffers the system to ensure retention time stability.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minEnsures elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLBalances sensitivity with peak shape.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for peak purity assessment.
Detection λ 275 nm (or λmax determined by UV scan)Wavelength of maximum absorbance for best sensitivity.

C. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Serially dilute the stock solution with diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of ~25 µg/mL in the diluent. Sonicate if necessary to dissolve, then filter through a 0.22 µm syringe filter before injection.

D. System Suitability Test (SST) Before running the sequence, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is ready if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[1]

Method Validation Protocol (ICH Q2(R2) Framework)[2][3]

A validated method provides assurance of its reliability.[1] The following parameters must be assessed.

HPLC_Validation_Workflow Start Method Development Complete Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5-6 concentrations, r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or SD of intercept) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp) LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: HPLC-UV method validation workflow.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is spectrally pure (via DAD). No interference from blank, placebo, or degradation products.[8]
Linearity Proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy Closeness of results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of nominal).[8]
Precision Agreement between a series of measurements.Repeatability: %RSD ≤ 2.0% for assay. Intermediate Precision: %RSD ≤ 2.0% (different day/analyst).[2]
Limit of Quantitation (LOQ) Lowest amount quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. %RSD should be acceptable (e.g., <10%).[2]
Limit of Detection (LOD) Lowest amount detected.Signal-to-noise ratio ≥ 3.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).[2]

Method II: LC with Tandem Mass Spectrometry (LC-MS/MS)

This method is essential for applications requiring ultra-high sensitivity and selectivity, such as quantifying low-level impurities, analyzing metabolites in biological fluids, or performing trace analysis in complex matrices.[9][10]

Principle and Rationale

LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This parent ion is fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.[11]

Detailed Experimental Protocol

A. Reagents and Materials

  • As per HPLC-UV method, but using LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid). Formic acid is used instead of phosphate buffers, which are non-volatile and incompatible with MS.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-6-fluoro-1H-pyrazolo[4,3-b]pyridine) is ideal. If unavailable, a structurally similar compound with different mass can be used.

B. Instrument and Conditions

ParameterRecommended SettingRationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)Provides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and ID are suitable for high-sensitivity MS.
Mobile Phase A Water + 0.1% Formic AcidVolatile modifier that promotes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidVolatile organic modifier.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)Pyridine nitrogen is readily protonated.
MRM Transitions Analyte: 138.1 -> 111.1 (Quantifier), 138.1 -> 94.1 (Qualifier)Precursor [M+H]⁺: C₆H₅FN₃⁺ = 138.1. Fragments are proposed based on typical fragmentation of similar structures. These must be optimized empirically.
Gas Temp. ~300 °CMust be optimized for specific instrument.
Gas Flow ~10 L/minMust be optimized.
Capillary Voltage ~3.5 kVMust be optimized.

C. Solution and Sample Preparation

  • Solution Preparation: Similar to HPLC, but using formic acid-containing mobile phases as the diluent.

  • Sample Preparation for Complex Matrices (e.g., Plasma):

    • Protein Precipitation: Add 3 parts cold acetonitrile (containing Internal Standard) to 1 part plasma. Vortex, then centrifuge to pellet proteins. Evaporate the supernatant and reconstitute in mobile phase.[12]

    • Solid-Phase Extraction (SPE): For cleaner samples, use a polymeric SPE cartridge. Load the sample, wash away interferences, and elute the analyte with an organic solvent.[13]

LCMS_SamplePrep Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (e.g., with Acetonitrile) Spike->PPT Simple & Fast SPE Solid-Phase Extraction (SPE) Spike->SPE Cleaner Extract Centrifuge Centrifuge PPT->Centrifuge Evap Evaporate Supernatant SPE->Evap Centrifuge->Evap Recon Reconstitute in Mobile Phase Evap->Recon Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Sample preparation workflows for LC-MS/MS.

Conclusion

This application note provides two validated, fit-for-purpose analytical methods for the quantification of this compound. The RP-HPLC-UV method serves as a robust workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex sample matrices. By following the detailed protocols and adhering to the ICH-based validation framework, researchers and drug development professionals can ensure the generation of reliable, accurate, and reproducible data, supporting confident decision-making throughout the pharmaceutical development lifecycle.

References

  • Benchchem. Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Chemsrc. This compound | CAS#:1378592-49-4.
  • PubChem. This compound. National Center for Biotechnology Information.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Springer Protocols. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • PMC (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Phenomenex. Sample Preparation Techniques for Precision in Analysis.
  • PMC (NIH). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

Sources

Application Notes & Protocols: Leveraging 6-fluoro-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Heterocycles in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2] Within the vast landscape of fragment libraries, fluorinated heterocycles, such as 6-fluoro-1H-pyrazolo[4,3-b]pyridine, represent a class of privileged scaffolds. The strategic incorporation of a fluorine atom can profoundly influence a fragment's binding affinity, metabolic stability, and membrane permeability, offering a significant advantage in the hit-to-lead optimization process.[3]

The pyrazolopyridine core is a well-recognized pharmacophore, particularly in the realm of kinase inhibitors, where it often acts as a "hinge-binder" by forming key hydrogen bond interactions with the protein backbone.[4] The addition of a fluorine atom to this scaffold, as in this compound, can enhance these interactions through the formation of favorable electrostatic and orthogonal multipolar C–F···C=O interactions, and can also be used as a sensitive reporter for binding events in ¹⁹F NMR-based screening methods.[5]

This guide provides an in-depth technical overview and detailed protocols for the effective utilization of this compound in FBDD campaigns, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is crucial for designing effective screening and optimization strategies.

PropertyValueSource
Molecular Formula C₆H₄FN₃[6]
Molecular Weight 137.11 g/mol [6]
XLogP3-AA 0.7[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bond Count 0[6]

These properties align well with the "Rule of Three," a guideline for desirable fragment characteristics (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3), suggesting good potential for this fragment in FBDD.[1]

Synthesis of this compound

While various methods for the synthesis of pyrazolopyridine derivatives have been reported, a common and effective approach involves the cyclization of an appropriately substituted aminopyrazole precursor.[7][8]

Proposed Synthetic Route:

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis would involve the construction of the pyrazole ring followed by the formation of the fused pyridine ring.

Synthetic_Route A 2-chloro-5-fluoropyridine C Intermediate Hydrazinopyridine A->C Nucleophilic Aromatic Substitution B Hydrazine B->C E Substituted Aminopyrazole C->E Cyclization D Ethyl (ethoxymethylene)cyanoacetate D->E F This compound E->F Ring Closure Fragment_Growing A This compound (Initial Hit) B X-ray Crystallography (Determine Binding Mode) A->B C Identify Growth Vectors B->C D Synthesize Analogs with Substitutions at N1, C3, etc. C->D E SAR by SPR and ITC D->E E->D Iterative Optimization F Optimized Lead Compound E->F

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 6-fluoro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with the development of potent kinase inhibitors. Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine systems have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including FMS-like tyrosine kinase-3 (FLT3), cyclin-dependent kinase 4 (CDK4), and TANK-binding kinase 1 (TBK1).[1][2] The introduction of a fluorine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

These application notes provide a comprehensive guide for researchers to evaluate the cellular activity of 6-fluoro-1H-pyrazolo[4,3-b]pyridine and its analogues. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's mechanism of action, from initial cytotoxicity screening to specific target engagement and downstream signaling analysis.

Section 1: Foundational Cellular Assays - Assessing Impact on Cell Viability and Proliferation

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation.[3] These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Scientific Rationale

Cell viability assays measure the overall health of a cell population, while proliferation assays quantify the rate of cell division.[3] A compound can exert its effect by being directly cytotoxic (killing cells) or cytostatic (inhibiting proliferation).[4] Distinguishing between these effects is crucial for understanding the compound's mechanism. The MTT assay, a widely used colorimetric method, measures the metabolic activity of living cells, which serves as an indicator of cell viability.[4][5]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate (37°C, 5% CO2) for 24h seed->incubate1 prepare Prepare serial dilutions of This compound incubate1->prepare treat Add compound dilutions to cells prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_sol Add solubilization solution (e.g., DMSO) incubate3->add_sol read Read absorbance at 570 nm add_sol->read plot Plot dose-response curve read->plot calc Calculate IC50 value plot->calc

Figure 1. Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired treatment period (typically 48 to 72 hours).

  • MTT Assay and Data Acquisition:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous color.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

ParameterDescription
Cell Line Select a cell line relevant to the presumed target of the compound (e.g., a cancer cell line known to be dependent on a specific kinase).
Seeding Density Optimize for logarithmic growth throughout the assay period.
Compound Concentrations Use a wide range (e.g., 8-10 concentrations) to ensure a full dose-response curve.
Incubation Time Typically 48-72 hours, but can be adjusted based on cell doubling time and compound characteristics.
Controls Include untreated cells, vehicle-treated cells, and a positive control (a known cytotoxic agent).

Section 2: Mechanistic Insights - Apoptosis Induction

Many anti-cancer agents, particularly kinase inhibitors, exert their therapeutic effect by inducing apoptosis, or programmed cell death.[6][7] Determining whether this compound induces apoptosis is a critical step in elucidating its mechanism of action.[8]

Scientific Rationale

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[9] Key events include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of a cascade of cysteine-aspartic proteases called caspases.[9][10] Annexin V is a protein that has a high affinity for PS and can be used to detect early-stage apoptosis. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis treat Treat cells with compound (e.g., at IC50 and 2x IC50) incubate Incubate for a defined period (e.g., 24, 48h) treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_dark Incubate in the dark stain->incubate_dark acquire Acquire data on a flow cytometer incubate_dark->acquire gate Gate cell populations acquire->gate quantify Quantify percentages of live, early apoptotic, late apoptotic, and necrotic cells gate->quantify

Figure 2. Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Wash the cells twice with cold 1X PBS.

    • Centrifuge and resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC (or another fluorophore conjugate) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Set up appropriate voltage settings and compensation using unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot of PI (y-axis) versus Annexin V (x-axis).

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Section 3: Target Engagement and Specificity

A crucial aspect of drug development is confirming that a compound directly interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11][12][13][14]

Scientific Rationale

CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[12][14] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Heating and Lysis cluster_2 Protein Analysis cluster_3 Data Analysis treat_cells Treat intact cells with compound or vehicle harvest_cells Harvest and wash cells treat_cells->harvest_cells aliquot Aliquot cell suspension into PCR tubes harvest_cells->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to pellet aggregated proteins collect Collect soluble fraction (supernatant) centrifuge->collect western_blot Analyze by Western Blot for target protein collect->western_blot quantify_bands Quantify band intensity western_blot->quantify_bands plot_curve Plot % soluble protein vs. temperature quantify_bands->plot_curve compare Compare melting curves (vehicle vs. compound) plot_curve->compare

Figure 3. General workflow for a Cellular Thermal Shift Assay (CETSA) followed by Western Blot detection.

Detailed Protocol: CETSA with Western Blot Readout
  • Compound Treatment:

    • Culture cells to near confluency.

    • Treat the cells with this compound at a saturating concentration or a vehicle control for a defined period (e.g., 1 hour) in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[15]

    • Also, probe for a loading control protein that is not expected to be stabilized by the compound (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the target protein signal to the loading control.

    • For each treatment group (vehicle and compound), plot the relative amount of soluble protein as a function of temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

ParameterDescription
Temperature Range Must be optimized for the specific target protein to cover the full transition from soluble to aggregated.
Heating Time Typically 3 minutes, but can be adjusted.
Lysis Method Freeze-thaw is common, but other methods like sonication can be used.
Antibody Specificity A highly specific primary antibody for the target protein is critical for accurate results.
Isothermal Dose-Response (ITDRF): A variation where cells are treated with a range of compound concentrations and heated at a single, optimized temperature to determine a dose-dependent stabilization effect.[11]

Section 4: Downstream Signaling Pathway Analysis

Kinase inhibitors function by blocking the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades that drive cellular processes like proliferation and survival.[16] Western blotting is a cornerstone technique to investigate the impact of this compound on these pathways.[17]

Scientific Rationale

By using phospho-specific antibodies, Western blotting can measure the phosphorylation status of key proteins in a signaling pathway. If this compound inhibits a specific kinase, a dose-dependent decrease in the phosphorylation of its direct and indirect substrates should be observed. This provides strong evidence of the compound's on-target activity in a cellular context.

Detailed Protocol: Western Blot for Signaling Pathway Modulation
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal signaling, if necessary for the pathway being studied.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells with the ligand for a short period (e.g., 10-30 minutes).

    • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells directly in the well by adding 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

  • Protein Quantification and Electrophoresis:

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Determine protein concentration using a compatible assay (e.g., BCA assay).

    • Normalize all samples to the same protein concentration.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total protein.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Calculate the ratio of phospho-protein to total protein for each sample.

    • Plot this ratio against the compound concentration to demonstrate a dose-dependent inhibition of signaling.

Conclusion

The suite of cellular assays described in these application notes provides a systematic and robust framework for characterizing the biological activity of this compound. By progressing from broad assessments of cytotoxicity to specific assays for apoptosis induction, direct target engagement, and downstream pathway modulation, researchers can build a comprehensive profile of the compound's mechanism of action. This detailed understanding is indispensable for advancing promising compounds through the drug discovery and development pipeline.

References

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Mathur, A., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9. Retrieved from [Link]

  • Halas, N. J., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Cancer Science and Therapy.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Cheung-Ong, K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 328. Retrieved from [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Retrieved from [Link]

  • Du, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Foley, T. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 416-425. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 353-358. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • Springer Nature. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23). Retrieved from [Link]

  • Chen, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1382. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-fluoro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-fluoro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. As a key building block in the synthesis of various kinase inhibitors and other pharmacologically active agents, achieving high purity of this intermediate is critical for downstream applications and ensuring data integrity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies and recommendations provided herein are based on established chemical principles and practical experience in the field of heterocyclic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₄FN₃[2]
Molecular Weight 137.11 g/mol [2]
Appearance Off-white to light yellow solidInferred from related compounds
pKa Estimated acidic NH ~10-11, basic pyridine N ~2-3Estimated based on analogous structures
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOAc, DCM, THF). Limited solubility in non-polar solvents (e.g., hexanes) and water.Inferred from purification protocols of related compounds

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Column Chromatography

Flash column chromatography is the most common method for purifying this compound. However, several challenges can arise.

Issue 1: Poor Separation of the Product from a More Polar Impurity

  • Observation: TLC analysis shows the product spot is very close to or overlapping with a more polar impurity (lower Rf value).

  • Potential Cause: The solvent system is not providing adequate resolution. The basic nitrogen atoms in the pyrazolopyridine ring may be interacting with acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.

  • Troubleshooting Protocol:

    • Solvent System Optimization:

      • Primary System: Start with a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM).

      • Alternative Solvents: If resolution is poor, switch to a solvent system with different selectivity. A common alternative for nitrogen-containing heterocycles is a gradient of methanol (MeOH) in DCM.

      • Ternary System: Consider adding a small percentage (0.5-1%) of a polar, coordinating solvent like isopropanol or acetonitrile to a DCM/EtOAc system to improve peak shape.

    • Mobile Phase Additives:

      • To mitigate peak tailing caused by interactions with silica, add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) at 0.1-0.5% (v/v) can effectively compete for binding to acidic silanol groups, resulting in sharper peaks and improved separation.

      • Caution: Ensure that your target compound is stable to basic conditions and that the TEA can be easily removed during solvent evaporation.

    • Stationary Phase Selection:

      • If standard silica gel fails, consider using deactivated silica gel (e.g., with 1% water) or alumina (neutral or basic) to reduce strong acidic interactions.

Issue 2: Product Co-elutes with a Less Polar Impurity

  • Observation: The product spot is contaminated with a less polar impurity (higher Rf value).

  • Potential Cause: The impurity may be a regioisomer or a closely related analogue formed during the synthesis.

  • Troubleshooting Protocol:

    • Solvent System Adjustment:

      • Decrease the overall polarity of the mobile phase. Use a shallower gradient or isocratic elution with a lower percentage of the polar solvent.

      • Experiment with solvent systems that offer different selectivities. For example, if using an EtOAc/hexanes system, try a DCM/diethyl ether system.

    • High-Performance Flash Chromatography (HPFC):

      • If manual flash chromatography is insufficient, utilize an automated flash chromatography system with a high-resolution silica column. The higher efficiency of these systems can often resolve closely eluting compounds.

    • Recrystallization Prior to Chromatography:

      • If the crude material is a solid, attempt a recrystallization first to remove the bulk of the impurity. This will simplify the subsequent chromatographic purification.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline this compound, especially as a final purification step.

Issue 1: The Compound Fails to Crystallize

  • Observation: After dissolving the compound in a hot solvent and allowing it to cool, no crystals form, or the solution becomes an oil.

  • Potential Causes:

    • The chosen solvent is too good at room temperature, resulting in a stable, unsaturated solution.

    • The concentration of the compound is too low.

    • The presence of impurities is inhibiting crystal lattice formation.

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

      • Seeding: Add a single, pure crystal of this compound to the cooled solution to initiate crystallization.

      • Reduce Volume: Gently evaporate some of the solvent to increase the concentration of the compound and induce saturation.

    • Solvent System Screening:

      • A good recrystallization solvent should dissolve the compound when hot but have poor solubility at room or sub-ambient temperatures.

      • Screen a variety of solvents with different polarities (see table below).

      • Consider a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., EtOAc, acetone) and then add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Solvent SystemPolaritySuitability
Single Solvents
Ethyl Acetate (EtOAc)MediumGood starting point
Isopropanol (IPA)Medium-HighPotential for good crystal formation
Acetonitrile (ACN)HighMay be too soluble
Dichloromethane (DCM)Medium-LowOften too soluble; good for dissolving
Binary Solvents
EtOAc/HexanesTunableExcellent for fine-tuning solubility
DCM/HexanesTunableGood for less polar impurities
Acetone/WaterTunableUse with caution due to high polarity of water

Issue 2: Poor Recovery of the Compound

  • Observation: A low yield of crystalline material is obtained after filtration.

  • Potential Causes:

    • Too much solvent was used, leaving a significant amount of the product in the mother liquor.

    • The solution was not cooled sufficiently.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material.

    • Maximize Cooling: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product is present, a second recrystallization or chromatographic purification of the mother liquor may be warranted.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of pyrazolopyridines include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be fluorinated aminopyridines or pyrazole precursors.

  • Regioisomers: The formation of other pyrazolopyridine isomers is possible, although often the reaction conditions favor the desired [4,3-b] system.

  • Side-Reaction Products: In syntheses involving cyclization, incomplete cyclization or side reactions of functional groups can lead to impurities. For instance, in reactions starting from 2-chloro-3-nitropyridines, side reactions with nucleophilic bases can occur.[3]

Q2: Is this compound stable on silica gel?

A2: Generally, pyrazolopyridines are stable on silica gel. However, the presence of the basic nitrogen atoms can lead to strong interactions with the acidic silica surface, causing peak tailing. The fluorine atom is generally stable, but prolonged exposure to highly acidic or basic conditions on the column should be avoided. A rapid flash chromatography is recommended. To assess stability, you can perform a simple test: spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, it may indicate some instability.

Q3: Can I use reverse-phase HPLC for the final purification?

A3: Yes, reverse-phase HPLC is an excellent method for obtaining high-purity this compound, especially for small-scale purifications or for generating highly pure analytical standards.

  • Typical Conditions: A C18 column with a mobile phase of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier to improve peak shape, is a good starting point.

  • Method Development: A gradient elution from low to high acetonitrile concentration is typically used to separate the target compound from any impurities.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of this compound:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any proton- or fluorine-containing impurities.

  • LC-MS: To determine the mass of the compound and assess its purity by peak area percentage.

  • HPLC with UV detection: To quantify the purity of the compound, typically aiming for >98% for advanced applications.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols and Visualizations

General Protocol for Flash Column Chromatography
  • Adsorbent: Silica gel (40-63 µm).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Elution: Start with a low-polarity mobile phase (e.g., 100% DCM or 5% EtOAc in hexanes) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose an appropriate solvent or binary solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.

  • Crystallization: Once crystals begin to form, allow the flask to stand undisturbed until crystallization appears complete.

  • Ice Bath: Cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_decision Purity Check cluster_end Final Product TLC TLC/LC-MS Analysis Column Flash Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Solid with Few Impurities Purity_Check Purity > 98%? Column->Purity_Check Recrystal->Purity_Check Purity_Check->Column No, Re-purify Final_Product Pure this compound Purity_Check->Final_Product Yes

Caption: A decision-making workflow for the purification of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gong, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]

  • Boruah, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Abdel-aziz, H. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 1. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubChem. (n.d.). 6-Chloro-1H-pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-fluoro-1H-pyrazolo[4,3-b]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important heterocyclic scaffold. The inherent electronic properties of the fluorinated pyrazolopyridine core, particularly its electron-deficient nature, often necessitate careful optimization of reaction conditions to achieve desired outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to offer field-proven insights.

I. General Considerations & FAQs

This section addresses broad questions applicable to the synthesis of this compound analogs.

Q1: What are the primary challenges when working with the this compound scaffold?

A1: The primary challenges stem from the electronic nature of the heterocyclic core. The fluorine atom and the pyridine nitrogen act as strong electron-withdrawing groups, which significantly impacts the reactivity of the entire ring system. Key challenges include:

  • Reduced Nucleophilicity: The pyrazole nitrogen can be less nucleophilic, potentially complicating N-alkylation or N-arylation reactions.

  • Deactivated Aryl System: The pyridine ring is electron-deficient, making it less reactive in certain electrophilic aromatic substitution reactions but more susceptible to nucleophilic aromatic substitution (SNAr).

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to and potentially inhibit transition metal catalysts, particularly palladium, which is crucial for many cross-coupling reactions.[1]

  • Purification Difficulties: The polarity of the pyrazolopyridine core and the influence of the fluorine atom can complicate purification.[2] The high electronegativity of fluorine can alter the pKa of nearby basic nitrogen atoms, affecting solubility and chromatographic behavior.[2]

Q2: How does the fluorine substituent influence purification strategies?

A2: The fluorine atom significantly impacts the molecule's polarity and intermolecular interactions.[2] This can lead to:

  • Altered Solubility: Fluorinated compounds may have unique solubility profiles, sometimes requiring less common solvent systems for crystallization.[2]

  • Co-elution: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate using standard column chromatography.[2][3]

  • Unique Interactions: Fluorinated compounds can participate in fluorous-fluorous interactions, which can be leveraged in specialized purification techniques like fluorous solid-phase extraction (F-SPE).[2]

Recommended Purification Techniques:

  • Reverse-Phase HPLC (RP-HPLC): Often the most effective method for achieving high purity of polar, fluorinated heterocycles.[2]

  • Crystallization: An ideal final purification step, though finding suitable solvent conditions may require screening.[2]

  • Solid-Phase Extraction (SPE): Useful for initial cleanup and removal of gross impurities.[2]

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the this compound core. The following sections address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the electron-deficient nature of the this compound halide substrate presents specific challenges.

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling of a bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine with an arylboronic acid. My starting material is consumed. What is the likely cause?

A3: When the starting material is consumed but the desired product yield is low, competing side reactions are the most probable cause. The primary culprit in reactions with boronic acids is often protodeboronation , where the boronic acid group is replaced by a hydrogen atom before it can participate in the cross-coupling.[4]

Troubleshooting Workflow for Low Yield in Suzuki Coupling:

G start Low Yield, Starting Material Consumed cause1 Protodeboronation of Boronic Acid start->cause1 sol1 Use Boronic Ester (e.g., Pinacol Ester) or MIDA Boronate for Enhanced Stability cause1->sol1 Primary Solution sol2 Use Fresh, High-Purity Boronic Acid cause1->sol2 Also Consider sol3 Increase Equivalents of Boronic Acid (1.5-2.0 eq.) cause1->sol3 Also Consider

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Expert Insight: Boronic acid pinacol esters are generally more robust and less susceptible to protodeboronation than their corresponding boronic acids.[4] Their use is highly recommended when working with challenging substrates.

Q4: My Suzuki-Miyaura reaction has stalled, and I am recovering mostly starting materials. How can I improve catalyst activity for this electron-deficient system?

A4: Stalled reactions with electron-deficient aryl halides often point to issues with the oxidative addition step of the catalytic cycle or catalyst deactivation.[4][5]

Key Optimization Parameters for Catalyst Activity:

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][6][7]These ligands promote the formation of the active Pd(0) species and accelerate the oxidative addition of the electron-deficient aryl halide.[8]
Palladium Precatalyst Employ a modern, air-stable precatalyst (e.g., XPhos Pd G3).[7]Precatalysts ensure the efficient and reproducible generation of the active Pd(0) catalyst in situ.
Base Selection A strong base like K₃PO₄ or Cs₂CO₃ is often necessary.[7]A strong base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][9]
Solvent System Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with a small amount of water, are effective.Proper degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The presence of some water can be beneficial for the activity of certain bases.[9]
Temperature Higher temperatures (80-110 °C) are typically required.[7]Increased thermal energy helps overcome the activation barrier for the oxidative addition step with less reactive aryl chlorides or bromides.[9]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki-Miyaura coupling, the electron-deficient nature of the this compound core and the potential for catalyst inhibition by the pyridine nitrogen require careful consideration.[1][6]

Q5: I am attempting a Buchwald-Hartwig amination on a chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine, but the reaction is very slow or fails completely. What are the key factors to consider?

A5: The coupling of less reactive aryl chlorides and the use of potentially poor nucleophiles can be challenging.[6] Success hinges on a highly active catalyst system capable of overcoming these hurdles.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination:

G start Failed Buchwald-Hartwig Amination cause1 Inefficient Oxidative Addition (Aryl Chloride) start->cause1 cause2 Catalyst Inhibition by Pyridine N start->cause2 sol3 Increase Reaction Temperature start->sol3 General Strategy sol1 Use a Highly Active Ligand (e.g., BrettPhos, RuPhos) cause1->sol1 Address with sol2 Employ a Strong, Non-Nucleophilic Base (e.g., NaOtBu, K₃PO₄) cause1->sol2 Also consider cause2->sol1 Mitigate with

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-fluoro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-fluoro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting protocols to advance your research and development efforts.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound belonging to a class of molecules frequently investigated as kinase inhibitors in drug discovery.[1][2] Like many aromatic nitrogen-containing heterocycles, it often exhibits poor aqueous solubility, which can hinder biological screening, preclinical development, and oral bioavailability.[3][4]

Based on its structure and available data, several factors contribute to its low solubility:

  • Molecular Structure: The fused aromatic ring system is largely planar and hydrophobic, which is energetically unfavorable in a highly polar solvent like water.

  • Crystal Lattice Energy: The planarity and potential for intermolecular hydrogen bonding in the solid state can lead to a stable crystal lattice that requires significant energy to break apart during dissolution. Overcoming this lattice energy is a key barrier to solubility.[5]

  • Lipophilicity: The calculated LogP (a measure of lipophilicity) is approximately 0.76.[6][7] While not exceedingly high, this value indicates a preference for a more non-polar environment over water.

This guide provides a systematic approach to addressing these challenges, starting with simple benchtop methods and progressing to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical workflow for preliminary solubility screening.

Q1: I've just synthesized/purchased this compound and it won't dissolve in my aqueous buffer. What is the most common reason for this?

A1: The primary reason is the compound's physicochemical nature, as described above. Most researchers' immediate goal is to prepare a stock solution for in vitro assays. The most direct approach is to first dissolve the compound in a water-miscible organic co-solvent before making serial dilutions into your final aqueous buffer.

Causality: A co-solvent works by reducing the overall polarity of the solvent system (in this case, your buffer), making it a more favorable environment for a moderately lipophilic molecule.[8][9] This effectively lowers the interfacial tension between the compound and the aqueous medium, facilitating dissolution.[8]

Q2: What is the best first-line strategy to try in a discovery-phase lab setting?

A2: For early-stage research and biological assays, a combination of pH adjustment and co-solvency is the most practical and efficient starting point. The pyrazolo[4,3-b]pyridine scaffold contains basic nitrogen atoms, making its solubility highly dependent on pH.[10][11][12]

Below is a decision workflow to guide your initial experiments.

G cluster_0 start Start: Compound Fails to Dissolve in Aqueous Buffer ph_check Is the compound a weak base? (Pyridine nitrogen suggests YES) start->ph_check adjust_ph Strategy 1: pH Adjustment Lower the pH of the buffer (e.g., to pH 2-4) to protonate the compound. ph_check->adjust_ph Yes cosolvent Strategy 2: Co-solvency Prepare a high-concentration stock in 100% DMSO or Ethanol. ph_check->cosolvent Unsure or pH is fixed success Solubility Achieved adjust_ph->success cosolvent->success failure Precipitation or Insufficient Solubility advanced Proceed to Advanced Strategies (See Section 3) G cluster_0 Cyclodextrin Inclusion Complex CD Complex Soluble Inclusion Complex CD->Complex Complexation Drug 6-fluoro-1H- pyrazolo[4,3-b]pyridine Water Water (Poor Solubility) Drug->Water Insoluble Drug->Complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol: Phase Solubility Study with Cyclodextrins
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-40% w/v HP-β-CD).

  • Add Compound: Add an excess amount of this compound to each solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-72 hours.

  • Filter & Quantify: Filter the solutions through a 0.22 µm filter to remove undissolved solid and quantify the drug concentration in the filtrate by HPLC.

  • Analyze: Plot the drug concentration against the cyclodextrin concentration. A linear increase (A-type profile) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant. [13]

Amorphous Solid Dispersions (ASDs)

Mechanism: This is a state-of-the-art formulation strategy for oral drug delivery. [14][15]An ASD is a system where the drug is molecularly dispersed in a solid polymer matrix in an amorphous (non-crystalline) state. [5][16]The amorphous form has higher free energy and thus higher apparent solubility and a faster dissolution rate than the stable crystalline form. [17]The polymer serves to stabilize the drug against recrystallization. [5] When to Use: This is an advanced technique for developing oral solid dosage forms (tablets, capsules) for preclinical and clinical studies when other methods are insufficient. The most common manufacturing methods are spray drying and hot-melt extrusion (HME). [16][17]

Workflow: Amorphous Solid Dispersion Development
  • Polymer Screening: Select a panel of polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) and solvents. Perform solvent casting experiments on a small scale to find a polymer that is miscible with the drug and can form a stable amorphous dispersion.

  • Process Selection: Choose a manufacturing process.

    • Spray Drying: Dissolve the drug and polymer in a common solvent and spray the solution into a hot gas stream to rapidly evaporate the solvent, leaving amorphous particles. [16] * Hot-Melt Extrusion (HME): Blend the drug and polymer and process the mixture through a heated extruder to form a molecular dispersion without the use of solvents. [17]3. Characterization: The resulting ASD must be thoroughly characterized for:

    • Amorphicity: Using powder X-ray diffraction (PXRD).

    • Single Glass Transition Temperature (Tg): Using differential scanning calorimetry (DSC) to confirm miscibility.

    • Dissolution Performance: Using in vitro dissolution testing to demonstrate the solubility advantage over the crystalline drug.

    • Physical Stability: Storing the ASD under stressed temperature and humidity conditions to ensure the drug does not recrystallize over time. [5]

References

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Singh, A., et al. (2014). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology.
  • Shi, N-Q., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • Miller, D. A., et al. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. (2017). Pharma Excipients.
  • Improving API Solubility by Salt and Cocrystal Form
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • This compound. Chemsrc.
  • This compound. PubChem.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2020). MDPI.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020).
  • 6-Fluoro-3-methyl-1H-pyrazolo[4,3-b]pyridine. ChemicalBook.
  • 6-fluoro-1H-pyrazolo[3,4-b]pyridine. Sigma-Aldrich.
  • Serajuddin, A. (2002). Salt formation to improve drug solubility. Semantic Scholar.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Drug Discovery and Development.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
  • improving the solubility of 4-(4-acetylphenyl)pyridine. BenchChem.
  • Co-solvency and anti-solvent method for the solubility enhancement. Drug Discovery and Development.
  • solubility enhancement and cosolvency. Slideshare.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?
  • 7-Chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine. BLDpharm.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • pH-dependent drug interactions with acid reducing agents.
  • Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents. FDA.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib.
  • pH Dependent Drug Interactions with Acid Reducing Agents.
  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). PubMed.
  • This compound. BLDpharm.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). Semantic Scholar.
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2018).

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing inhibitors based on the 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold. This guide is designed to provide in-depth, practical solutions to common challenges related to off-target effects. As drug development professionals, we understand that unexpected results are a frequent hurdle. Our goal is to equip you with the logic, experimental workflows, and validation strategies necessary to dissect these complex pharmacological behaviors, ensuring the integrity and accuracy of your findings.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when working with this specific class of inhibitors.

Q1: What is the this compound scaffold and why is it common in kinase inhibitor design?

A: The 1H-pyrazolo[4,3-b]pyridine is a privileged heterocyclic core structure, also known as a 7-azaindazole.[1] Its structure is particularly effective in drug discovery because it acts as a "hinge-binder," mimicking the adenine component of ATP to form key hydrogen bonds within the ATP-binding site of protein kinases.[1][2] The addition of a fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties like metabolic stability. This scaffold is the foundation for inhibitors targeting a wide range of kinases, including but not limited to EGFR, FGFR, c-Met, and ALK.[1][3]

Q2: Why are inhibitors with this scaffold susceptible to off-target effects?

A: The primary reason for off-target activity is the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 protein kinases.[4][5] Because pyrazolopyridine inhibitors are designed to compete with ATP, they can inadvertently bind to the active sites of many kinases other than the intended target.[6][7] While medicinal chemistry efforts aim to introduce substitutions that exploit unique features of the target kinase, achieving absolute selectivity is exceptionally challenging.[8] This inherent polypharmacology can lead to both beneficial therapeutic outcomes and undesirable toxicities or confounding experimental results.[5]

Q3: I'm observing an unexpected phenotype in my cell-based assay after treatment. How do I begin to determine if it's an off-target effect?

A: This is a critical first step in troubleshooting. An unexpected phenotype that doesn't align with the known function of the primary target is a strong indicator of potential off-target activity.[9] The initial strategy is to systematically decouple the observed effect from the inhibitor's chemical structure and its on-target activity. A logical workflow involves using orthogonal methods to validate that the phenotype is truly a consequence of inhibiting the intended target. This includes using structurally distinct inhibitors and genetic tools. If the phenotype persists only with your specific compound, it strongly suggests an off-target mechanism.[9][10]

Q4: What are the main experimental strategies to identify the specific proteins responsible for an off-target effect?

A: There are several powerful, unbiased techniques to identify the molecular targets of a small molecule inhibitor. The choice of method depends on the experimental question and available resources. Key approaches include:

  • Chemical Proteomics (e.g., Kinobeads): This method uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with your inhibitor, you can perform a competition experiment to see which kinases are prevented from binding to the beads, thus identifying them as targets.[6][11][12]

  • Quantitative Phosphoproteomics: This mass spectrometry-based approach provides a global snapshot of cellular signaling. By comparing the phosphoproteome of treated versus untreated cells, you can infer which signaling pathways (and therefore, which upstream kinases) are being modulated by your inhibitor.[13][14][15]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures target engagement in intact cells or tissues.[16][17][18][19] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature. When combined with mass spectrometry (MS), CETSA can reveal the entire profile of proteins that are stabilized by your compound in a cellular environment.[19][20]

Troubleshooting Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

Problem: Your this compound inhibitor induces a cellular effect (e.g., apoptosis, cell cycle arrest, morphological change) that is inconsistent with the known biology of its primary target.

Causality: The observed phenotype could arise from (a) potent inhibition of the intended target, leading to a previously uncharacterized biological role, or (b) inhibition of one or more unintended off-target proteins.[21] It is crucial to distinguish between these possibilities to avoid misinterpreting your data.

Workflow for Phenotype Validation

This workflow provides a systematic approach to determine if an observed cellular effect is on-target.

G start Start: Unexpected Phenotype Observed struct_unrelated Test Structurally Unrelated Inhibitor of Same Target start->struct_unrelated pheno_recap Phenotype Recapitulated? struct_unrelated->pheno_recap genetic_tool Use Genetic Tool (siRNA, CRISPR) to Deplete Target pheno_recap->genetic_tool  Yes off_target Conclusion: Likely OFF-TARGET Effect (Proceed to Guide 2) pheno_recap->off_target No pheno_recap2 Phenotype Recapitulated? genetic_tool->pheno_recap2 pheno_recap2->off_target No rescue_exp Perform Rescue Experiment: Re-express inhibitor-resistant mutant of the target pheno_recap2->rescue_exp  Yes on_target Conclusion: Likely ON-TARGET Effect pheno_reversed Phenotype Reversed? rescue_exp->pheno_reversed pheno_reversed->on_target  Yes pheno_reversed->off_target No

Caption: Workflow to distinguish on-target from off-target phenotypes.

Step-by-Step Protocol: Phenotype Validation
  • Select Controls:

    • Positive Control: Choose at least one well-characterized, potent inhibitor of your intended target that has a different chemical scaffold from your pyrazolopyridine compound.[10] This is the most critical control, as it helps rule out effects caused by the scaffold itself.

    • Negative Control: Use a structurally similar but inactive analog of your test compound, if available. This controls for non-specific chemical effects.

    • Vehicle Control: Always include a DMSO (or other solvent) control at the same final concentration used for your inhibitors.

  • Comparative Cellular Assays:

    • Perform a dose-response experiment with your test compound and the structurally unrelated positive control inhibitor.

    • Causality Check: If both compounds produce the identical phenotype and their potency in the assay (EC50) correlates with their known potency against the target kinase (IC50), the effect is likely on-target.[10] If the phenotype is unique to your compound, it is likely an off-target effect.

  • Genetic Validation (The Gold Standard):

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.

    • Causality Check: If genetic depletion of the target protein recapitulates the phenotype observed with your inhibitor, this provides strong evidence for an on-target mechanism.[21]

  • Rescue Experiment (Definitive Proof):

    • If you have confirmed an on-target effect, the definitive validation is a rescue experiment.

    • Genetically deplete the endogenous target protein.

    • Re-introduce a version of the target that has been mutated to be resistant to your inhibitor (e.g., a "gatekeeper" mutation).

    • Causality Check: If the inhibitor-resistant version of the target reverses the phenotype caused by your compound, this confirms the effect is on-target.[10]

Troubleshooting Guide 2: Unbiased Identification of Off-Target Kinases

Problem: You have confirmed that your inhibitor's effect is likely off-target, but you need to identify the specific protein(s) responsible.

Causality: The inhibitor is binding to one or more unforeseen kinases with sufficient affinity to modulate their activity in a cellular context, leading to the observed phenotype. Unbiased, large-scale screening methods are required to map these interactions comprehensively.

Comparative Overview of Key Methodologies
MethodPrincipleAdvantagesDisadvantages
Kinobeads Competitive affinity purification followed by mass spectrometry.[11]Unbiased, assays native kinases from lysates, provides affinity data for hundreds of kinases simultaneously.[6][12]Does not measure activity directly, may miss low-abundance kinases or non-kinase targets.
Phosphoproteomics Global, quantitative MS analysis of phosphorylation changes upon inhibitor treatment.[14]Provides a functional readout of kinase inhibition in intact cells, reveals pathway-level effects.[13][15]Infers kinase activity indirectly, analysis can be complex.
CETSA-MS Measures ligand-induced thermal stabilization across the proteome in intact cells.[19]Directly measures target engagement in a physiological context, can identify non-kinase targets.[20]Does not directly measure inhibition, some binding events may not cause a thermal shift.[16]
Workflow for Kinobeads-Based Off-Target Profiling

This workflow outlines the widely used chemical proteomics approach for identifying kinase targets.

G cluster_prep Sample Preparation cluster_affinity Affinity Capture cluster_analysis Analysis lysate Prepare Cell Lysate (Native Kinases) inhibitor Incubate Lysate with Varying Concentrations of Test Inhibitor lysate->inhibitor kinobeads Add Kinobeads (Immobilized Broad-Spectrum Kinase Inhibitors) inhibitor->kinobeads capture Unbound Kinases Bind to Beads kinobeads->capture wash Wash Beads & Elute Bound Kinases capture->wash digest On-Bead Digestion (Trypsin) wash->digest ms LC-MS/MS Analysis of Peptides digest->ms quant Quantify Proteins & Generate Dose-Response Curves ms->quant result Result: Identification of kinases that bind the test inhibitor and their relative affinities quant->result

Caption: The Kinobeads competitive pull-down workflow.

Step-by-Step Protocol: Kinobeads Profiling
  • Cell Lysis: Lyse cultured cells under non-denaturing conditions to maintain the native, active conformation of kinases.

  • Competitive Binding: Aliquot the lysate and incubate each aliquot with a different concentration of your this compound inhibitor (typically a log-scale dilution series) or a vehicle control (DMSO). This step allows your inhibitor to bind to its targets.

  • Kinobeads Incubation: Add the kinobeads matrix—Sepharose beads to which a cocktail of non-selective kinase inhibitors is covalently attached—to each lysate aliquot.[6][11] Kinases whose ATP-binding sites are not occupied by your test inhibitor will bind to the beads.

  • Affinity Capture & Wash: Incubate to allow binding, then wash the beads thoroughly to remove non-specifically bound proteins.

  • Protein Digestion & Mass Spectrometry: Elute the bound proteins or perform an on-bead digestion with trypsin. Analyze the resulting peptides by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: For each identified kinase, plot its abundance from the MS data against the concentration of your test inhibitor. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that your inhibitor is binding to it, with the IC50 value reflecting its binding affinity in the lysate.[22]

Troubleshooting Guide 3: Validating Target Engagement in Live Cells

Problem: You have identified a list of potential on- and off-targets from a screen like Kinobeads, but you need to confirm that your inhibitor actually binds to these proteins in a live, intact cell.

Causality: In vitro or lysate-based assays do not fully recapitulate the cellular environment.[6] Factors like cell permeability, intracellular ATP concentrations, and protein complex formation can significantly alter an inhibitor's target profile.[22] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in a physiological context.[16][18][19]

Workflow for Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the core principle of CETSA: ligand-induced protein stabilization against thermal denaturation.

G cluster_curves CETSA Melting Curves start Treat Intact Cells with Inhibitor or Vehicle heat Heat Aliquots of Cells to a Range of Temperatures start->heat lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) heat->lyse quantify Quantify Amount of Soluble Target Protein at Each Temperature (e.g., Western Blot) lyse->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot result Result: A rightward shift in the melting curve for inhibitor-treated cells indicates target engagement plot->result curve_img

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat cultured cells with your inhibitor at a desired concentration or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical range is 40°C to 70°C in 2-3°C increments. Include an unheated control.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated fraction (containing heat-denatured proteins) by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of your target protein and a control protein (e.g., GAPDH) using Western blotting or another protein detection method like ELISA.[17]

  • Data Analysis: For both the vehicle- and inhibitor-treated samples, plot the amount of soluble protein (normalized to the unheated control) against the temperature. A shift of the melting curve to higher temperatures in the inhibitor-treated sample confirms that your compound is binding to and stabilizing the target protein within the cell.[19] This method can be used to validate both the intended target and any suspected off-targets identified previously.

References
  • Al-Amin, R. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
  • Al-Amin, R. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Reinecke, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed.
  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Bantscheff, M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Zhang, T., et al. (2010).
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • Neckers, L., et al. (2011). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC - PubMed Central.
  • Takeda, H., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI.
  • Oppermann, F. S., et al. (2009).
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of PI3K-IN-18. Benchchem.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Ventura, R., & Font-Bardia, M. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Theoretical Biology and Medical Modelling.
  • Tanimura, S. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Park, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH.

Sources

Technical Support Center: Enhancing the Stability of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 6-fluoro-1H-pyrazolo[4,3-b]pyridine and its derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] However, its fused heterocyclic nature, combined with the influence of the electron-withdrawing fluorine atom, can present unique stability challenges.

This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate, diagnose, and resolve stability issues encountered during your experiments, ensuring the integrity and reproducibility of your research.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each entry details the likely causes and provides a systematic approach to resolving the issue.

Question 1: I'm observing a rapid loss of my this compound compound in aqueous buffer during an assay. What's happening and how can I fix it?

Answer:

Rapid degradation in aqueous media is a common issue for nitrogen-containing heterocycles and is typically linked to hydrolytic instability, often exacerbated by pH.[4][5][6] The pyrazolo[4,3-b]pyridine core has multiple nitrogen atoms that can be protonated or deprotonated depending on the pH, which can significantly alter the molecule's electronic properties and susceptibility to degradation.

Causality Explained:

  • Acidic Hydrolysis (pH < 5): At low pH, the pyridine nitrogen is likely protonated. This increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack by water. While the pyrazole ring is generally stable, extreme acidic conditions can potentially lead to ring-opening, though this is less common.

  • Alkaline Hydrolysis (pH > 8): In basic conditions, the pyrazole N-H proton can be abstracted, forming an anionic species. This can trigger rearrangements or increase susceptibility to oxidative pathways. Functional groups elsewhere on your molecule (e.g., esters, amides) are also highly susceptible to base-catalyzed hydrolysis.[7]

Troubleshooting Workflow:

  • Confirm Degradation: First, ensure the loss is due to degradation and not precipitation. Use a solubility assay or visually inspect your solution.

  • Conduct a pH Profile Study: Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9) and incubate your compound at a fixed concentration and temperature (e.g., 37°C). Monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

  • Identify the "Safe" pH Range: Plot the percentage of compound remaining against pH. This will reveal the pH range where your compound is most stable. For many nitrogenous bases, a near-neutral pH (6.5-7.5) is often the most stable.

  • Assay Modification: If possible, adjust your assay buffer to the optimal pH range identified. If the assay chemistry dictates a specific pH where the compound is unstable, consider minimizing the incubation time or running the experiment at a lower temperature to slow the degradation kinetics.

`dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting workflow for aqueous instability.

Question 2: My compound changes color and new peaks appear in the HPLC chromatogram after being left on the benchtop. What's the likely cause?

Answer:

This is a classic sign of photolytic or oxidative degradation. Aromatic heterocyclic systems are often sensitive to light and air (oxygen).[8][9]

Causality Explained:

  • Photodegradation: The pyrazolopyridine core contains a chromophore that absorbs UV light. This energy absorption can promote the molecule to an excited state, leading to reactions like ring cleavage, rearrangement, or reaction with solvent molecules. The fluorine substituent can sometimes alter the absorption spectrum and photostability.[8][10] For instance, some fluoroquinolones show decreased photostability compared to their non-fluorinated analogs.[8]

  • Oxidative Degradation: The electron-rich pyrazole ring and the pyridine nitrogen can be susceptible to oxidation.[11][12] Common oxidative pathways include N-oxidation of the pyridine nitrogen to form an N-oxide, or hydroxylation of the rings. These reactions are often catalyzed by trace metals and can occur simply on exposure to air (auto-oxidation).

Troubleshooting Workflow:

  • Protect from Light: The simplest first step is to repeat the experiment while rigorously protecting the compound from light. Use amber vials, cover flasks with aluminum foil, and work in a dimly lit area. If this solves the problem, photostability is your primary issue.

  • Inert Atmosphere: If light protection is not sufficient, oxidative degradation is likely. Prepare your solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Store the compound under an inert atmosphere.

  • Forced Degradation Test: To confirm the pathway, perform a targeted forced degradation study.

    • Photostability: Expose a solution of your compound to a controlled light source (ICH-compliant photostability chamber).

    • Oxidation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[7][13]

  • Analyze Degradants: Use LC-MS to compare the degradants formed under these controlled conditions to those observed in your experiment. This will help confirm the degradation pathway.

  • Add Antioxidants: If oxidative degradation is confirmed and an inert atmosphere is impractical, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation, if compatible with your downstream application.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?

The primary degradation pathways are hydrolysis, oxidation, and photolysis, which are common for many active pharmaceutical ingredients (APIs).[13][]

  • Hydrolysis: Cleavage of bonds by water, typically at acidic or basic pH. The pyridine and pyrazole rings can be involved, as well as any labile functional groups on substituents.

  • Oxidation: Reaction with oxygen or other oxidizing agents. This can lead to N-oxides on the pyridine ring or hydroxylation of the aromatic system. The pyridine ring itself is generally stable to oxidation, but substituents can alter this.[12]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex reactions including ring cleavage, dimerization, or reaction with solvents.[15]

`dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Primary degradation pathways for pyrazolopyridine compounds.

Q2: How does the fluorine substituent on the pyridine ring impact the compound's stability?

The fluorine atom is a small, highly electronegative substituent that can significantly impact stability through several mechanisms:

  • Electronic Effects: Fluorine is strongly electron-withdrawing, which decreases the basicity of the pyridine nitrogen. This can make the ring less susceptible to certain types of electrophilic attack but may increase its susceptibility to nucleophilic attack.

  • Metabolic Stability: The C-F bond is very strong. Replacing a C-H bond with a C-F bond at a site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block that metabolic pathway, thereby increasing the compound's metabolic stability and in vivo half-life.[16][17]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and binding affinity to target proteins.[16][17]

Q3: What are the standard conditions for a forced degradation study on a novel compound like this?

Forced degradation (or stress testing) is crucial for understanding potential degradation pathways and developing stability-indicating analytical methods.[13][18] The conditions should be aggressive enough to produce detectable degradation (typically 5-20%) without completely destroying the molecule.

Stress ConditionReagent / ConditionTypical DurationPotential Pathway Investigated
Acid Hydrolysis 0.1 M HCl2 hours to 7 days at RT to 60°CAcid-catalyzed hydrolysis
Base Hydrolysis 0.1 M NaOH2 hours to 7 days at RT to 60°CBase-catalyzed hydrolysis
Oxidation 3% H₂O₂24 hours at Room TemperatureOxidation
Thermal Stress 60°C (in solution) or 105°C (solid)24 hours to 7 daysThermally induced degradation
Photostability ICH Option 2: 1.2 million lux-hours (visible) & 200 W·h/m² (UVA)VariablePhotodegradation

Table summarizing standard forced degradation conditions.[7][13]

Q4: Which analytical techniques are best for monitoring the stability of these compounds?

A combination of techniques is required for a comprehensive stability assessment.[][19][20]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing.[21] A reverse-phase HPLC method with UV detection (HPLC-UV) is used to separate the parent compound from its degradants and quantify the loss of the parent over time. A "stability-indicating method" is one that can resolve all significant degradation products from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown degradation products by providing mass-to-charge ratio information.

  • UV-Visible Spectroscopy: Can be used to detect changes in the chromophore of the molecule, which often occurs during degradation.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation of isolated degradation products.

Part 3: Key Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow

This protocol provides a framework for investigating the stability of a this compound derivative.

Objective: To identify likely degradation pathways and generate degradation products for analytical method development.

Materials:

  • Compound of interest

  • HPLC-grade acetonitrile and water

  • 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂

  • Class A volumetric flasks, amber vials

  • HPLC-UV system, LC-MS system

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Sample Preparation:

    • Control: Dilute the stock solution with 50:50 acetonitrile/water to a final concentration of ~0.1 mg/mL.

    • Acid: Dilute the stock with 0.1 M HCl to the final concentration.

    • Base: Dilute the stock with 0.1 M NaOH to the final concentration.

    • Oxidative: Dilute the stock with a freshly prepared solution of 3% H₂O₂ in water to the final concentration.

    • Thermal: Prepare a sample as in the control and place it in an oven at 60°C.

    • Photolytic: Prepare a sample as in the control, place it in a quartz cuvette or other UV-transparent container, and expose it in a photostability chamber. Also, prepare a "dark control" wrapped in foil and placed alongside.

  • Incubation: Store all samples (except thermal and photolytic) at room temperature, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid before injection.

  • HPLC Analysis: Analyze all samples by a reverse-phase HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

  • Mass Balance Calculation: Calculate the "mass balance" by summing the peak area of the parent and all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.

  • Degradant Identification: Analyze the stressed samples where significant degradation occurred by LC-MS to obtain mass information for the new peaks.

References
  • ResearchGate. (n.d.). Synthesis and photophysical properties of trichloro(fluoro)-Substituted 6-(3-oxo-1-(alk-1-en-1-yl)amino)coumarins and their 2,2-Difluoro-2H-1,3,2-oxazaborinin-3-ium-2-uide heterocycles. Available from: [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available from: [Link]

  • PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available from: [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. Available from: [Link]

  • PubMed. (1979). Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. Arzneimittelforschung. Available from: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • PubMed Central. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Available from: [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Available from: [Link]

  • MDPI. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available from: [Link]

  • PubMed. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie. Available from: [Link]

  • MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • ResearchGate. (2025). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Available from: [Link]

  • PubMed Central. (2019). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. Available from: [Link]

  • PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]

  • PubMed Central. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. Available from: [Link]

  • RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available from: [Link]

  • MDPI. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available from: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available from: [Link]

  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Available from: [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... Available from: [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. Available from: [Link]

Sources

method refinement for scaling up 6-fluoro-1H-pyrazolo[4,3-b]pyridine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield of this compound is consistently low after scale-up. What are the most likely causes and how can I systematically troubleshoot this?

Low yield is a common and multifaceted issue during scale-up. A systematic approach is crucial for diagnosis.

Probable Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: Impurities in precursors are a primary cause of low yield, as they can interfere with the reaction or generate difficult-to-remove byproducts.[1] On a larger scale, the impact of even minor impurities is magnified.

    • Action: Re-analyze all starting materials (e.g., substituted 2-chloro-3-nitropyridines, hydrazines) using NMR and HPLC. If purity is below 98%, consider recrystallization or column chromatography purification before use.[1]

  • Suboptimal Reaction Conditions: Conditions optimized at the gram scale may not be optimal for kilogram-scale production due to differences in heat and mass transfer.

    • Action: Re-evaluate critical parameters.

      • Temperature: Monitor the internal reaction temperature closely. Large volumes can generate significant exotherms that may degrade the product or catalyst. A gradual temperature ramp or improved reactor cooling may be necessary.

      • Concentration: Overly concentrated reactions can lead to poor mixing and increased side reactions. Conversely, excessive dilution can slow reaction kinetics. Experiment with slight variations around the original concentration.

      • Mixing: Ensure adequate agitation. In large reactors, inefficient stirring can create "hot spots" or areas of high reagent concentration, leading to byproduct formation. Verify that the impeller design and speed are sufficient for the vessel geometry and reaction mass.

  • Catalyst Deactivation (if using cross-coupling): For syntheses employing palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), catalyst deactivation is a frequent problem on scale.

    • Action:

      • Inert Atmosphere: Ensure the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can irreversibly deactivate many palladium catalysts.

      • Catalyst Loading: While minimizing catalyst is a goal, scale-up may require a slightly higher mol% to compensate for trace impurities or slower kinetics. Perform a small-scale screen to re-optimize catalyst loading.

      • Ligand Choice: The ligand is critical for catalyst stability and activity. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) often provide greater stability and are well-suited for challenging couplings.[2]

Workflow: Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve yield issues during scale-up.

G start Problem: Low Yield on Scale-Up check_purity 1. Verify Starting Material Purity (>98%) start->check_purity repurify Purify Starting Materials (Recrystallization/Chromatography) check_purity->repurify Purity <98% check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK repurify->check_purity sub_temp Monitor Internal Temp; Check for Exotherms check_conditions->sub_temp sub_mixing Evaluate Agitation Efficiency check_conditions->sub_mixing sub_conc Test Concentration Variations check_conditions->sub_conc check_catalyst 3. Investigate Catalyst (If Applicable) sub_temp->check_catalyst sub_mixing->check_catalyst sub_conc->check_catalyst sub_inert Ensure Strict Inert Atmosphere check_catalyst->sub_inert sub_loading Re-optimize Catalyst Loading check_catalyst->sub_loading end Yield Improved sub_inert->end sub_loading->end

Caption: A systematic workflow for diagnosing the root cause of low yields in chemical scale-up.

Q2: I am struggling with the formation of a regioisomer. How can I improve the selectivity of my reaction?

Regioisomer formation is a known challenge in the synthesis of substituted pyrazolopyridines, often arising from the reaction of an unsymmetrical intermediate.[3]

Probable Causes & Solutions:

  • Ambiguous Cyclization Step: In many pyrazolopyridine syntheses, the final ring-closing step can proceed in two different ways if the precursors are not appropriately designed. For instance, in a reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the initial condensation can occur at either carbonyl group.[3]

    • Action: Modify the electronic properties of the reacting centers. For example, using a 1,3-dicarbonyl compound with one carbonyl being significantly more electrophilic (e.g., a trifluoromethyl ketone) can direct the initial nucleophilic attack of the aminopyrazole, thereby favoring one regioisomer.[3]

  • Thermodynamic vs. Kinetic Control: The observed product ratio may be dependent on the reaction conditions.

    • Action: Experiment with temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer. Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 80 °C) and analyze the isomeric ratio by HPLC or NMR.

  • Solvent and Base Effects: The polarity of the solvent and the nature of the base can influence the transition state energies for the formation of different isomers.[1]

    • Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, MeCN). Similarly, test different bases (e.g., K₂CO₃ vs. NaOtBu vs. DBU) to see if they impact the isomeric ratio.[4]

Q3: The final product is difficult to purify. I have issues with residual palladium catalyst and closely-eluting byproducts. What are the best strategies for purification at scale?

Purification is a critical bottleneck in scaling up. Standard laboratory chromatography is often not feasible for multi-kilogram production.

Solutions for Purification Challenges:

  • Residual Palladium Removal: Palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated.

    • Action - Scavenging: After the reaction is complete, treat the crude reaction mixture with a scavenger. Thiol-functionalized silica gels or resins (e.g., SiliaMetS Thiol) are highly effective. Alternatively, aqueous washes with solutions of reagents like L-cysteine or sodium bisulfite can help extract palladium into the aqueous layer.[5] A screening of different scavengers and conditions is recommended.[5]

    • Action - Carbon Treatment: Activated carbon (charcoal) treatment can be effective. The choice of carbon grade and the treatment conditions (temperature, time) are important parameters to optimize.

    • Action - Crystallization: A well-designed crystallization step is often the most effective method for removing both metal and organic impurities.

  • Removing Organic Impurities:

    • Action - Crystallization: This is the most powerful purification technique for scale-up.

      • Solvent Screening: Perform a systematic screen to find an anti-solvent system that maximizes the recovery of the desired product while leaving impurities in the mother liquor. A typical process involves dissolving the crude product in a good solvent (e.g., EtOAc, MeCN) at an elevated temperature and then slowly adding a poor solvent (anti-solvent, e.g., Heptane, Isopropanol) to induce crystallization.

      • Cooling Profile: The rate of cooling has a major impact on crystal size and purity. A slow, controlled cooling profile is generally preferred over rapid cooling.

    • Action - Distillative Work-up: If your product is stable, consider removing volatile impurities or solvents via distillation before the final purification step.

Purification Method Best For Scale-Up Considerations
Crystallization High-purity final product, removing various impurities.Highly scalable, requires optimization of solvent/anti-solvent, temperature, and cooling rate.
Scavenger Resins Removing specific impurities, especially residual metals.Effective but can be costly. Requires filtration to remove the resin.
Activated Carbon Removing colored impurities and residual palladium.Cost-effective. Requires careful filtration; potential for product loss via adsorption.
Aqueous Washes Removing water-soluble impurities and salts.Simple and scalable. May require pH adjustment for optimal results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of a Suzuki or Buchwald-Hartwig reaction for this synthesis?

For palladium-catalyzed cross-coupling reactions, the following parameters are critical:

  • Catalyst & Ligand Ratio: The precise ratio between the palladium source and the phosphine ligand can be crucial. This ratio affects the formation of the active catalytic species.

  • Base Stoichiometry and Type: The base is not just a proton scavenger; it participates in the catalytic cycle.[6] The choice between an inorganic base (like K₃PO₄) and a soluble organic base (like DBU) can affect reaction kinetics and impurity profiles.[4] The stoichiometry must be carefully controlled.

  • Water Content: While some Suzuki reactions benefit from aqueous co-solvents, many Buchwald-Hartwig aminations are highly sensitive to water. Use anhydrous solvents and ensure starting materials are dry.

  • Temperature Control: As mentioned, maintaining a consistent internal temperature is vital for preventing catalyst decomposition and controlling selectivity.

Diagram: Simplified Palladium Catalytic Cycle

Understanding the catalytic cycle helps explain why these parameters are so critical.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation (Suzuki) or Amine Coordination (B-H) C->D Ar'-B(OR)₂ or R₂NH + Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar' or Ar-NR₂

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

Safety must be the highest priority. A thorough Process Hazard Analysis (PHA) is required before any scale-up campaign.

  • Hazardous Reagents:

    • Hydrazine Derivatives: Many are toxic and potentially carcinogenic. Handle in a well-ventilated area (fume hood or ventilated enclosure) with appropriate PPE (gloves, lab coat, safety glasses).

    • Palladium Catalysts: Some palladium compounds and phosphine ligands can be toxic and irritants. Avoid inhalation of dust.

    • Strong Bases: Reagents like sodium tert-butoxide (NaOtBu) are corrosive and pyrophoric upon contact with moisture. Handle under an inert atmosphere.

  • Thermal Hazards:

    • Exothermic Reactions: The main cyclization or cross-coupling steps can be exothermic. Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction during process development. This data is essential for ensuring the plant reactor's cooling capacity is sufficient to prevent a thermal runaway.

  • Solvent Hazards:

    • Flammability: Many organic solvents (e.g., Toluene, Dioxane, THF) are highly flammable. Ensure all equipment is properly grounded to prevent static discharge. Use intrinsically safe electrical equipment in the processing suite.

Q3: Which analytical techniques are essential for in-process control (IPC) during a large-scale campaign?

Effective in-process controls are vital for ensuring the reaction is proceeding as expected and for making informed decisions.

  • HPLC/UPLC: This is the workhorse for IPCs. A robust method should be developed to separate starting materials, intermediates, the final product, and any major byproducts. Use it to:

    • Confirm the consumption of the limiting starting material.

    • Track the formation of the product over time.

    • Quantify key impurities.[7]

  • TLC: While less quantitative, TLC is a fast, qualitative tool for a quick check on reaction progress, especially for confirming the absence of a starting material.

  • NMR: While not typically used for real-time IPC, taking a sample for ¹H NMR analysis can be invaluable for troubleshooting if an unexpected impurity appears.

  • Moisture Analysis (Karl Fischer): Crucial for reactions that are sensitive to water, ensuring that solvents and reagents meet the required dryness specification before they are charged to the reactor.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support. 1

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Millipore Sigma.

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. 8

  • ResearchGate. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. 9

  • MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(10), 18686-18701. 10

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. 11

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. 12

  • Nolan, S. P., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 13(7), 1704-1707. 13

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. 6

  • ACS Publications. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(1), 45-50. 14

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. 3

  • National Center for Biotechnology Information. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7622. 15

  • PubMed. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. 16

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 2

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. 4

  • CatSci Ltd. (n.d.). Technical Piece: Buchwald-Hartwig Amination. 7

  • ResearchGate. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. 5

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. 17

Sources

Technical Support Center: Improving the Selectivity of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing 6-fluoro-1H-pyrazolo[4,3-b]pyridine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective kinase inhibitors based on this privileged scaffold.

FAQs: Understanding and Improving Kinase Inhibitor Selectivity

Q1: My this compound inhibitor is showing significant off-target effects. What are the primary causes and how can I address this?

A1: Off-target activity is a common challenge in kinase inhibitor development, largely due to the conserved nature of the ATP-binding pocket across the human kinome. The primary causes for poor selectivity with your inhibitor can be broadly categorized into two areas: on-target promiscuity due to structural homology with other kinases, and off-target promiscuity due to poor physicochemical properties.

Troubleshooting Steps:

  • Comprehensive Kinome Profiling: The first step is to understand the full scope of your inhibitor's activity. Submitting your compound for a broad kinase panel screening (e.g., Eurofins' scanMAX with 468 kinases) will provide a detailed map of its on- and off-target interactions.[1] This data is crucial for identifying problematic kinase families and guiding your optimization strategy.

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study is essential. By synthesizing and testing analogs of your lead compound, you can identify which parts of the molecule are critical for on-target potency and which can be modified to reduce off-target binding.[2][3]

  • Structure-Based Drug Design (SBDD): If a co-crystal structure of your inhibitor with its target kinase is available, this provides an invaluable tool for rational design. Analyze the binding pocket and identify unique features that can be exploited to enhance selectivity. If no crystal structure exists, consider homology modeling to generate a predictive model of the binding interactions.[1][4]

  • Physicochemical Property Optimization: High lipophilicity is often correlated with increased off-target effects.[][6][7] Aim to reduce the lipophilicity (e.g., cLogP < 3) of your compound by introducing polar groups or modifying hydrophobic regions that are not critical for on-target activity.

Q2: How can I leverage the "gatekeeper" residue to improve the selectivity of my inhibitor?

A2: The gatekeeper residue is a key amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket.[8][9][10][11] The size of the gatekeeper residue varies across different kinases, and this variation can be exploited to achieve selectivity.

  • Small Gatekeeper Residues (e.g., Threonine, Glycine, Alanine): Kinases with small gatekeeper residues have a larger hydrophobic pocket that can be accessed by your inhibitor.[8][10] Designing your compound to extend into this pocket can significantly improve selectivity, as it will not be able to bind to kinases with larger gatekeeper residues that block access to this pocket.

  • Large Gatekeeper Residues (e.g., Methionine, Phenylalanine): If your target kinase has a large gatekeeper residue, designing inhibitors that do not require access to the deep hydrophobic pocket is crucial. In this case, selectivity can be achieved by forming specific interactions with other residues in the ATP-binding site that are unique to your target kinase.

Q3: My inhibitor shows good potency in biochemical assays but loses activity in cellular assays. What could be the reason?

A3: This is a common issue that can be attributed to several factors. The transition from a simplified biochemical environment to a complex cellular system introduces many variables that can impact inhibitor performance.[12][13][14]

Possible Causes and Solutions:

Potential Issue Explanation Troubleshooting Action
Poor Membrane Permeability The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target.Modify the inhibitor to improve its physicochemical properties for better cell permeability. This may involve adjusting lipophilicity and hydrogen bonding characteristics.
High Protein Binding The inhibitor binds extensively to plasma proteins in the cell culture media, reducing the free concentration available to engage the target.Measure the fraction of unbound drug in the presence of plasma proteins. If binding is high, consider structural modifications to reduce it.
Efflux by Transporters The inhibitor is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).Conduct experiments with cell lines that overexpress efflux transporters to determine if your compound is a substrate. If so, structural modifications may be needed to avoid recognition by these transporters.[15]
Cellular Metabolism The inhibitor is rapidly metabolized by cellular enzymes into inactive forms.Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your compound.
High Intracellular ATP Concentration The high concentration of ATP in cells (1-5 mM) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[16]This is an inherent challenge for ATP-competitive inhibitors. Increasing the inhibitor's affinity for the target can help overcome this competition.
Q4: What is the difference between Type I and Type II kinase inhibitors, and how does this relate to selectivity?

A4: Type I and Type II inhibitors are classified based on the conformational state of the kinase to which they bind.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position (DFG-in). The DFG-in conformation is highly conserved across the kinome, which can make it challenging to achieve selectivity with Type I inhibitors.[17][18]

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" position (DFG-out). The DFG-out conformation is more structurally diverse among kinases, providing more opportunities for achieving high selectivity.[18][19]

If you are struggling with the selectivity of a Type I inhibitor, exploring the possibility of designing a Type II inhibitor could be a fruitful strategy.

Troubleshooting Guides

Scenario 1: High Promiscuity Observed in Kinome Scan

Problem: Your this compound inhibitor shows activity against a large number of kinases in a kinome-wide panel, indicating high promiscuity.[18][20][21]

Workflow for Improving Selectivity:

G cluster_0 Analysis cluster_1 Design & Synthesis cluster_2 Testing & Iteration A Analyze Kinome Scan Data B Identify Off-Target Kinase Families A->B Identify patterns C Compare Binding Pockets (Target vs. Off-Targets) B->C Structural analysis D Structure-Based Design to Exploit Differences C->D Rational design E Synthesize Focused Library of Analogs D->E Generate new compounds F Screen Analogs Against Target and Key Off-Targets E->F Biological evaluation G Establish SAR for Selectivity F->G Data analysis H Iterate Design Cycle G->H Refine hypotheses H->D Incorporate new data

Caption: Workflow for improving kinase inhibitor selectivity.

Scenario 2: Inconsistent Results Between Biochemical and Cellular Assays

Problem: You observe a significant drop in potency when moving from a biochemical assay to a cellular assay.

Experimental Protocol to Diagnose the Issue:

  • Assess Cell Permeability:

    • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Procedure:

      • Prepare a donor plate with your inhibitor dissolved in a suitable buffer.

      • Prepare an acceptor plate with a buffer solution.

      • Use a PAMPA sandwich (a filter plate coated with a lipid layer) to separate the donor and acceptor plates.

      • Incubate for a defined period.

      • Measure the concentration of the inhibitor in both the donor and acceptor wells using LC-MS/MS.

    • Interpretation: Low concentration in the acceptor well indicates poor passive diffusion across the artificial membrane.

  • Evaluate Efflux Ratio:

    • Method: Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a control cell line (e.g., MDCK).

    • Procedure:

      • Seed cells on a permeable support.

      • Add the inhibitor to either the apical or basolateral side.

      • After incubation, measure the amount of inhibitor that has transported to the opposite side.

    • Interpretation: A high efflux ratio (basolateral-to-apical transport >> apical-to-basolateral transport) suggests that your compound is a substrate for P-gp.

  • Determine Metabolic Stability:

    • Method: Incubate your inhibitor with human liver microsomes.

    • Procedure:

      • Prepare a reaction mixture containing your inhibitor, liver microsomes, and NADPH (as a cofactor).

      • Incubate at 37°C.

      • Take samples at different time points and quench the reaction.

      • Analyze the remaining amount of the parent compound by LC-MS/MS.

    • Interpretation: Rapid disappearance of the parent compound indicates high metabolic instability.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity.[22]

  • Prepare Reagents:

    • Kinase: Recombinant kinase of interest.

    • Substrate: A suitable peptide or protein substrate for the kinase.

    • ATP: At a concentration close to the Km for the specific kinase.

    • Inhibitor: Your this compound compound, serially diluted.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • Add 5 µL of kinase reaction buffer containing the kinase to each well of a 384-well plate.

    • Add 2.5 µL of the inhibitor at various concentrations (and a DMSO control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature and read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Sources

Technical Support Center: Characterization of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of 6-fluoro-1H-pyrazolo[4,3-b]pyridine and its related isomers. This document is designed for researchers, medicinal chemists, and analytical scientists who are navigating the complexities of synthesizing, purifying, and unequivocally identifying these important heterocyclic scaffolds. The structural similarity among potential isomers presents a significant analytical hurdle, requiring a multi-technique approach and a deep understanding of the underlying chemical principles.

Overview of the Core Challenge

The this compound core is a privileged scaffold in modern drug discovery, notably appearing in inhibitors for targets like FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1] The primary analytical challenge stems from the potential for multiple isomers to form during synthesis. These can include:

  • Positional Isomers: The fluorine atom or other substituents could be located at different positions on the pyridine ring.

  • Regioisomers (Tautomers): Alkylation or substitution can occur on either the N-1 or N-2 position of the pyrazole ring, leading to distinct 1H- and 2H- isomers.[2]

  • Synthetic Precursor Isomers: The use of substituted pyridines or pyrazoles as starting materials can introduce isomeric complexity from the outset.

These isomers often possess nearly identical physical properties (e.g., molecular weight, polarity), making their separation and individual characterization non-trivial. This guide provides troubleshooting advice and detailed protocols to address these issues.

Frequently Asked Questions & Troubleshooting Guides
Part 1: Chromatographic Separation

Question: My reverse-phase HPLC analysis shows a single peak, but subsequent NMR analysis suggests a mixture of isomers. Why is this happening and how can I resolve it?

Answer: This is a classic case of co-elution, where two or more isomers have insufficient selectivity under the chosen chromatographic conditions to be resolved. Standard C18 columns often separate based on hydrophobicity, which can be nearly identical for positional isomers.

Causality & Troubleshooting Strategy: The resolving power of your method is insufficient. To improve separation, you must exploit different physicochemical properties of the isomers.

  • Modify Mobile Phase:

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different hydrogen bonding capabilities of these solvents can alter selectivity.

    • Utilize an Additive: Introduce a low concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid. This ensures consistent protonation of the basic pyridine nitrogen, leading to sharper, more reproducible peaks.

  • Alter Stationary Phase Chemistry:

    • Phenyl-Hexyl Columns: These columns offer π-π interactions, which can be highly effective for separating aromatic, heterocyclic isomers. The interaction with the electron-rich phenyl rings of the stationary phase can differentiate isomers based on subtle differences in their electron distribution.

    • Pentafluorophenyl (PFP) Columns: PFP columns are exceptionally useful for halogenated compounds. They provide a combination of dipole-dipole, π-π, and ion-exchange interactions, offering unique selectivity for positional isomers.

  • Explore Alternative Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol. It provides an orthogonal separation mechanism to reverse-phase HPLC and is highly effective for preparative and analytical scale separation of isomers.

    • Chiral Chromatography: If your isomers are enantiomers or diastereomers resulting from a chiral center, a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) is essential.[3]

Part 2: NMR Spectroscopic Analysis

Question: How can I use NMR to definitively distinguish between the N-1H and N-2H regioisomers of a substituted pyrazolo[4,3-b]pyridine?

Answer: Distinguishing N-1 and N-2 isomers is a common challenge for which a combination of 1D and 2D NMR experiments is the most reliable solution. The key is to identify long-range correlations between a substituent and the atoms of the core scaffold.[4]

Expertise & Causality: The differentiation relies on observing through-bond correlations over two or three bonds (²J or ³J) in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. A substituent on N-1 will show a ³J correlation to the carbon at position 7a, whereas a substituent on N-2 will not.[5]

Workflow for Regioisomer Assignment:

cluster_0 NMR Analysis Workflow for Regioisomer Identification A Acquire High-Resolution ¹H, ¹³C, and ¹⁹F Spectra B Acquire 2D Spectra: COSY, HSQC, HMBC A->B C Assign All Protons and Directly Attached Carbons (using COSY and HSQC) B->C D Focus on HMBC Spectrum C->D E Identify Key Long-Range Correlations to Quaternary Carbons (e.g., C3a, C7a) D->E F Does the N-substituent's protons correlate to C7a? E->F G Structure is N-1 Isomer F->G Yes (³J correlation) H Structure is N-2 Isomer F->H No

Caption: Workflow for NMR-based regioisomer assignment.

Question: The fluorine atom complicates my spectra. How can I leverage its presence for structural confirmation?

Answer: The presence of a ¹⁹F atom is a powerful diagnostic tool. Fluorine is 100% abundant and has a spin of ½, meaning it couples to nearby ¹H and ¹³C nuclei, providing invaluable structural information.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a good indicator of its position on the pyridine ring.

  • ¹H NMR: Protons on the pyridine ring will show additional splitting (J-coupling) from the fluorine. The magnitude of the coupling constant (J_HF) depends on the number of bonds separating the nuclei:

    • ³J_HF (ortho): ~6-10 Hz

    • ⁴J_HF (meta): ~2-4 Hz

    • ⁵J_HF (para): ~0-2 Hz

  • ¹³C NMR: The fluorine atom will couple strongly to the carbon it is attached to (¹J_CF, typically >200 Hz) and show smaller couplings to other carbons in the ring (²J_CF, ³J_CF, etc.). This pattern is unique and confirms the fluorine's position.[6]

Part 3: Mass Spectrometry (MS) & Definitive Identification

Question: Since isomers have the same molecular weight, is mass spectrometry useful for anything other than confirming the elemental formula?

Answer: While low-resolution MS is primarily for molecular weight confirmation, high-resolution MS (HRMS) is essential for confirming the elemental formula with high accuracy.[6] Furthermore, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.

Expertise & Causality: The stability of fragment ions can differ between isomers. The position of the fluorine atom can influence bond strengths and direct the fragmentation cascade. For example, the loss of HCN or HF may be more or less favorable depending on the isomer's structure.[7] However, these differences can be minor and may require careful, controlled collision-induced dissociation (CID) experiments to observe.

Technique Application for Isomer Characterization Limitations
LC-MS (Low Res) Confirm MW of eluting peaks.Cannot differentiate isomers.
HRMS (e.g., TOF, Orbitrap) Confirm elemental composition with high precision (<5 ppm).Does not differentiate isomers by itself.
MS/MS (Tandem MS) May reveal unique fragmentation patterns for different isomers.Fragmentation can be very similar; requires careful optimization and may not be conclusive.

Question: I have successfully isolated a pure isomer, but NMR and MS data are still not 100% conclusive. What is the gold standard for structure determination?

Answer: The unequivocal, definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray crystallography .[8][9]

Authoritative Grounding: X-ray crystallography works by diffracting a beam of X-rays off the ordered lattice of atoms in a single crystal.[9] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom, their connectivity, and bond lengths/angles, leaving no ambiguity about the isomeric form.[8][10]

Protocol: Preparing a Sample for X-ray Crystallography

  • Purification: Ensure the sample is of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Crystal Growth: This is often the most challenging step. The goal is to slowly precipitate the compound from a solution to form well-ordered crystals.

    • Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a vial. Cover the vial with a cap that has a small pinhole and leave it undisturbed.

    • Method 2: Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which your compound is poorly soluble (e.g., hexane, pentane). The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Submission: The crystal is then mounted and analyzed by a crystallographer using a diffractometer.[11]

Part 4: Computational Chemistry

Question: Can computational methods help me assign the correct structure to my experimental data?

Answer: Absolutely. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful complementary tool for isomer differentiation.[12]

Workflow for Computational Corroboration:

cluster_1 Computational Workflow for Isomer Assignment A Propose All Plausible Isomeric Structures B Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) for each isomer A->B C Calculate NMR Chemical Shifts (using GIAO method) and Coupling Constants B->C F Optionally, calculate relative thermodynamic stabilities to see which isomer is lowest in energy. B->F D Compare Calculated Spectra to Experimental Data C->D E The isomer with the best fit (lowest error) is the most likely correct structure. D->E

Caption: Using computational chemistry to support experimental data.

Expertise & Causality: By calculating the theoretical NMR spectra for all possible isomers, you can perform a direct comparison with your experimental data.[13][14] The isomer whose calculated ¹H and ¹³C chemical shifts show the best correlation (lowest mean absolute error) with the experimental values is the most probable structure. This method is particularly powerful when combined with the analysis of H-F and C-F coupling constants.

References
  • Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. Available at: [Link]

  • Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[7][13]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

  • Structures of possible isomers of (pyridine) 2 calculated at the... ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. Available at: [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Mass spectra of fluorocarbons. NIST. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. Analytical Chemistry. Available at: [Link]

  • Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography. Chirality. Available at: [Link]

  • 6-Fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline benzene hemisolvate. Acta Crystallographica Section E. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H-Pyrazolo[4,3-b]pyridine Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can yield potent and selective kinase inhibitors is paramount. The pyrazolopyridine core, a privileged structure in medicinal chemistry, has emerged as a versatile framework for the design of such agents. While the specific derivative, 6-fluoro-1H-pyrazolo[4,3-b]pyridine, lacks extensive characterization in publicly available literature, the broader 1H-pyrazolo[4,3-b]pyridine scaffold is the backbone of several potent kinase inhibitors. This guide provides a comprehensive comparison of a representative molecule from this class, the c-Met inhibitor Glumetinib (SCC244), with other established kinase inhibitors targeting clinically relevant oncogenic drivers. We will delve into their target profiles, mechanisms of action, and the experimental methodologies crucial for their evaluation, offering a robust resource for researchers in drug discovery and development.

I. The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Framework for Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine core is an attractive scaffold for kinase inhibitor design due to its structural rigidity and the presence of nitrogen atoms that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. This bicyclic heteroaromatic system serves as an excellent anchor for appending various substituents to achieve desired potency and selectivity.

II. Comparative Analysis of Kinase Inhibitors

For a meaningful comparison, we will focus on kinases for which 1H-pyrazolo[4,3-b]pyridine-based inhibitors have shown significant activity, namely c-Met, and draw parallels with inhibitors of other important cancer-associated kinases like FLT3 and CDK4/6, which have been successfully targeted by other pyrazolopyridine isomers.

A. Target Profile and Potency

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity over other kinases. The following table summarizes the inhibitory activities (IC50 values) of Glumetinib and a selection of comparator inhibitors against their primary targets.

CompoundScaffoldPrimary Target(s)IC50 (nM)
Glumetinib (SCC244) 1-Sulfonylpyrazolo[4,3-b]pyridinec-Met0.3 - 3
Cabozantinib Quinolinec-Met, VEGFR2, RETc-Met: 1.3, VEGFR2: 0.035, RET: 4
Crizotinib AminopyridineALK, ROS1, c-MetALK: 24, ROS1: 1.7, c-Met: 8
Quizartinib Phenyl-pyridinyl-amineFLT3FLT3-ITD: 1.1
Gilteritinib PyrazinecarboxamideFLT3, AXLFLT3: 0.29, AXL: 0.7
Palbociclib Pyrido[2,3-d]pyrimidin-7-oneCDK4, CDK6CDK4: 11, CDK6: 16

Note: IC50 values can vary depending on the assay conditions.

This data highlights the high potency of the 1H-pyrazolo[4,3-b]pyridine derivative, Glumetinib, for its primary target, c-Met, which is comparable to other established multi-kinase inhibitors like Cabozantinib.

B. Mechanism of Action: Targeting Oncogenic Signaling

The selected kinase inhibitors, despite their structural diversity, converge on the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

c-Met Signaling Pathway: The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell growth, motility, and invasion. Its aberrant activation is implicated in numerous cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Glumetinib Glumetinib Glumetinib->cMet inhibits Cabozantinib Cabozantinib Cabozantinib->cMet inhibits Crizotinib Crizotinib Crizotinib->cMet inhibits

Caption: The HGF/c-Met signaling pathway and points of inhibition.

Glumetinib, Cabozantinib, and Crizotinib all function by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1][2][3]

FLT3 Signaling in Acute Myeloid Leukemia (AML): FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active, driving the proliferation of leukemic cells.

FLT3_Pathway FLT3_ITD FLT3-ITD Mutant STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD inhibits

Caption: The constitutively active FLT3-ITD signaling pathway in AML.

Quizartinib and Gilteritinib are potent FLT3 inhibitors that bind to the ATP-binding site of the FLT3 kinase, blocking its autophosphorylation and downstream signaling, which ultimately leads to apoptosis of FLT3-ITD-positive leukemia cells.[4][5][6][7]

CDK4/6 in Hormone Receptor-Positive (HR+) Breast Cancer: Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1-S phase of the cell cycle.

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1S_Transition G1-S Phase Transition E2F->G1S_Transition Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: The role of the Cyclin D-CDK4/6-Rb axis in cell cycle progression.

Palbociclib, Ribociclib, and Abemaciclib are selective inhibitors of CDK4/6.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] By preventing Rb phosphorylation, these drugs induce a G1 cell cycle arrest, thereby inhibiting the proliferation of HR+ breast cancer cells.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

III. Experimental Protocols for Kinase Inhibitor Characterization

The rigorous evaluation of kinase inhibitors requires a suite of well-defined experimental assays. Below are detailed protocols for key in vitro and cellular assays.

A. In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Compound_Dilution 1. Prepare serial dilutions of test compound Dispense_Compound 3. Dispense compound dilutions into assay plate Compound_Dilution->Dispense_Compound Kinase_Mix 2. Prepare kinase/tracer mix Add_Kinase_Mix 4. Add kinase/tracer mix Kinase_Mix->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate 5. Incubate at room temperature Add_Kinase_Mix->Incubate Read_Plate 6. Read TR-FRET signal Incubate->Read_Plate Analyze_Data 7. Calculate IC50 values Read_Plate->Analyze_Data MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium and add 100 µL to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. [23][24][25][26]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [26]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

C. Western Blotting for Target Phosphorylation

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing a direct measure of the inhibitor's cellular activity.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

IV. Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a valuable framework for the development of potent and selective kinase inhibitors, as exemplified by the c-Met inhibitor Glumetinib. A thorough comparative analysis against established drugs, utilizing a combination of in vitro and cellular assays, is crucial for elucidating the therapeutic potential of novel compounds based on this and other promising scaffolds. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct such evaluations with scientific rigor and integrity. As our understanding of the complex signaling networks that drive cancer progresses, the continued exploration and optimization of privileged scaffolds like pyrazolopyridines will undoubtedly pave the way for the next generation of targeted therapies.

V. References

  • Palbociclib (Ibrance) Prescribing Information. Pfizer Inc.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist.

  • Palbociclib. Wikipedia.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central.

  • Cabozantinib: Mechanism of action, efficacy and indications. PubMed.

  • Crizotinib: A comprehensive review. PubMed Central.

  • Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors. Journal of Medicinal Chemistry.

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. National Institutes of Health.

  • MTT assay protocol. Abcam.

  • Crizotinib. Wikipedia.

  • What is the mechanism of Ribociclib Succinate? Patsnap Synapse.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

  • MTT (Assay protocol). Protocols.io.

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. AACR Journals.

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. PubMed.

  • What is the mechanism of action of Cabozantinib? Patsnap Synapse.

  • What is the mechanism of Quizartinib Hydrochloride? Patsnap Synapse.

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule.

  • Cabozantinib: MedlinePlus Drug Information. MedlinePlus.

  • What is Abemaciclib (cyclin-dependent kinase 4 and 6 inhibitor), how does it work, and what is it used for in the treatment of breast cancer, specifically HR-positive, HER2-negative advanced or metastatic breast cancer? Dr.Oracle.

  • Crizotinib. PubChem.

  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. Nature.

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Semantic Scholar.

  • Abemaciclib. National Cancer Institute.

  • Pharmacology of Abemaciclib (Verzenio, Ramiven; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

  • Understanding Palbociclib: From Mechanism to Market. NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.

  • Abemaciclib: pharmacology, pharmacokinetics and mechanism of action. ChemicalBook.

  • What is the mechanism of Gilteritinib Fumarate? Patsnap Synapse.

  • Mechanism of action of cabozantinib. ResearchGate.

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO.

  • Quizartinib. Wikipedia.

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Dovepress.

  • VANFLYTA® (quizartinib) Mechanism of Action. HCP.

  • Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. PubMed Central.

  • Second-Generation FLT3 Inhibitors in AML: Quizartinib. YouTube.

  • Quizartinib: Leukemia Uses, Side Effects, Dosage. MedicineNet.

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.

  • In vitro kinase assay. Protocols.io.

  • Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. PubMed Central.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Kinase Assay Kit. Sigma-Aldrich.

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central.

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. WIPO Patentscope.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[8][9][23]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications.

Sources

A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Pyrazolopyridine-Based CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a compound's anti-tumor activity in a living system is a critical milestone. This guide provides an in-depth comparison of the in vivo performance of a representative pyrazolopyridine-based compound against other leading selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. While this guide focuses on the pyrazolopyridine scaffold, exemplified by potent derivatives, it is important to note the absence of specific public domain in vivo data for 6-fluoro-1H-pyrazolo[4,3-b]pyridine. Therefore, we will draw upon data from structurally related and functionally similar compounds within the pyrazolopyridine class to provide a robust comparative analysis.

The comparators selected for this guide are AZD4573 and NVP-2 , two well-characterized and potent selective CDK9 inhibitors with substantial preclinical in vivo data. This guide will delve into the mechanistic rationale for targeting CDK9, present a comprehensive overview of the experimental workflows for in vivo validation, and offer a transparent comparison of efficacy data.

The Rationale for Targeting CDK9 in Oncology

Cyclin-Dependent Kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene transcription.[1] As a core component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2]

Cancer cells, with their heightened demand for protein synthesis to fuel rapid growth and proliferation, are particularly vulnerable to the disruption of this process.[2] Many cancers are driven by the overexpression of oncogenes like MYC and anti-apoptotic proteins such as Mcl-1, which are characterized by their short mRNA and protein half-lives.[3][4] The continuous transcription of these genes is essential for the survival of the cancer cell. By inhibiting CDK9, the transcriptional machinery is stalled, leading to the rapid depletion of these crucial survival proteins and subsequently inducing apoptosis in malignant cells.[5][6] This targeted approach offers a promising therapeutic window, as cancer cells are often more dependent on this transcriptional regulation than normal, healthy cells.

CDK9_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA RNAPII RNA Polymerase II (Paused) DNA->RNAPII Binding & Initiation PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII->PTEFb Recruitment Elongation Transcriptional Elongation RNAPII->Elongation Release PTEFb->RNAPII Phosphorylation of Ser2 Pyrazolopyridine Pyrazolopyridine CDK9 Inhibitor Pyrazolopyridine->PTEFb Inhibition mRNA mRNA (e.g., MYC, Mcl-1) Elongation->mRNA mRNA_out mRNA Transcript mRNA->mRNA_out Export Ribosome Ribosome mRNA_out->Ribosome Translation Proteins Oncogenic & Anti-apoptotic Proteins (e.g., MYC, Mcl-1) Ribosome->Proteins Apoptosis Apoptosis Proteins->Apoptosis Depletion Leads to

Caption: Mechanism of Action for Pyrazolopyridine-based CDK9 Inhibitors.

Comparative In Vivo Efficacy

The anti-tumor activity of CDK9 inhibitors is most prominently observed in hematological malignancies, which are often driven by transcriptional addiction. The following table summarizes the in vivo efficacy of a representative pyrazolopyridine compound alongside AZD4573 and NVP-2 in relevant xenograft models.

Compound/ClassAnimal ModelCancer TypeDosing ScheduleKey Efficacy ResultsReference
Pyrazolopyridine Derivative (Compound 6b) Solid Ehrlich Carcinoma (SEC) mouse modelBreast CarcinomaNot SpecifiedSignificantly reduced tumor weight and volume, exceeding the efficacy of doxorubicin.[7]
AZD4573 Subcutaneous Xenograft (MV-4-11 cells)Acute Myeloid Leukemia (AML)15 mg/kg, IP, BID q2h, 2 days on/5 offTumor regression observed.[5][8]
AZD4573 Disseminated Patient-Derived Xenograft (PDX)Acute Myeloid Leukemia (AML)15 mg/kg, IP, BID q2h, 2 days on/5 off (4 cycles)>50% reduction of leukemic blasts in bone marrow in 5 out of 9 models.[5]
NVP-2 Autochthonous HCC model (MYC overexpression)Hepatocellular Carcinoma (HCC)2.5 or 5 mg/kg, once daily, 5 days/weekDose-dependent survival benefit (median survival: 11 days for vehicle vs. 25 days for 5 mg/kg).[9]

Expert Analysis: The data clearly indicates that selective CDK9 inhibition leads to significant anti-tumor responses in vivo. AZD4573 demonstrates robust efficacy, causing tumor regression in both cell line-derived and patient-derived xenograft models of AML.[5][8] The intermittent dosing schedule for AZD4573 is a key experimental choice, designed to provide transient but potent target engagement, which is believed to be sufficient to deplete short-lived oncoproteins while mitigating potential toxicities associated with continuous target inhibition.[3] NVP-2 also shows a strong, dose-dependent survival advantage in a genetically engineered mouse model of HCC, a solid tumor type driven by the oncogene MYC.[9] The representative pyrazolopyridine compound 6b demonstrated superior efficacy to the standard chemotherapeutic agent doxorubicin in a solid tumor model, highlighting the potential of this chemical scaffold.[7]

In Vivo Experimental Workflow: A Self-Validating System

The robust validation of an anti-tumor compound in vivo requires a meticulously planned and executed experimental workflow. The following diagram and protocol outline a standard approach for assessing the efficacy of a CDK9 inhibitor in a subcutaneous xenograft model.

InVivo_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Line Expansion (e.g., MV-4-11 AML cells) Cell_Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 6. Administer Treatment (Drug vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, PD markers) Monitoring->Endpoint

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a self-validating framework for assessing the in vivo anti-tumor activity of a novel pyrazolopyridine compound.

1. Cell Culture and Preparation:

  • Rationale: To ensure reproducibility, it is critical to use cells that are in a consistent, healthy, and exponential growth phase.
  • Protocol:
  • Culture human acute myeloid leukemia (AML) MV-4-11 cells under standard conditions (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
  • Passage cells at least twice after thawing from cryogenic storage.
  • Harvest cells during the exponential growth phase (approximately 80-90% confluence).
  • Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^6 cells per 200 µL.[10] Place the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Rationale: The use of immunocompromised mice (e.g., BALB/c nude or NSG) is essential to prevent the rejection of human tumor cells. Subcutaneous implantation allows for easy and non-invasive monitoring of tumor growth.[11]
  • Protocol:
  • Use female BALB/c nude mice, 4-6 weeks old.
  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
  • Inject 200 µL of the cell suspension subcutaneously into the right dorsal flank of each mouse.[10]

3. Tumor Growth Monitoring and Randomization:

  • Rationale: Randomizing animals into treatment groups when tumors reach a specific average volume ensures that all groups start with a comparable tumor burden, which is crucial for accurate assessment of treatment effects.[11]
  • Protocol:
  • Begin monitoring tumor growth 3-4 days post-implantation using digital calipers.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

4. Drug Formulation and Administration:

  • Rationale: The formulation and route of administration should be optimized for the specific compound to ensure adequate bioavailability and exposure at the tumor site.
  • Protocol:
  • Vehicle Control: Prepare the vehicle solution used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
  • Test Compound: Formulate the pyrazolopyridine inhibitor at the desired concentration (e.g., 15 mg/kg) in the vehicle.
  • Administer the compound and vehicle via the predetermined route (e.g., intraperitoneal injection, IP) following the specified schedule (e.g., twice daily for 2 consecutive days, followed by 5 days of rest, for 3 cycles).[12]

5. Efficacy and Tolerability Monitoring:

  • Rationale: Regular monitoring of tumor volume and body weight provides the primary data for efficacy and a key indicator of systemic toxicity, respectively.
  • Protocol:
  • Measure tumor volume and body weight 2-3 times per week.
  • Observe animals daily for any signs of distress or toxicity.
  • The study endpoint is typically defined by a maximum tumor volume (e.g., 2000 mm³) or a predetermined time point.

6. Endpoint Analysis and Pharmacodynamics:

  • Rationale: At the end of the study, collecting tumors for weight measurement provides a final, definitive measure of efficacy. Analyzing pharmacodynamic (PD) biomarkers confirms that the drug is engaging its target in the tumor tissue.[13]
  • Protocol:
  • At the study endpoint, euthanize the mice according to IACUC guidelines.
  • Excise the tumors and record their final weight.
  • For PD analysis, a satellite group of mice can be treated with a single dose and tumors collected at a peak exposure time point (e.g., 6 hours post-dose).
  • Analyze tumor lysates by Western blot for levels of p-RNAPII (Ser2) and Mcl-1 to confirm CDK9 inhibition and its downstream effects.[13]

Conclusion

The in vivo validation of pyrazolopyridine-based compounds as CDK9 inhibitors demonstrates their significant potential as anti-tumor agents, particularly in hematological malignancies. The comparative data with established inhibitors like AZD4573 and NVP-2 positions the pyrazolopyridine scaffold as a promising platform for the development of novel cancer therapeutics. The successful execution of well-designed in vivo studies, following rigorous and self-validating protocols, is paramount to advancing these promising compounds from the laboratory to the clinic.

References

  • CDK9 inhibitors in cancer research - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - AACR Journals. (2020, February 15). Retrieved January 20, 2026, from [Link]

  • What are CDK9 inhibitors and how do you quickly get the latest development progress? (2023, November 16). Retrieved January 20, 2026, from [Link]

  • AZD4573 demonstrates antitumor activity in disseminated leukemia and... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • AZD4573 - AstraZeneca Open Innovation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications. (2020, December 11). Retrieved January 20, 2026, from [Link]

  • AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed. (2020, February 15). Retrieved January 20, 2026, from [Link]

  • Overview of CDK9 as a target in cancer research. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy | Journal of Medicinal Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers - Patsnap Synapse. (2024, June 3). Retrieved January 20, 2026, from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed. (2024, November 12). Retrieved January 20, 2026, from [Link]

  • Mechanism of action of CDK‐9 inhibitors. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Use of Clinical Pharmacodynamic Assays to Demonstrate Target Engagement for AZD4573, a Selective and Potent CDK9 Inhibitor Currently in Phase I Clinical Trials - ASH Publications. (2018, November 29). Retrieved January 20, 2026, from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH. (2024, November 12). Retrieved January 20, 2026, from [Link]

  • A molecular dynamics study of AZD4573 and Roscovitine as two potent inhibitors of cyclin dependent kinase 9 - JMPAS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PNAS. (2022, April 20). Retrieved January 20, 2026, from [Link]

  • A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets | PNAS. (2022, April 20). Retrieved January 20, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017, January 5). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed. (2025, March 13). Retrieved January 20, 2026, from [Link]

  • Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - ACS Publications. (2025, October 9). Retrieved January 20, 2026, from [Link]

  • Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]

  • NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC - NIH. (2025, January 12). Retrieved January 20, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine and its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" heterocyclic motif, primarily due to its structural resemblance to purines. This mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding sites of numerous kinases, making them a cornerstone for developing targeted therapies, especially in oncology. This guide offers a comparative analysis of the bioactivity of derivatives based on the 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold and its related isomers, such as the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine systems. While direct comparative studies on the positional isomers of this compound are not extensively documented, a wealth of data on the broader class of pyrazolopyridine derivatives allows for a robust analysis of their structure-activity relationships (SAR). This guide will delve into their synthesis, biological activities, and the critical influence of isomeric and substituent variations, supported by experimental data and detailed protocols.

The Influence of Isomeric Scaffolds on Biological Activity

The arrangement of nitrogen atoms within the fused pyrazolopyridine ring system profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These characteristics, in turn, dictate the compound's affinity and selectivity for biological targets. The primary isomeric scaffolds of interest in drug discovery include 1H-pyrazolo[4,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, and 1H-pyrazolo[4,3-c]pyridine.

The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor and Modulator

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of various kinases and as allosteric modulators. The strategic placement of a fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability.

A notable example is the development of dual FLT3/CDK4 inhibitors for acute myeloid leukemia.[1] Researchers synthesized a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives and identified compounds with low nanomolar efficacy.[1] The core scaffold plays a crucial role in orienting the pyrimidinyl group towards the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Furthermore, derivatives of this scaffold have been explored as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[2] In this context, the pyrazolopyridine core serves as a rigid scaffold to position substituents that interact with the allosteric binding site, leading to improved metabolic clearance and reduced CYP1A2 inhibition compared to previous mGlu4 PAMs.[2]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Prominent Kinase Inhibitor Core

The 1H-pyrazolo[3,4-b]pyridine isomer is arguably one of the most extensively studied pyrazolopyridine scaffolds in the context of kinase inhibition. Its derivatives have shown potent activity against a wide array of kinases, including cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and tropomyosin receptor kinases (TRKs).[3][4][5]

Structure-activity studies have revealed that substitutions at various positions on this scaffold are critical for potency and selectivity. For instance, the addition of a 2,6-difluorophenyl group was found to be crucial for potent CDK1 and CDK2 inhibition.[3] In the development of TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed, with one compound exhibiting an impressive IC50 value of 0.2 nM.[4]

The versatility of this scaffold is further highlighted by its use in developing inhibitors for Raf kinases and as broad-spectrum cytotoxic agents.[6][7]

The 1H-Pyrazolo[4,3-c]pyridine Scaffold: Targeting Protein-Protein Interactions

While less common in kinase inhibition, the 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a valuable framework for designing inhibitors of protein-protein interactions (PPIs). A notable example is the development of the first inhibitors of the PEX14–PEX5 PPI, which are essential for glycosomal protein import in Trypanosoma parasites.[8][9] A pyrazolo[4,3-c]pyridine derivative was identified as a potent hit from an in-silico screen and subsequently optimized to yield compounds with nanomolar activity against the parasites.[8]

Comparative Bioactivity Data

The following table summarizes the bioactivity of representative pyrazolopyridine derivatives across different isomeric scaffolds, illustrating the impact of both the core structure and substitutions on their inhibitory potential.

Isomeric ScaffoldCompound/DerivativeTarget(s)Bioactivity (IC50/EC50)Reference
1H-Pyrazolo[4,3-b]pyridine Optimized 6-(pyrimidin-4-yl) derivativeFLT3 / CDK411 nM / 7 nM[1]
VU6001376mGlu4 PAM50.1 nM[2]
1H-Pyrazolo[3,4-b]pyridine BMS-265246CDK1/cycB / CDK2/cycE6 nM / 9 nM[3]
Compound 15y TBK10.2 nM[4]
Compound C03 TRKA56 nM[5]
1H-Pyrazolo[4,3-c]pyridine Hybrid molecule 29 T. brucei PEX14–PEX5 PPISuperior to parent compounds[8]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

General Kinase Inhibition Assay (Example: TRKA)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds.

Workflow:

A diagram illustrating a general kinase inhibition assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute the kinase (e.g., TRKA) to the desired concentration in the assay buffer.

    • Prepare a solution of the substrate (e.g., a biotinylated peptide) and ATP in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted kinase solution (e.g., 5 µL) to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 2.5 µL) to each well.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin for HTRF assays).

    • Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Example: Km-12 Cell Line)

This protocol describes a method to assess the anti-proliferative effects of test compounds on a cancer cell line.

Workflow:

A diagram outlining the workflow for a cell proliferation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., Km-12) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds or vehicle control.

  • Incubation and Viability Assessment:

    • Incubate the plates for a specified duration (e.g., 72 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated cells.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolopyridine scaffold, in its various isomeric forms, continues to be a highly fruitful starting point for the design of potent and selective modulators of biologically important targets. While direct comparative data for the isomers of this compound is currently limited, the extensive research on related pyrazolopyridine derivatives provides a strong foundation for predicting the influence of fluorine substitution and isomeric variation.

Future research should focus on the systematic synthesis and parallel biological evaluation of the positional isomers of this compound against a panel of kinases and other relevant targets. Such studies would provide invaluable insights into the subtle yet critical effects of atomic placement on bioactivity and would undoubtedly accelerate the development of novel therapeutics based on this versatile scaffold. The experimental protocols detailed in this guide provide a robust framework for undertaking such a comparative analysis.

References

Sources

A Technical Guide to Cross-Reactivity Profiling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The promiscuity of an inhibitor, or its tendency to bind to unintended targets, can lead to off-target toxicities or, in some cases, beneficial polypharmacology. The 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile backbone for potent and selective agents. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of inhibitors based on this scaffold, supported by experimental data and protocols.

The pyrazolopyridine core is a bioisostere of adenine, the purine ring of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The fluorine atom at the 6-position can enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions. While numerous pyrazolopyridine-based inhibitors have been developed, this guide will use a representative compound to illustrate the critical process of cross-reactivity profiling.

Comparative Analysis of Cross-Reactivity Profiling Techniques

A robust assessment of inhibitor selectivity requires a multi-faceted approach, employing both biochemical and cellular methods. Below is a comparison of the most widely used techniques.

Technique Principle Advantages Limitations
KINOMEscan® (Competition Binding Assay) Measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified by qPCR.High-throughput, broad coverage (over 480 kinases), provides quantitative binding affinity (Kd), ATP-independent.[1][2]In vitro assay, may not fully reflect cellular activity, does not directly measure inhibition of kinase activity.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.[3][4][5]Measures target engagement in a physiological cellular context, can be adapted for in vivo studies, label-free.[3][4]Lower throughput than biochemical assays, requires specific antibodies for detection (Western blot) or mass spectrometry for broader profiling.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Binding Assay A homogeneous assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. Binding of the tracer brings a donor and acceptor fluorophore into proximity, generating a FRET signal.High-throughput, sensitive, amenable to automation.Can be susceptible to interference from fluorescent compounds, requires specific reagents for each kinase target.
Chemical Proteomics (e.g., Kinobeads) Utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. The displacement of kinases by a test compound is quantified by mass spectrometry.Provides a global view of kinase binding in a cellular lysate, can identify novel targets.Technically complex, requires specialized equipment (mass spectrometer), indirect measure of binding affinity.

Experimental Workflows and Protocols

KINOMEscan® Profiling: A Step-by-Step Workflow

The KINOMEscan® platform is a widely adopted method for comprehensive kinase inhibitor profiling.[1][2] The workflow provides a quantitative measure of inhibitor binding affinity across a large panel of kinases.

KINOMEscan_Workflow Test_Compound Test Compound (e.g., this compound derivative) Incubation Incubation: Competition for Binding Test_Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Washing Washing Step Incubation->Washing qPCR qPCR Quantification of Bound Kinase Washing->qPCR Data_Analysis Data Analysis: Kd Determination qPCR->Data_Analysis

Caption: KINOMEscan® experimental workflow.

Protocol:

  • Compound Preparation: A stock solution of the test inhibitor is prepared in DMSO. This is then serially diluted to create a range of concentrations for Kd determination.

  • Assay Plate Preparation: The DNA-tagged kinases from the desired panel are added to the wells of a microtiter plate.

  • Competition Binding: The test compound and the immobilized ligand are added to the wells containing the kinases. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to amplify the DNA tag.

  • Data Analysis: The qPCR signal is compared to a DMSO control to determine the percent of kinase bound at each compound concentration. These data are then used to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA): A Detailed Protocol

CETSA is a powerful technique to confirm target engagement within a cellular environment.[3][4][5]

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (with inhibitor or vehicle) Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Heating 3. Thermal Denaturation (temperature gradient) Harvesting->Heating Lysis 4. Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation 5. Separation of Soluble Fraction (centrifugation) Lysis->Centrifugation Quantification 6. Protein Quantification (e.g., Western Blot, Mass Spec) Centrifugation->Quantification Analysis 7. Data Analysis (melting curve generation) Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle (DMSO) control for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein is then quantified, typically by Western blotting using a specific antibody.

  • Data Analysis: The band intensities from the Western blot are quantified and plotted against the corresponding temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Illustrative Cross-Reactivity Profile of a Pyrazolopyridine-Based Inhibitor

While a comprehensive kinome scan for a specific this compound inhibitor is not publicly available, we can examine the selectivity of a closely related pyrazolopyridine compound to illustrate the data obtained from these assays. The following table represents a hypothetical, yet representative, dataset for a compound we will refer to as "FPPI-1" (Fluoro-PyrazoloPyridine Inhibitor-1), which is a potent inhibitor of a hypothetical target kinase, Kinase X.

Table 1: KINOMEscan® Selectivity Profile of FPPI-1 (Hypothetical Data)

Kinase% Inhibition @ 1 µMKd (nM)Kinase Family
Kinase X (Target) 99.5 5 TK
Kinase A9550TK
Kinase B80200CMGC
Kinase C55>1000AGC
Kinase D10>10000CAMK
... (over 400 other kinases)<10>10000Various

This data indicates that FPPI-1 is a highly potent and selective inhibitor of Kinase X. It shows significant activity against only a few other kinases at a high concentration, suggesting a favorable off-target profile.

Comparison with Alternative Scaffolds

The pyrazolo[4,3-b]pyridine scaffold can be compared to other privileged kinase inhibitor scaffolds, such as the isomeric pyrazolo[3,4-d]pyrimidines.

Table 2: Comparison of Pyrazolopyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds

FeatureThis compoundPyrazolo[3,4-d]pyrimidine
Core Structure Fused pyrazole and pyridine ringsFused pyrazole and pyrimidine rings
H-Bonding Mimics adenine, forms key interactions with kinase hingeMimics adenine, forms key interactions with kinase hinge
Known Targets ALK, FGFR, c-Met, CDKs, TBK1[6][7][8][9][10]BTK, PI3K, VEGFR[11]
Key Advantages Versatile for substitution to tune selectivity and physicochemical propertiesEstablished scaffold with clinically approved drugs (e.g., Ibrutinib)

The choice of scaffold often depends on the specific kinase target and the desired selectivity profile. The pyrazolo[4,3-b]pyridine core offers a distinct vector space for chemical modifications compared to its pyrimidine-containing counterpart, allowing for fine-tuning of inhibitor properties.

Signaling Pathway Context

The significance of an inhibitor's cross-reactivity profile can only be fully appreciated in the context of cellular signaling pathways.

Signaling_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression RTK_Inhibitor RTK Inhibitor RTK_Inhibitor->RTK RAF_Inhibitor RAF Inhibitor RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitor ERK_Inhibitor->ERK

Sources

A Definitive Guide to Confirming the Binding Mode of 6-fluoro-1H-pyrazolo[4,3-b]pyridine to Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding precisely how a small molecule inhibitor engages its target is paramount. This guide provides an in-depth, experimentally-driven framework for confirming the binding mode of 6-fluoro-1H-pyrazolo[4,3-b]pyridine , a privileged scaffold in kinase inhibitor design, to its target kinases. We will move beyond simple affinity measurements to build a comprehensive, high-confidence model of the molecular interactions governing inhibition.

The pyrazolopyridine core is a well-established "hinge-binder" in the world of kinase inhibitors, adept at forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][2] Our central hypothesis, therefore, is that this compound acts as a Type I ATP-competitive inhibitor. This guide will detail a multi-pronged approach to rigorously test this hypothesis, comparing and contrasting orthogonal biophysical and structural methods. Each technique provides a unique piece of the puzzle, and their combined explanatory power constitutes a self-validating system for binding mode confirmation.

The Strategic Workflow: An Integrated Approach

A robust confirmation of binding mode is not achieved through a single experiment. Rather, it is the culmination of evidence from several complementary techniques. Our proposed workflow is designed to logically progress from initial binding validation to high-resolution structural elucidation.

G cluster_0 Phase 1: Initial Binding & Thermodynamic Characterization cluster_1 Phase 2: Kinetic & Real-Time Interaction Analysis cluster_2 Phase 3: Binding Site Mapping & Structural Confirmation DSF Differential Scanning Fluorimetry (DSF) ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Confirms direct binding, provides thermodynamic profile SPR Surface Plasmon Resonance (SPR) ITC->SPR Provides kinetic context (on/off rates) NMR NMR Spectroscopy (HSQC Titration) SPR->NMR Guides structural studies XRAY X-Ray Crystallography NMR->XRAY Provides high-resolution structural detail

Caption: Integrated workflow for kinase inhibitor binding mode confirmation.

Phase 1: Foundational Evidence of Direct Binding and Thermodynamics

Before investing in more complex structural studies, it is crucial to confirm direct physical interaction between this compound and the target kinase and to characterize the thermodynamics of this interaction.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to assess whether a ligand binds to and stabilizes a protein.[3][4] Ligand binding typically increases the melting temperature (Tm) of the protein. This provides the initial, albeit indirect, evidence of a binding event.

Experimental Rationale: A positive thermal shift (ΔTm) upon incubation with this compound indicates a direct interaction that confers thermal stability to the kinase. This is a crucial first-pass screen to ensure the compound's effect is not due to assay artifacts.

Parameter Differential Scanning Fluorimetry (DSF) Isothermal Titration Calorimetry (ITC)
Primary Output Change in Melting Temperature (ΔTm)Dissociation Constant (Kd), Enthalpy (ΔH), Stoichiometry (n)
Key Insight Confirms direct binding and stabilizationProvides a complete thermodynamic profile of the interaction
Sample Consumption Low (μg of protein per well)Moderate (mg of protein per experiment)
Throughput HighLow to Medium
Information Richness Low (Qualitative to semi-quantitative)High
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution.[5] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile.

Experimental Rationale: By titrating this compound into a solution of the target kinase, ITC can unambiguously determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[6] A stoichiometry of approximately 1:1 would be consistent with binding to the single ATP pocket on the kinase.

Phase 2: Unraveling the Kinetics of Interaction

While thermodynamics provides a snapshot of the final binding equilibrium, understanding the kinetics—the rates of association and dissociation—offers a more dynamic picture of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (the inhibitor) to a ligand (the immobilized kinase) in real-time.[7][8]

Experimental Rationale: SPR provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[9] This kinetic information is invaluable for lead optimization, as inhibitors with slow dissociation rates (long residence times) can exhibit prolonged pharmacological effects. Furthermore, competition experiments can be performed where the binding of this compound is challenged with ATP, providing strong evidence for ATP-competitive binding.

Technique Key Parameters Measured Primary Application in Binding Mode Confirmation
SPR ka, kd, KDReal-time kinetics, ATP competition assays
NMR Chemical Shift Perturbations (CSPs)Maps the binding interface on the protein
X-Ray Crystallography 3D electron density mapHigh-resolution structure of the kinase-inhibitor complex

Phase 3: High-Resolution Mapping and Structural Elucidation

The final and most definitive phase involves pinpointing the exact binding site and visualizing the atomic-level interactions.

NMR Spectroscopy: Mapping the Binding Interface

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution.[10][11] By comparing the 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled kinase in the presence and absence of the inhibitor, we can identify which amino acid residues are affected by binding.[12]

Experimental Rationale: Residues at the binding interface will experience changes in their local chemical environment upon ligand binding, leading to perturbations in their corresponding peaks in the HSQC spectrum (Chemical Shift Perturbations, or CSPs).[13] Mapping these CSPs onto the known structure of the kinase will reveal the binding site. For an ATP-competitive inhibitor, significant CSPs are expected for residues within the ATP-binding pocket, particularly those in the hinge region.

G cluster_0 NMR Experimental Workflow A Prepare ¹⁵N-labeled kinase sample B Acquire baseline ¹H-¹⁵N HSQC spectrum A->B C Titrate with This compound B->C D Acquire ¹H-¹⁵N HSQC spectra at each titration point C->D E Analyze Chemical Shift Perturbations (CSPs) D->E F Map CSPs onto kinase structure E->F

Caption: Workflow for NMR-based binding site mapping.

X-Ray Crystallography: The Definitive Picture

The unequivocal confirmation of a binding mode is achieved through X-ray crystallography.[14][15] This technique provides a high-resolution, three-dimensional structure of the kinase-inhibitor complex, revealing the precise orientation of the inhibitor and its interactions with the protein.

Experimental Rationale: A co-crystal structure of the target kinase with this compound will visualize the hydrogen bonds between the pyrazolopyridine core and the kinase hinge, the position of the fluoro-substituent, and any other interactions within the ATP-binding site.[16] This structural data is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of next-generation inhibitors.

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target kinase and this compound extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Determine accurate concentrations of the protein and compound stock solutions. The protein concentration should be 10-20 μM, and the compound concentration should be 10-20 fold higher than the protein concentration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

  • Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.5 μL) to avoid artifacts from syringe insertion, followed by a series of injections (e.g., 19 injections of 2 μL each).

    • Allow sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Protocol 2: X-Ray Crystallography (Co-crystallization)
  • Complex Formation:

    • Incubate the purified kinase with a 3- to 5-fold molar excess of this compound for at least 1 hour on ice.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens and methods (e.g., sitting drop or hanging drop vapor diffusion).

    • Incubate plates at a constant temperature (e.g., 20 °C).

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

    • Harvest suitable crystals using a cryo-loop and flash-cool in liquid nitrogen after soaking in a cryoprotectant solution.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure.

    • Build the model for this compound into the observed electron density and refine the structure.

Conclusion

Confirming the binding mode of an inhibitor like this compound is a critical step in drug discovery. By employing a strategic and multi-faceted approach that combines thermodynamic, kinetic, and high-resolution structural techniques, researchers can build a robust and self-validating case for its mechanism of action. This detailed understanding not only validates the inhibitor's intended mode of action as an ATP-competitive compound but also provides a solid foundation for future optimization efforts, ultimately leading to the development of more potent and selective kinase-targeted therapies.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Misra, R. N., Rawlins, D. B., Xiao, H., Shan, W., Bursuker, I., Kellar, K. A., Mulheron, J. G., Sack, J. S., Tokarski, J. S., Kimball, S. D., & Webster, K. R. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136. [Link]

  • Markgren, P. O., Andersson, K., Hämäläinen, M., & Hultman, P. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 223–231. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • RCSB Protein Data Bank. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]

  • Davis, A. M., St-Gallay, S. A., & Kleywegt, G. J. (2008). The art of the soluble: the design of kinase inhibitors for structure-based drug design. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 9), 923–933. [Link]

  • Mackenzie, G., Cerasuolo, M., & Kasry, A. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6619. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of... [Link]

  • Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153–163. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • Huynh, K., & Partch, C. L. (2015). A beginner's guide to differential scanning fluorimetry. The Biochemist, 37(3), 32–35. [Link]

  • Kaji, N., Tokeshi, M., & Baba, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of pharmacological and toxicological methods, 70(1), 79–85. [Link]

  • Baylor College of Medicine. Ligand Binding by Chemical Shift Perturbation. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391–397. [Link]

  • Duan, D. D., & Wilson, D. J. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature communications, 9(1), 934. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting cancer with small-molecule kinase inhibitors. Current opinion in chemical biology, 16(1-2), 181–187. [Link]

  • Sharma, S., & Singh, P. P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity. [Link]

  • Zask, A., & Kaplan, J. (2011). Exploration of type II binding mode: a privileged approach for kinase inhibitor focused drug discovery? ACS chemical biology, 6(1), 3–17. [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. [Link]

  • University of Leicester. Chemical Shift Mapping. [Link]

  • Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088458. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine and Congeneric Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolopyridines in Medicinal Chemistry

The 1H-pyrazolo[4,3-b]pyridine core is a prominent example of a "privileged scaffold" in modern drug discovery. Its structure, as a bioisostere of the purine bases adenine and guanine, grants it inherent affinity for the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This mimicry allows molecules built on this scaffold to act as competitive inhibitors, blocking the phosphorylation events that drive many pathological processes, especially in oncology.[2][3] The strategic placement of nitrogen atoms in the bicyclic system provides crucial hydrogen bond donor and acceptor sites that can engage with the "hinge region" of a kinase, a conserved backbone segment that anchors ATP.

This guide delves into the nuanced structure-activity relationships (SAR) of the 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold. The introduction of a fluorine atom at the 6-position is a deliberate medicinal chemistry tactic. Fluorine's high electronegativity can modulate the basicity of the adjacent pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and form key electrostatic or hydrogen bond interactions within the target protein. We will dissect the functional role of this substitution and provide a comparative analysis with isomeric scaffolds like 1H-pyrazolo[3,4-b]pyridine and other related heterocyclic systems to offer a deeper, field-proven perspective for researchers in drug development.

Part 1: Decoding the SAR of the 1H-Pyrazolo[4,3-b]pyridine Core

The 1H-pyrazolo[4,3-b]pyridine scaffold offers multiple vectors for chemical modification, each influencing the resulting compound's potency, selectivity, and pharmacokinetic properties. The core interactions with a typical kinase active site are dictated by the pyrazole N-H group (as a hydrogen bond donor) and the pyridine N7 nitrogen (as a hydrogen bond acceptor), which together form the canonical hinge-binding motif.

  • N1 Position: Substitution at the N1 position of the pyrazole ring is critical for tuning selectivity and physicochemical properties. This vector typically points towards the solvent-exposed region of the ATP pocket. Modifications here are often used to introduce water-solubilizing groups to improve drug-like properties or to explore unique sub-pockets away from the highly conserved hinge region, thereby achieving selectivity over other kinases.[4] For instance, replacing a simple alkyl group with more complex amines or piperidyl groups can drastically alter the selectivity profile.[4]

  • C3 Position: The C3 position is arguably the most important for modulating potency and selectivity. This position projects into the hydrophobic "back pocket" of the kinase active site. The size, shape, and electronic nature of the substituent at C3 are pivotal. Often, aryl or heteroaryl groups are installed here to engage in π-π stacking interactions with aromatic residues like phenylalanine in the active site.[2] The choice of substituent can determine whether the inhibitor targets an active (DFG-in) or inactive (DFG-out) conformation of the kinase.

  • C6 Position (The Fluoro-Substitution): The introduction of a fluorine atom at the C6 position, adjacent to the hinge-binding N7 nitrogen, is a key modification. This substitution has several consequences:

    • Modulation of pKa: Fluorine is a strong electron-withdrawing group, which lowers the pKa of the pyridine ring. This can weaken the hydrogen bond accepted by the N7 nitrogen from the kinase hinge, a seemingly detrimental effect. However, this modulation can be crucial for achieving selectivity against kinases where a weaker interaction is optimal or for fine-tuning the overall binding kinetics.

    • Enhanced Binding: In some contexts, the fluorine atom itself can act as a weak hydrogen bond acceptor, forming favorable interactions with the protein backbone or ordered water molecules.

    • Improved Metabolic Stability: The C-F bond is exceptionally strong, making the 6-position resistant to oxidative metabolism, a common liability for aromatic rings. This can improve the pharmacokinetic profile of the drug candidate.

Caption: Figure 1: Key SAR Points of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Part 2: A Comparative Analysis with Isomeric and Related Scaffolds

The specific arrangement of nitrogen atoms within the bicyclic core dramatically influences the binding geometry and, consequently, the biological activity. A comparison with other pyrazolopyridine isomers and related scaffolds reveals the unique advantages and disadvantages of the [4,3-b] system.

1H-Pyrazolo[4,3-b]pyridine vs. 1H-Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine is the most common and widely studied isomer.[1][5] The critical difference lies in the position of the pyridine nitrogen relative to the fused pyrazole ring.

  • Hinge Binding Geometry: In the [4,3-b] scaffold, the pyrazole N-H donor and pyridine N7 acceptor are para to each other. In the [3,4-b] scaffold, the pyrazole N-H donor and the pyridine N5 acceptor are meta to each other. This altered angle and distance between the key hydrogen bonding groups necessitate different linker geometries for substituents at the C3 and other positions to achieve optimal interactions.

  • SAR Divergence: While both scaffolds are effective kinase hinge-binders, the SAR often diverges significantly. For example, in the development of inhibitors for TANK-binding kinase 1 (TBK1), a series of 1H-pyrazolo[3,4-b]pyridine derivatives were optimized, where substitutions at the C3 and C4 positions were crucial for achieving nanomolar potency.[6] The optimal substituents found for the [3,4-b] system may not be directly transferable to the [4,3-b] scaffold due to the different spatial orientation of these positions relative to the hinge-binding motif. Studies on ITK inhibitors found that indazole and pyrazolo[4,3-b]pyridine scaffolds had similar enzymatic inhibition, suggesting they can engage the hinge in a comparable manner, whereas pyrazolo[3,4-b]pyridine derivatives often show superior potency in other contexts.[2]

Kinase_Assay_Workflow Figure 3: Workflow for TR-FRET Kinase Inhibition Assay prep 1. Reagent Preparation (Buffer, ATP, Kinase, Compound) plate 2. Plate Compound (5 µL in 384-well plate) prep->plate Serial Dilutions enzyme 3. Add Kinase/Substrate Mix (5 µL) plate->enzyme preinc 4. Pre-incubation (15 min) (Compound-Kinase Binding) enzyme->preinc initiate 5. Initiate Reaction (Add 10 µL ATP) preinc->initiate react 6. Kinase Reaction (60 min) initiate->react stop 7. Stop & Detect (Add 10 µL EDTA/Ab/APC Mix) react->stop detectinc 8. Detection Incubation (60 min) stop->detectinc read 9. Read Plate (TR-FRET Reader) detectinc->read analyze 10. Data Analysis (Calculate IC50) read->analyze

Caption: Figure 3: Workflow for TR-FRET Kinase Inhibition Assay

Conclusion and Future Perspectives

The this compound scaffold represents a highly refined and versatile core for the design of kinase inhibitors. Its SAR is primarily driven by substitutions at the N1 and C3 positions, which govern selectivity and potency, respectively. The strategic 6-fluoro substitution provides a powerful tool for modulating electronic properties and enhancing metabolic stability, offering a clear advantage over non-fluorinated analogs in many applications.

Comparative analysis reveals that while the [4,3-b] isomer is effective, the isomeric 1H-pyrazolo[3,4-b]pyridine often provides a more potent starting point for kinase inhibition, likely due to its subtly different hinge-binding geometry. [2][6]However, the unique vector space of the [4,3-b] scaffold may offer opportunities to achieve selectivity against kinases that are difficult to target with more conventional scaffolds. Future efforts in this area should focus on leveraging computational methods to predict the optimal scaffold for a given kinase active site and on exploring novel substitutions at the C3 position to target allosteric sites or inactive kinase conformations, paving the way for the next generation of highly selective and potent therapeutics.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Discovery of Pyrazolopyridine Deriv
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
  • Some biologically active pyrazolo[3,4-b]pyridine derivatives.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.

Sources

A Head-to-Head Benchmarking Guide: The Novel Dual FLT3/CDK4 Inhibitor, 6-Fluoro-1H-pyrazolo[4,3-b]pyridine Derivative 'Compound 23k', versus Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is one of rigorous, multi-faceted evaluation. A novel compound must not only demonstrate potent and selective activity but also offer a clear advantage over established standards of care. This guide provides a comprehensive framework for benchmarking a promising new chemical entity, a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (herein referred to as Compound 23k ), against incumbent FDA-approved drugs.

Compound 23k has been identified as a potent dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), two clinically validated targets in oncology.[1] Its performance will be compared against Gilteritinib (Xospata®) , a second-generation FLT3 inhibitor, and Palbociclib (Ibrance®) , a first-in-class CDK4/6 inhibitor. This guide will delve into the mechanistic rationale, provide detailed experimental protocols for a direct comparison, and present key data points for objective evaluation.

Section 1: Mechanistic Rationale for Dual Inhibition

The therapeutic strategy of Compound 23k is rooted in simultaneously targeting two distinct, yet crucial, oncogenic signaling pathways.

The FLT3 Pathway in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[2] In a significant portion of AML cases (up to 37%), mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to its constitutive, ligand-independent activation.[3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells, conferring a poor prognosis.[4]

Gilteritinib is a potent, FDA-approved inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations, inducing apoptosis in FLT3-expressing cells.[4][5][6] It represents a key clinical benchmark for any new FLT3-targeting agent.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Compound23k Compound 23k Compound23k->FLT3 Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and Points of Inhibition.
The CDK4/6-Rb Pathway in Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical commitment point.[7] This transition is governed by CDK4 and its partner, Cyclin D. The Cyclin D-CDK4 complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[8][9] Phosphorylated Rb releases the E2F transcription factor, which then activates genes necessary for S-phase entry.[10] In many cancers, this pathway is dysregulated, leading to unchecked cell division.[8]

Palbociclib is a selective, oral inhibitor of CDK4 and CDK6.[11] By blocking Rb phosphorylation, it enforces the G1 checkpoint, causing cell cycle arrest.[12][13] It is a cornerstone therapy for HR-positive, HER2-negative advanced breast cancer and serves as the gold standard for CDK4/6 inhibition.[14][15]

CDK4_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Active Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb_E2F Rb-E2F Complex pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases S_Phase_Entry S-Phase Entry & DNA Replication E2F->S_Phase_Entry Activates Transcription CyclinD_CDK4->Rb_E2F Phosphorylates Rb Palbociclib Palbociclib Palbociclib->CDK4 Inhibits Compound23k_CDK4 Compound 23k Compound23k_CDK4->CDK4 Inhibits

Figure 2: The CDK4/Rb Pathway for G1/S Phase Transition.

Section 2: Comparative In Vitro Evaluation

The initial benchmarking phase involves a suite of biochemical and cell-based assays to quantify and compare potency, selectivity, and cellular effects.

Head-to-Head Kinase Inhibition

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This must be determined using standardized, robust biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Objective: To determine the IC50 values of Compound 23k, Gilteritinib, and Palbociclib against their respective target kinases (FLT3 and CDK4/CyclinD1).

  • Materials: Recombinant human FLT3 and CDK4/CyclinD1 enzymes, appropriate kinase-specific peptide substrates, ATP, and the ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of each test compound (Compound 23k, Gilteritinib, Palbociclib) in a 384-well plate. Include a DMSO-only control.

    • Add the kinase enzyme and its specific substrate/ATP mixture to the wells.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

  • Rationale: The ADP-Glo™ assay is a reliable, high-throughput method that measures ADP production, a direct product of kinase activity. This allows for a standardized comparison of inhibitor potency across different kinase targets.

Table 1: Comparative Biochemical Potency (IC50, nM)

Compound Target Kinase IC50 (nM) Reference/Rationale
Compound 23k FLT3 11 [1]
CDK4 7 [1]
Gilteritinib FLT3 ~1-5 Potent 2nd gen FLT3 inhibitor[5][16]
CDK4 >10,000 Expected high selectivity for FLT3
Palbociclib FLT3 >10,000 Expected high selectivity for CDK4/6

| | CDK4 | ~11 | Potent CDK4 inhibitor[17] |

Cellular Activity and Antiproliferative Effects

Moving from a biochemical to a cellular context is crucial to assess a compound's ability to engage its target in a complex biological system and exert a therapeutic effect.

Experimental Protocol: Cell Proliferation Assay (MTS/CellTiter 96®)

  • Objective: To measure the antiproliferative activity (GI50) of the compounds in a relevant cancer cell line.

  • Cell Line: MV4-11 , a human AML cell line that is positive for the FLT3-ITD mutation.[18][19] This line is sensitive to both FLT3 and CDK4 inhibitors, making it ideal for evaluating a dual-targeting agent.

  • Procedure:

    • Seed MV4-11 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of Compound 23k, Gilteritinib, and Palbociclib for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours. Living cells metabolize the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

    • Calculate the GI50 (concentration causing 50% inhibition of cell growth) for each compound.

  • Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth, integrating factors like cell permeability and target engagement. The choice of MV4-11 cells directly tests the hypothesis that dual inhibition of FLT3 and CDK4 is effective in a relevant genetic context.

Section 3: Preclinical In Vivo Efficacy

The ultimate preclinical validation requires demonstrating anti-tumor activity in a living organism. Xenograft models, where human cancer cells are implanted in immunodeficient mice, are the industry standard.

Experimental Protocol: AML Xenograft Mouse Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation Step 1: Subcutaneous Implantation of MV4-11 cells into immunodeficient mice Tumor_Growth Step 2: Monitor tumor growth until average volume reaches ~100-200 mm³ Implantation->Tumor_Growth Randomization Step 3: Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Step 4: Daily oral administration of Vehicle, Compound 23k, Gilteritinib, or Palbociclib Randomization->Dosing Monitoring Step 5: Monitor tumor volume and body weight 2-3 times/week Dosing->Monitoring Endpoint Step 6: Euthanize at endpoint (e.g., 21 days or tumor volume limit) Monitoring->Endpoint Analysis Step 7: Excise tumors, weigh, and calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Figure 3: Experimental Workflow for the MV4-11 Xenograft Model.
  • Objective: To evaluate the in vivo anti-tumor efficacy of Compound 23k compared to Gilteritinib and Palbociclib.

  • Model: Subcutaneous MV4-11 xenograft in immunodeficient mice (e.g., NOD/SCID or NSG).[18][20]

  • Procedure:

    • Subcutaneously implant MV4-11 cells into the flank of each mouse.

    • Once tumors reach an average volume of 100-200 mm³, randomize animals into treatment cohorts (e.g., n=8-10 per group):

      • Group 1: Vehicle control (oral gavage)

      • Group 2: Compound 23k (e.g., 200 mg/kg, oral gavage)[1]

      • Group 3: Gilteritinib (clinically relevant dose)

      • Group 4: Palbociclib (clinically relevant dose)

    • Administer treatment daily for a defined period (e.g., 21 days).

    • Measure tumor volume with calipers and monitor animal body weight regularly as a measure of toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

  • Rationale: This model directly assesses the compound's ability to inhibit tumor growth in a physiological setting. The MV4-11 model is particularly relevant for Compound 23k and Gilteritinib due to its FLT3-ITD status.[18] Including a Palbociclib arm helps dissect the relative contribution of CDK4 inhibition to the overall anti-tumor effect.

Table 2: Comparative In Vivo Efficacy (Illustrative Data)

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI, %)
Vehicle - 1500 0%
Compound 23k 200 495 67%[1]
Gilteritinib 30 (Hypothetical) 600 (Hypothetical) 60%

| Palbociclib | 100 | (Hypothetical) 1125 | (Hypothetical) 25% |

Section 4: Conclusion and Future Directions

This guide outlines a rigorous, phased approach to benchmarking the novel dual FLT3/CDK4 inhibitor, Compound 23k, against the clinical standards, Gilteritinib and Palbociclib. The initial data for Compound 23k shows promising dual-nanomolar potency in biochemical assays and significant tumor growth inhibition in a relevant AML xenograft model.[1]

The key differentiator for Compound 23k is its dual mechanism. While Gilteritinib potently targets the primary driver mutation in FLT3-ITD AML, and Palbociclib effectively controls cell cycle progression, Compound 23k offers the potential to attack the cancer through two validated, synergistic nodes. This could potentially lead to a more profound and durable response or overcome resistance mechanisms that arise from single-pathway inhibition.

Further studies should include a broader kinase selectivity panel to confirm off-target profiles, pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, and evaluation in combination with other standard-of-care agents. The head-to-head comparison data generated through these protocols will be essential for building a compelling case for the continued development of this promising 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivative.

References

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist. [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Dr. Oracle. [Link]

  • Palbociclib. Wikipedia. [Link]

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. National Institutes of Health. [Link]

  • What Are CDK4/6 Inhibitors? BreastCancer.org. [Link]

  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed. [Link]

  • What are the brand names of CDK4/6 (Cyclin-Dependent Kinase 4/6) inhibitors used in breast cancer treatment? Dr. Oracle. [Link]

  • CDK4/6 Inhibitors. Susan G. Komen®. [Link]

  • Summary of FDA approved CDK4/6 Inhibitors. ResearchGate. [Link]

  • Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. National Institutes of Health. [Link]

  • What is the mechanism of Gilteritinib Fumarate? PatSnap Synapse. [Link]

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO. [Link]

  • Targeting the Cyclin D-CDK 4/6-INK4-Rb pathway. ResearchGate. [Link]

  • FDA Approves Vanflyta for FLT3-Mutated AML. National Cancer Institute. [Link]

  • VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Daiichi Sankyo. [Link]

  • FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. U.S. Food and Drug Administration. [Link]

  • Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. PubMed Central. [Link]

  • FDA Approves Quizartinib Plus Chemo for Newly Diagnosed FLT3-ITD–Positive AML. OncLive. [Link]

  • Vanflyta Now Approved for Newly Diagnosed FLT3-ITD–Positive AML. The ASCO Post. [Link]

  • FLT3, Active. BPS Bioscience. [Link]

  • CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. PubMed. [Link]

  • Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. PubMed Central. [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed. [Link]

  • MV4-11: Subcutaneous AML xenograft tumor model. Reaction Biology. [Link]

  • A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. PubMed Central. [Link]

  • MV4-11 Xenograft Model. Altogen Labs. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Establishing In Vitro and In Vivo Correlation for Pyrazolo[4,3-b]pyridine Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets. This guide provides a comparative framework for understanding and establishing an in vitro and in vivo correlation (IVIVC) for the efficacy of this class of compounds, with a focus on the 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold and its analogues. While direct IVIVC data for every novel analogue is often unavailable, this guide will equip you with the strategic and technical knowledge to design experiments that generate correlative data, using published examples from closely related compounds as a blueprint.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response".[1] Establishing such a correlation is a critical tool in drug development, as it can streamline the process, reduce the need for extensive human studies, and provide a surrogate for bioequivalence studies.[1][2]

The Pyrazolo[4,3-b]pyridine Scaffold: A Versatile Pharmacophore

The pyrazolo[4,3-b]pyridine core is a key component in a variety of potent and selective inhibitors of important biological targets. Its rigid, planar structure provides a foundation for designing molecules that can fit into specific binding pockets of enzymes and receptors. The closely related pyrazolo[3,4-b]pyridine scaffold also boasts a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This guide will focus on two key therapeutic areas where pyrazolo[4,3-b]pyridine and its isomers have shown significant promise: oncology and immunology. We will explore case studies of specific derivatives to illustrate the process of building an IVIVC.

Part 1: In Vitro Characterization - The Foundation of Efficacy

The initial assessment of any new chemical entity begins with a thorough in vitro evaluation. This typically involves a tiered approach, starting with target-based assays and progressing to cell-based models that more closely mimic the biological context.

Case Study 1: Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia (AML)

A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are key targets in AML.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against FLT3 and CDK4 kinases.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human FLT3 and CDK4/cyclin D1 enzymes are incubated with the test compound at varying concentrations.

    • A suitable substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate is added.

    • The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: In Vitro Potency of Representative Compounds

CompoundTargetIC50 (nM)[5]
23k FLT311
CDK47

Causality Behind Experimental Choices: The TR-FRET assay is a robust, high-throughput method for quantifying enzyme activity. Its sensitivity and low background make it ideal for determining accurate IC50 values for potent inhibitors. The choice of recombinant enzymes ensures that the inhibitory activity is directly attributed to the target kinase.

Case Study 2: Inhibition of the PD-1/PD-L1 Interaction

Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of great interest in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed to block this interaction.[6]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Objective: To measure the ability of the compounds to disrupt the PD-1/PD-L1 protein-protein interaction.

  • Methodology:

    • Recombinant human PD-1 and PD-L1 proteins, each tagged with a different HTRF fluorophore (e.g., terbium and d2), are used.

    • The test compound is incubated with the tagged proteins.

    • If the interaction is not inhibited, the proximity of the fluorophores results in a FRET signal.

    • The HTRF signal is measured, and a decrease in the signal indicates inhibition of the interaction.

    • IC50 values are determined from the dose-response curves.

Data Presentation: In Vitro PD-1/PD-L1 Inhibition

CompoundAssayIC50 (nM)[6]
D38 HTRF9.6

Experimental Workflow: In Vitro Screening Cascade

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target-Based Assay Target-Based Assay Cell-Based Assay Cell-Based Assay Target-Based Assay->Cell-Based Assay Confirm cellular activity Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Lead candidate selection Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study Determine dosing regimen

Caption: A typical workflow for progressing a compound from in vitro screening to in vivo efficacy studies.

Part 2: In Vivo Efficacy - Translating In Vitro Promise to Preclinical Success

Once a compound demonstrates sufficient in vitro potency and cellular activity, the next critical step is to evaluate its efficacy in a living organism. This requires careful consideration of the animal model, dosing regimen, and relevant biomarkers.

Case Study 1 (Continued): In Vivo Antitumor Efficacy in an AML Xenograft Model

The potent dual FLT3/CDK4 inhibitor, compound 23k , was evaluated in a mouse xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[5]

Experimental Protocol: Xenograft Tumor Model

  • Objective: To assess the in vivo antitumor activity of compound 23k .

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with MV4-11 cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. Compound 23k is administered orally at a specified dose and schedule (e.g., 200 mg/kg, once daily).

  • Efficacy Readouts:

    • Tumor volume is measured regularly with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated FLT3 or CDK4 substrates).

Data Presentation: In Vivo Efficacy of Compound 23k

CompoundDoseTumor Growth Inhibition (%)[5]
23k 200 mg/kg67

Signaling Pathway: FLT3 and CDK4 in AML

G cluster_0 Cell Proliferation FLT3 FLT3 Proliferation & Survival Proliferation & Survival FLT3->Proliferation & Survival CDK4 CDK4 CDK4->Proliferation & Survival Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->FLT3 inhibits Pyrazolo[4,3-b]pyridine Inhibitor->CDK4 inhibits

Caption: Simplified signaling pathway showing the dual inhibition of FLT3 and CDK4 by pyrazolo[4,3-b]pyridine derivatives, leading to reduced cancer cell proliferation and survival.

Bridging the In Vitro and In Vivo Data

To establish a meaningful IVIVC, one must consider the pharmacokinetic properties of the compound. For an orally administered drug, the in vivo efficacy is not just a function of its intrinsic potency (IC50) but also its absorption, distribution, metabolism, and excretion (ADME) profile.

A successful IVIVC for efficacy would demonstrate that the in vivo tumor growth inhibition is achieved at plasma concentrations of the drug that are consistent with its in vitro antiproliferative IC50. For example, if the average plasma concentration of compound 23k in the tumor-bearing mice is maintained above its cellular IC50 for a significant portion of the dosing interval, a strong correlation can be inferred.

Part 3: Comparative Analysis and Future Directions

While the 6-fluoro substitution on the 1H-pyrazolo[4,3-b]pyridine scaffold is a specific chemical feature, the principles of establishing an IVIVC are broadly applicable. When evaluating a novel analogue like this compound, it is crucial to benchmark its performance against known compounds targeting the same pathway.

Comparative Table: Pyrazolo[4,3-b]pyridine Analogues and Alternatives

Compound/AnalogueTarget(s)In Vitro Potency (IC50)In Vivo ModelKey Efficacy Finding
Compound 23k [5]FLT3, CDK411 nM, 7 nMMV4-11 Xenograft67% Tumor Growth Inhibition
Compound D38 [6]PD-1/PD-L19.6 nMNot ReportedPotent in vitro activity
Alternative: Gilteritinib FLT3~1 nMAML XenograftsSignificant tumor regression
Alternative: Palbociclib CDK4/6~11 nMBreast Cancer XenograftsTumor growth inhibition

Trustworthiness of Protocols: The experimental protocols described are based on standard, well-validated methodologies in the field of drug discovery. The use of appropriate controls (vehicle groups), validated reagents (recombinant proteins, cell lines), and robust analytical methods (TR-FRET, HTRF) ensures the reliability and reproducibility of the data.

Future Research: For a novel compound like this compound, the path forward would involve:

  • Target Identification: If the target is unknown, unbiased screening against a panel of kinases or other relevant targets is necessary.

  • In Vitro Profiling: Once a target is identified, comprehensive in vitro profiling, including IC50 determination and cellular assays, should be performed.

  • Pharmacokinetic Studies: In vivo pharmacokinetic studies in rodents are essential to understand the drug's exposure profile.

  • In Vivo Efficacy Studies: Based on the in vitro activity and pharmacokinetic data, appropriate in vivo efficacy models can be selected to test for a therapeutic effect.

  • IVIVC Modeling: With both in vitro and in vivo data in hand, mathematical models can be developed to establish a predictive relationship between the two.[7]

By systematically generating and integrating these datasets, researchers can build a compelling case for the therapeutic potential of novel pyrazolo[4,3-b]pyridine derivatives and accelerate their journey from the lab to the clinic.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Davit, B. M., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 18(6), 1351–1360. [Link]

  • Pharma Working. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 14(3), 1-15. [Link]

  • Jaber, A., et al. (2018). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 25(3), 6-15. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

  • Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1347-1365. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Zholdassova, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Liu, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]

  • Arnst, C. A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 1033-1048. [Link]

  • Christodoulou, M. S., et al. (2018). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 23(11), 2959. [Link]

  • ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]

Sources

A Senior Scientist's Guide to Validating the Therapeutic Potential of 6-fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the preclinical validation of novel 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives. We will delve into the rationale for their development, compare their potential mechanism against established compounds, and provide detailed, field-tested protocols for robustly assessing their therapeutic promise.

The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively bind within the highly conserved ATP-binding pocket of various kinases.[3][4] The specific isomer, 1H-pyrazolo[4,3-b]pyridine, and its derivatives are being actively investigated for their potential to target key oncogenic kinases like Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and gene transcription.[2][5]

This guide will focus on validating these compounds against Cyclin-Dependent Kinase 9 (CDK9), a pivotal transcriptional kinase whose inhibition represents a promising therapeutic strategy in oncology.

The Rationale for Targeting the CDK9 Transcriptional Axis

CDK9, in complex with its regulatory partner Cyclin T, forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[6] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an essential step for releasing it from promoter-proximal pausing and enabling productive transcript elongation.[7][8]

Many cancers, particularly hematologic malignancies, become "addicted" to the continuous transcription of specific oncogenes and anti-apoptotic proteins that have short half-lives.[6][8] Key among these are the master regulator MYC and the crucial survival protein Myeloid Cell Leukemia-1 (Mcl-1).[6][7] By inhibiting CDK9, the transcription of these essential survival genes is suppressed, leading to a rapid depletion of their protein products and triggering apoptosis in cancer cells.[6][8] This mechanism provides a powerful therapeutic window, as cancer cells are often more sensitive to transcriptional inhibition than normal cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T) RNAPII_paused RNA Polymerase II (Paused) PTEFb->RNAPII_paused Phosphorylates Ser2 of CTD RNAPII_elongating RNA Polymerase II (Elongating) RNAPII_paused->RNAPII_elongating Release MCL1_MYC_genes MCL1 & MYC Genes RNAPII_elongating->MCL1_MYC_genes Transcribes DNA DNA (Promoter Region) DNA->RNAPII_paused mRNA MCL1 / MYC mRNA MCL1_MYC_genes->mRNA Ribosome Ribosome mRNA->Ribosome Export MCL1_MYC_protein MCL1 & MYC Proteins Ribosome->MCL1_MYC_protein Translation Apoptosis Apoptosis MCL1_MYC_protein->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PTEFb Inhibits Biochemical_Workflow start Synthesized Compound assay Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination) start->assay decision Potent? (e.g., IC₅₀ < 50 nM) assay->decision profile Protocol 2: Kinome-wide Selectivity Screen decision->profile Yes stop Stop or Re-design decision->stop No end Advance to Cellular Assays profile->end

Caption: Workflow for biochemical potency and selectivity screening.

Protocol 1: In Vitro Kinase IC₅₀ Determination

  • Causality: This is the foundational assay to confirm that the compound directly inhibits the enzymatic activity of the target kinase (CDK9). A luminescence-based assay measuring ATP consumption is a robust, non-radioactive method. [9]* Methodology (ADP-Glo™ Kinase Assay Example):

    • Reagent Preparation: Prepare assay buffers, recombinant human CDK9/Cyclin T1 enzyme, the substrate (e.g., a peptide derived from the RNAPII CTD), and ATP.

    • Compound Plating: Serially dilute the this compound test compound in DMSO and dispense into a 384-well plate. Include positive (e.g., AT7519) and negative (DMSO vehicle) controls.

    • Kinase Reaction: Add the CDK9/Cyclin T1 enzyme to the wells, followed by the substrate/ATP mix. Crucially, the ATP concentration should be set at or near its Michaelis-Menten constant (Km) to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. [10]Incubate at room temperature for 1 hour.

    • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

    • Data Analysis: Measure luminescence using a plate reader. Plot the signal versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Kinome-wide Selectivity Profiling

  • Causality: A potent compound is not necessarily a good drug. Off-target kinase inhibition can lead to toxicity. [11]This assay is a self-validating system to ensure the compound's selectivity and predict potential side effects early in development.

  • Methodology (Chemical Proteomics Example):

    • Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a panel representing different tissues) that express a broad range of kinases. [12] 2. Competitive Binding: Incubate the cell lysates with the test compound at various concentrations.

    • Affinity Capture: Add "kinobeads," a mixture of broad-spectrum kinase inhibitors immobilized on a solid support. These beads will bind to kinases whose active sites are not already occupied by the test compound. [12] 4. Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the captured kinases into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the kinases that were not inhibited by the test compound.

    • Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the drug, a full selectivity profile and dissociation constants (Kd) for off-targets can be determined.

Phase 2: Cellular Mechanism of Action

This phase validates that the biochemical potency translates into the desired biological effect in a cellular context.

Cellular_Workflow start Lead Compound from Biochemical Screen prolif Protocol 3: Cell Proliferation Assay (GI₅₀) start->prolif western Protocol 4: Western Blot (Target Engagement & Pathway) prolif->western apoptosis Protocol 5: Apoptosis Assay (Annexin V / PI) western->apoptosis decision Mechanism Confirmed? apoptosis->decision end Advance to In Vivo Models decision->end Yes stop Stop or Re-evaluate decision->stop No

Caption: Workflow for validating the cellular mechanism of action.

Protocol 3: Cell Proliferation Assay

  • Causality: To determine the concentration at which the compound inhibits cancer cell growth (GI₅₀). This assay bridges the gap between biochemical potency and cellular effect.

  • Methodology (CellTiter-Glo® Example):

    • Cell Plating: Seed cancer cells (e.g., MV-4-11, an AML cell line known to be sensitive to CDK9 inhibition) into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.

    • Data Analysis: Measure luminescence and calculate the GI₅₀ value (the concentration required to inhibit growth by 50%).

Protocol 4: Target Engagement & Downstream Signaling (Western Blot)

  • Causality: This is the most critical assay to confirm the compound works via the hypothesized mechanism. It validates target engagement (inhibition of RNAPII phosphorylation) and measures the downstream consequences (depletion of Mcl-1/MYC).

  • Methodology:

    • Cell Treatment: Treat MV-4-11 cells with the test compound at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 2x GI₅₀) for a short duration (e.g., 4-8 hours) to capture effects on transcription. [13] 2. Lysate Preparation: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies overnight. Key antibodies include:

      • Target Engagement: Phospho-RNAPII (Ser2)

      • Downstream Effectors: Mcl-1, c-MYC

      • Apoptosis Marker: Cleaved PARP

      • Loading Control: GAPDH or β-Actin

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Expected Outcome: A successful compound will show a dose-dependent decrease in p-RNAPII (Ser2), followed by a reduction in Mcl-1 and c-MYC protein levels, and an increase in cleaved PARP. [8]

Phase 3: In Vivo Efficacy

The final preclinical step is to determine if the compound's cellular activity translates to anti-tumor efficacy in a living organism.

Protocol 5: Murine Xenograft Model

  • Causality: To evaluate the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the compound in a complex biological system.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV-4-11) into the flank of immunocompromised mice (e.g., NOD-SCID).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the this compound derivative via a clinically relevant route (e.g., oral gavage) based on prior toxicology and pharmacokinetic studies.

    • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of general toxicity.

    • PD Analysis (Optional): Collect satellite tumors at specific time points post-dosing to analyze target modulation (e.g., p-RNAPII levels) by Western blot, confirming the drug is hitting its target in the tumor.

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition (TGI).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, its therapeutic potential can only be validated through a rigorous, multi-faceted experimental approach. By systematically progressing from biochemical potency and selectivity screening to confirmation of the cellular mechanism of action and finally to in vivo efficacy studies, researchers can build a robust data package. This logical framework not only validates the specific compound but also provides a deep understanding of its biological activity, increasing the probability of its successful translation into a clinically effective therapeutic.

References

  • Synapse. (2023, November 16). What are CDK9 inhibitors and how do you quickly get the latest development progress?[Link]

  • ResearchGate. Cdk9 inhibitors enrolled in clinical trials. [Link]

  • Kadia, T. M., et al. (2025, February 14). A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. Blood Advances. [Link]

  • Santo, L., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Acta Pharmaceutica Sinica B. [Link]

  • OncLive. (2023, April 5). Novel CDK9 Inhibitor Under Investigation in Solid Tumors and NHL. [Link]

  • Eurofins DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]

  • Mahadevan, D., et al. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer. [Link]

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. British Journal of Haematology. [Link]

  • National Cancer Institute. Definition of CDK inhibitor AT7519. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • Gyenis, L., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Younis, Y. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Roy, U., & Sharma, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals. [Link]

  • Duan, D., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyrazolopyridine Derivatives in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the comparative cytotoxicity of pyrazolopyridine derivatives, a promising class of heterocyclic compounds in oncology research. We will explore their selective activity against cancer cells versus normal cells, delve into their mechanisms of action, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories. The focus is on providing a clear, data-supported comparison to aid in the development of more targeted and less toxic cancer therapeutics.

The pyrazole and pyridine rings, when fused, create a scaffold known as pyrazolopyridine. This structure is a privileged heterocyclic motif in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] In particular, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine isomers have been extensively investigated as potent inhibitors of various protein kinases and other enzymes that are critical for cancer cell proliferation and survival.[2][3] The addition of a fluorine atom to such scaffolds can further enhance their pharmacological properties, including metabolic stability and binding affinity to target proteins.

The ultimate goal of chemotherapy is to eradicate malignant cells with minimal damage to healthy tissue. Therefore, the therapeutic index—a comparison of the concentration at which a compound is toxic to cancer cells versus normal cells—is a critical parameter. This guide synthesizes data from multiple studies to illuminate the selective potential of pyrazolopyridine derivatives.

Section 1: Comparative Cytotoxicity Analysis

A key challenge in cancer treatment is the off-target toxicity of chemotherapeutic agents.[4] An ideal anticancer compound should exhibit high potency against tumor cells while sparing normal, healthy cells. Several studies have evaluated pyrazolopyridine derivatives against panels of both cancer and normal cell lines to determine their selectivity.

The data consistently show that specific substitutions on the pyrazolopyridine scaffold can lead to remarkable selectivity. For instance, a study by Nagaraju et al. on pyrazole-linked benzothiazole-β-naphthol derivatives demonstrated significant cytotoxicity against A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells, with IC₅₀ values in the low micromolar range. Crucially, these compounds did not significantly impact the growth of normal human embryonic kidney (HEK293) cells, with IC₅₀ values greater than 45 µM.[4] Similarly, another investigation into novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulfonamides found them to be highly active against pancreas (BxPC-3) and prostate (PC-3) cancer cell lines (IC₅₀: 0.11–0.33 µM) while showing significantly lower cytotoxicity in normal human lung fibroblasts (WI-38) (IC₅₀: 0.27–0.65 µM).[7][8]

These findings suggest that the pyrazolopyridine core can be decorated to achieve a desirable therapeutic window, a critical feature for advancing a compound into further preclinical and clinical development.

Table 1: Comparative IC₅₀ Values of Pyrazolopyridine Derivatives in Cancer vs. Normal Cell Lines
Compound Class/DerivativeCancer Cell LineCancer IC₅₀ (µM)Normal Cell LineNormal IC₅₀ (µM)Selectivity Index (Normal/Cancer)Reference
Pyrazole-linked BenzothiazoleA549 (Lung)4.63HEK293 (Kidney)> 45> 9.7[4]
Pyrazole-linked BenzothiazoleHeLa (Cervical)5.54HEK293 (Kidney)> 45> 8.1[4]
Pyrazole-linked BenzothiazoleMCF7 (Breast)5.12HEK293 (Kidney)> 45> 8.8[4]
Pyrazolotriazine Sulfonamide (MM136)BxPC-3 (Pancreas)~0.20WI-38 (Lung)~0.65~3.25[7]
Pyrazolotriazine Sulfonamide (MM139)PC-3 (Prostate)~0.11WI-38 (Lung)~0.27~2.45[7]
1,4,6-Trisubstituted-pyrazolo[3,4-b]pyridineBreast Cancer Lines0.75 - 4.15Normal CellsNo effect observedHigh[9]

Note: The Selectivity Index is calculated as (IC₅₀ in Normal Cells) / (IC₅₀ in Cancer Cells). A higher index indicates greater selectivity for cancer cells.

Section 2: Unraveling the Mechanism of Action

The selective cytotoxicity of pyrazolopyridine derivatives stems from their ability to interact with molecular targets that are overexpressed or hyperactivated in cancer cells. These compounds are versatile and have been shown to inhibit multiple pathways crucial for tumor progression.

  • Kinase Inhibition : Dysregulation of protein kinases is a hallmark of cancer. Pyrazolopyridine derivatives have been successfully designed as potent inhibitors of several kinase families, including:

    • Cyclin-Dependent Kinases (CDKs) : These enzymes control cell cycle progression. Inhibition of CDKs, such as CDK2 and CDK9, by pyrazolopyridine compounds leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4]

    • Fibroblast Growth Factor Receptors (FGFRs) : Overactivation of FGFRs drives proliferation in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been used to develop selective and potent FGFR inhibitors.[2]

    • Tropomyosin Receptor Kinases (TRKs) : TRK fusions are oncogenic drivers in diverse tumors. Pyrazolo[3,4-b]pyridine derivatives have shown nanomolar inhibitory activities against TRKA.[10]

  • Topoisomerase II Inhibition : Topoisomerases are vital enzymes that manage DNA topology during replication. Some pyrazolopyridine derivatives function as Topoisomerase IIα inhibitors.[1] By trapping the enzyme-DNA complex, they induce DNA damage, which triggers S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

  • Tubulin Polymerization Inhibition : The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[11] This disruption of the cytoskeleton leads to G2/M phase arrest and apoptosis.[11]

The convergence of these mechanisms on cell cycle arrest and apoptosis explains the potent antiproliferative effects observed. The selectivity towards cancer cells can be attributed to their higher dependence on these signaling pathways and their increased proliferation rate compared to normal cells.

Caption: Generalized mechanism of action for pyrazolopyridine derivatives.

Section 3: Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed protocols for key assays used to determine comparative cytotoxicity and mechanism of action.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549) and normal cells (e.g., HEK293) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple crystals.

    • Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.[13]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

The evidence synthesized in this guide strongly supports the potential of the pyrazolopyridine scaffold, including fluorinated derivatives like this compound, as a foundation for developing novel anticancer agents. The key takeaway is the demonstrated ability of certain derivatives to exhibit selective cytotoxicity, potently inhibiting the growth of various cancer cell lines while having a significantly lower impact on normal cells.[4][7][9] This selectivity is rooted in their mechanisms of action, which target pathways like kinase signaling and DNA replication that are often hijacked by cancer cells for their uncontrolled proliferation.[1][2][3] The provided protocols offer a robust framework for researchers to further explore and validate these promising compounds. Continued structure-activity relationship (SAR) studies are warranted to optimize both the potency and the therapeutic index of this versatile chemical class, paving the way for next-generation targeted cancer therapies.

References

  • Al-Ostath, A., Abosheqer, A., Auzi, A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Lehmann, T., Grabuś, M., Gornowicz, A., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
  • Chen, Y., Li, S., & Wang, Y. (2023).
  • Cytotoxicity results of pyrazoline derivatives (4a -4j).
  • Kalinowska-Lis, U., Felczak, K., & Lis, T. (2020).
  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Singh, M., & Singh, P. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012).
  • Li, Y., Wang, Y., Zhang, J., et al. (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
  • Wang, Y., Li, X., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Mielniczuk, A., Wnorowska, U., Długosz, A., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI.

  • Geronikaki, A., Pitta, E., & Galdiero, S. (2019). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central.
  • Shrivastava, S., Nayak, S., & Pathak, D. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH.
  • Mapuskar, K., & Pund, S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2022). ResearchGate.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-fluoro-1H-pyrazolo[4,3-b]pyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated heterocyclic compounds like 6-fluoro-1H-pyrazolo[4,3-b]pyridine are integral to many research and development pipelines. While their unique chemical properties are valuable, they also necessitate stringent safety and disposal protocols to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, such as a certified laboratory chemical fume hood.[3]

Core Principles of Disposal

The disposal of this compound must adhere to the principle of "cradle-to-grave" management of hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This means that the waste must be handled safely from the moment it is generated until its final, environmentally sound disposal.

Due to its chemical structure (a fluorinated pyridine derivative), this compound and any materials contaminated with it are to be treated as hazardous waste.[6][7][8] Disposal into sanitary sewer systems or general laboratory trash is strictly prohibited.[7][8][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Initial Segregation: At the point of generation, separate waste containing this compound from all other waste streams. This includes pure, unreacted compound, solutions, and contaminated labware.

  • Waste Streams:

    • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (gloves, weighing paper), and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

2. Container Selection and Labeling:

  • Container Compatibility: Use containers made of materials compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have secure, leak-proof closures.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate concentration and any other components in the waste mixture. Attach a completed hazardous waste label as soon as the first drop of waste is added.

3. Storage of Hazardous Waste:

  • Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be clearly marked.

  • Incompatible Materials: Store containers away from incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[3][9]

  • Secondary Containment: Place liquid waste containers in secondary containment trays to mitigate spills.

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate this.

  • Incineration: The preferred method for the disposal of pyridine and its derivatives is high-temperature incineration (820°C to 1,600°C) in a permitted hazardous waste incinerator.[6] This process ensures the complete destruction of the compound.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and EPA regulations.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Small Spill For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] Place the absorbed material into a sealed, labeled hazardous waste container.
Large Spill Evacuate the immediate area. Alert your supervisor and your institution's EHS office. Do not attempt to clean up a large spill yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Waste Characterization cluster_containment 2. Containment & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Waste Generation (this compound) is_solid Solid Waste (e.g., contaminated gloves, powder) start->is_solid is_liquid Liquid Waste (e.g., solutions) start->is_liquid is_sharp Sharps Waste (e.g., contaminated needles) start->is_sharp solid_container Sealable Container for Solid Hazardous Waste is_solid->solid_container liquid_container Sealable Container for Liquid Hazardous Waste is_liquid->liquid_container sharps_container Puncture-Proof Container for Sharps is_sharp->sharps_container label_all Label all containers: 'Hazardous Waste' + Chemical Name solid_container->label_all storage_area Designated Satellite Accumulation Area solid_container->storage_area liquid_container->label_all liquid_container->storage_area sharps_container->label_all sharps_container->storage_area ehs_pickup Arrange Pickup with EHS Office storage_area->ehs_pickup incineration High-Temperature Incineration by Licensed Vendor ehs_pickup->incineration

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
6-fluoro-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.